(R)-(+)-Lactamide
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R)-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQFCVDSOLSHOQ-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364145 | |
| Record name | (R)-(+)-Lactamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-81-2 | |
| Record name | (R)-(+)-Lactamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-hydroxypropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(+)-Lactamide chemical properties and structure
An In-depth Technical Guide to (R)-(+)-Lactamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the compound's structure and synthesis workflow. This compound is a valuable chiral building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals.[1][2]
Chemical Structure and Properties
This compound, with the IUPAC name (2R)-2-hydroxypropanamide, is the amide derivative of (R)-lactic acid.[2][3] Its structure consists of a primary amide group and a secondary alcohol at the chiral center, which dictates its stereospecific interactions and applications.[4][5]
Chemical Structure Diagram
Caption: 2D structure of this compound.
Quantitative Chemical and Physical Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 598-81-2 | [2] |
| PubChem CID | 94220 | [6] |
| Molecular Formula | C₃H₇NO₂ | [5][7] |
| Physical Properties | ||
| Molar Mass | 89.09 g/mol | [6] |
| Appearance | White crystalline solid or powder | [2][5] |
| Melting Point | 73-76 °C | [2][8][9] |
| Note: Other sources report 49-55 °C, likely due to purity differences. | [10][11] | |
| Boiling Point | 281.93 °C (estimated) | |
| Solubility | Soluble in water, ethanol, and methanol | [2] |
| Optical Properties | ||
| Specific Rotation [α]²⁰D | +18° to +23° (c=10 in H₂O) | [10] |
| Spectroscopic Data | ||
| IR Absorption (amide C=O) | ~1640-1680 cm⁻¹ | |
| IR Absorption (O-H, N-H) | Broad band at 3200-3500 cm⁻¹ | |
| Predicted Properties | ||
| LogP | -1.1 | [6] |
| Polar Surface Area | 63.32 Ų |
Experimental Protocols
Several methods exist for the synthesis of lactamide, including the catalytic hydration of lactonitrile and the ammonolysis of lactic acid esters.[2][12] The following protocol is based on the well-established method of reacting an alkyl lactate with ammonia, adapted for the synthesis of the specific (R)-enantiomer.
Synthesis of this compound via Ammonolysis of (R)-Ethyl Lactate
This procedure is based on the method described in Organic Syntheses for racemic lactamide and is adapted here for the chiral compound.[12]
Materials and Equipment:
-
(R)-(-)-Ethyl lactate
-
Liquid ammonia
-
Dry ice/acetone bath
-
Steel pressure vessel (bomb) or similar apparatus
-
Absolute ether
-
Standard laboratory glassware (beaker, filtration apparatus)
-
Rotary evaporator or vacuum source
Procedure:
-
Cooling: Place 1.0 mole of (R)-(-)-ethyl lactate into a suitable container (e.g., a heavy-walled glass beaker) that fits inside the steel pressure apparatus. Cool the container in a dry ice/acetone bath until the temperature of the ester is below -33 °C (the boiling point of ammonia).
-
Ammonia Addition: Carefully add approximately 125 mL of liquid ammonia to the cooled ester.
-
Reaction: Securely seal the container within the steel pressure apparatus. Allow the apparatus to warm to room temperature. Let the reaction proceed for 24 hours.
-
Ammonia Evaporation: After the reaction period, slowly vent the excess ammonia from the pressure vessel in a well-ventilated fume hood. Remove the final traces of ammonia under reduced pressure.
-
Purification:
-
To the solid reaction product, add 200 mL of absolute ether to dissolve any unreacted ester and the ethanol byproduct.
-
Stir the mixture thoroughly.
-
Filter the solid residue (the crude lactamide) using a Büchner funnel.
-
Wash the filtered solid with additional portions of absolute ether.
-
-
Drying: Air-dry the resulting white crystalline product. The expected yield is 65-70%. For higher purity, the product can be recrystallized.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Metabolic and Signaling Pathways
This compound serves as a model compound for studying lactic acid metabolism due to its structural similarity to lactate.[9] However, a review of the scientific literature indicates that this compound itself is not a direct participant in known metabolic or signaling cascades such as glycolysis or the Cori cycle.[13][14] These pathways involve L-lactate, which is interconverted with pyruvate by the enzyme lactate dehydrogenase.[14][15] Therefore, as no specific signaling pathways involving this compound are described, a corresponding diagram cannot be provided.
Applications in Research and Development
This compound is a versatile chiral intermediate with several applications in scientific research and industry:
-
Pharmaceutical Synthesis: It is a key building block for creating enantiomerically pure active pharmaceutical ingredients (APIs), which can lead to drugs with higher efficacy and fewer side effects.[1][7] It has been investigated for potential use in developing drugs for neurodegenerative diseases.[9]
-
Polymer Chemistry: The compound is used in the production of biodegradable polymers, contributing to the development of environmentally friendly materials.[9][10]
-
Biochemical Research: It is employed in studies related to enzyme activity and protein interactions, offering insights into metabolic processes.[10]
-
Cosmetic Formulations: Due to its moisturizing properties, it is incorporated into skincare products to improve skin hydration.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Lactamide - Wikipedia [en.wikipedia.org]
- 3. EP0773212A1 - Process for preparing lactamide - Google Patents [patents.google.com]
- 4. EP0945429A1 - Process for preparing lactamide - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (598-81-2) at Nordmann - nordmann.global [nordmann.global]
- 8. lactamide | CAS#:65144-02-7 | Chemsrc [chemsrc.com]
- 9. Buy this compound | 598-81-2 [smolecule.com]
- 10. chemimpex.com [chemimpex.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Unlocking the role of lactate: metabolic pathways, signaling, and gene regulation in postmitotic retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactate Metabolism and Lactylation Modification: New Opportunities and Challenges in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
(R)-(+)-Lactamide (CAS 598-81-2): A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
(R)-(+)-Lactamide, identified by the CAS number 598-81-2, is a chiral amide derivative of lactic acid.[1] Its unique stereochemistry makes it a valuable building block in asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries.[2] This technical guide provides a detailed overview of its properties, applications, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is a white to slightly yellow crystalline solid at room temperature.[1][2] It is soluble in polar solvents such as water and alcohols, which facilitates its use in a variety of chemical reactions.[1] The presence of a chiral center is a key feature, influencing its interactions within biological systems and its application in producing enantiomerically pure compounds.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 598-81-2 | [1][2][3] |
| Molecular Formula | C₃H₇NO₂ | [1][2] |
| Molecular Weight | 89.09 g/mol | [2] |
| Appearance | White, slightly yellow or orange crystalline powder | [1][2] |
| Melting Point | 49-55 °C | [2][3][4] |
| Optical Rotation | [α]20/D = +18° to +23° (c=10 in H₂O) | [2][4] |
| Purity | ≥ 97-98% (GC) | [2][3] |
| SMILES | C--INVALID-LINK--C(N)=O | |
| InChI Key | SXQFCVDSOLSHOQ-UWTATZPHSA-N | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra are instrument-dependent, typical data includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[5]
Table 2: Spectroscopic Data Summary
| Technique | Description |
| ¹H NMR | Provides information on the proton environment, confirming the presence of methyl, methine, hydroxyl, and amide protons. |
| ¹³C NMR | Identifies the carbon skeleton, showing distinct signals for the methyl, methine, and carbonyl carbons. |
| IR Spectroscopy | Reveals characteristic absorption bands for O-H, N-H, C-H, and C=O functional groups. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern, confirming the compound's identity. |
Safety and Handling
This compound is classified as an irritant. It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4]
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Reference(s) |
| Hazard Statements | H315 | Causes skin irritation. | [3][4][] |
| H319 | Causes serious eye irritation. | [3][4] | |
| H335 | May cause respiratory irritation. | [3][4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][4] |
| P280 | Wear protective gloves/eye protection/face protection. | [3][4] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3][4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [3] |
Applications in Research and Development
The chiral nature of this compound makes it a critical component in various scientific and industrial fields.
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which is crucial for developing drugs with improved efficacy and reduced side effects.[2][7]
-
Biochemical Research : The compound is utilized in studies of enzyme activity and metabolic pathways, serving as a model to understand lactic acid metabolism.[2][8] There is also research interest in its potential for developing treatments for neurodegenerative diseases.[8]
-
Polymer Chemistry : this compound is used in the creation of biodegradable polymers, contributing to the development of environmentally friendly materials for applications in drug delivery and tissue engineering.[2][8]
-
Asymmetric Synthesis : It functions as a chiral auxiliary or a starting material for the synthesis of other chiral molecules, such as amino acids and catalysts.[1][2][8]
Caption: Key application areas of this compound.
Experimental Protocols
Detailed methodologies are essential for the effective use of this compound in a laboratory setting.
A common method for preparing lactamides is through the reaction of a lactic acid ester with an amine. This protocol describes the synthesis from ethyl (R)-lactate and ammonia.
Methodology:
-
Reaction Setup : In a pressure vessel, add ethyl (R)-lactate and a solution of ammonia in methanol (e.g., 7N).
-
Reaction Conditions : Seal the vessel and stir the mixture at a controlled temperature (e.g., 50-70 °C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Once the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure.
-
Purification : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
This compound itself is a resolved enantiomer. Its application often involves creating diastereomeric pairs to separate other racemic mixtures. The general principle, known as chiral resolution, involves reacting a racemic mixture with a single enantiomer of a resolving agent.[9][10] For instance, a racemic carboxylic acid can be resolved using a chiral amine. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[9][11]
Methodology for Chiral Resolution:
-
Diastereomer Formation : React a racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine) in a suitable solvent to form diastereomeric salts.
-
Separation : Exploit the different solubilities of the diastereomers. One diastereomer will preferentially crystallize from the solution. This can be achieved by slowly cooling the solution or by partial solvent evaporation.
-
Isolation : Isolate the crystallized diastereomer by filtration.
-
Liberation of Enantiomer : Treat the isolated diastereomeric salt with an acid or base to break the salt bond, thereby liberating the desired pure enantiomer and recovering the resolving agent.
Caption: Logical workflow of a chiral resolution process.
References
- 1. CAS 598-81-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. 598-81-2 this compound AKSci 6455AE [aksci.com]
- 5. This compound(598-81-2) 1H NMR spectrum [chemicalbook.com]
- 7. This compound (598-81-2) at Nordmann - nordmann.global [nordmann.global]
- 8. Buy this compound | 598-81-2 [smolecule.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Racemic Mixtures and the Resolution of Enantiomers [almerja.com]
An In-depth Technical Guide to the Physical Properties of (R)-(+)-Lactamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of (R)-(+)-Lactamide, specifically its melting point and solubility. The information herein is intended to support research, development, and quality control activities involving this chiral molecule.
Core Physical Properties of this compound
This compound, also known as (R)-(+)-2-Hydroxypropionamide, is a white crystalline solid at room temperature. Its physical characteristics are crucial for its application in various fields, including as a building block in asymmetric synthesis for pharmaceuticals and agrochemicals. The presence of both a hydroxyl and an amide group facilitates significant hydrogen bonding, which strongly influences its physical properties.
Melting Point
The melting point of this compound has been reported within varying ranges, which may be attributable to differences in purity and analytical methodology. It is a critical parameter for identification and purity assessment.
Table 1: Reported Melting Point of this compound
| Property | Reported Value (°C) | Source(s) |
| Melting Point | 73 - 76 | [1][2][3][4][5] |
| Melting Point | 53 - 55 | [6] |
Note: The discrepancy in reported melting points highlights the importance of in-house verification for specific batches.
Solubility Profile
This compound is a polar molecule, rendering it highly soluble in water and other polar organic solvents.[2][5] This solubility is a key factor in its utility in various reaction and formulation contexts. The hydroxyl group acts as both a hydrogen bond donor and acceptor, contributing significantly to its solubility in protic solvents.[1]
Table 2: Solubility Data for this compound
| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |
| Water | 782.20 g/L (at 25 °C) | Readily Soluble | [3] |
| Water | 8.78 M | - | [1] |
| Ethanol | - | Readily Soluble | [2] |
| Methanol | - | Readily Soluble | [2] |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate determination of the physical properties of this compound.
Determination of Melting Point (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a packed column of 2-3 mm height is achieved at the bottom of the tube.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[5]
-
Purity Check: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[5] Impurities typically cause a depression and broadening of the melting range.[5][7]
Determination of Aqueous Solubility (Gravimetric Method)
This protocol outlines a standard method for quantifying the solubility of a compound in water.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Filtration apparatus (e.g., syringe filters)
-
Oven
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed vial. This ensures that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: The vial is placed in a constant temperature shaker bath (e.g., set to 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration: A known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid.
-
Solvent Evaporation: The filtered solution is transferred to a pre-weighed container. The water is then evaporated, typically in an oven at a temperature below the compound's decomposition point, until a constant weight is achieved.
-
Calculation: The weight of the dried residue (dissolved this compound) is determined. The solubility is then calculated and expressed in g/L or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.
Caption: Workflow for Physical Characterization.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. athabascau.ca [athabascau.ca]
(R)-(+)-Lactamide molecular formula and weight
An In-depth Technical Guide to (R)-(+)-Lactamide
This guide provides comprehensive information on the molecular properties, synthesis, and a conceptual workflow for this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound, a chiral amide derived from lactic acid, is a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its specific stereochemistry is crucial for creating enantiomerically pure compounds.[1]
Below is a summary of its key molecular and physical properties.
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂ | [1][2][3][4] |
| Molecular Weight | 89.09 g/mol | [1][2][5] |
| CAS Number | 598-81-2 | [3][4][5] |
| Appearance | White to light yellow or orange crystalline powder | [1][3] |
| Melting Point | 50-55 °C | [1][5] |
| Optical Activity | [α]20/D +21.0°, c = 10 in H₂O | [5] |
| IUPAC Name | (2R)-2-hydroxypropanamide | [3] |
Experimental Protocol: Synthesis of Lactamide
The following protocol is a classic method for the preparation of lactamide from ethyl lactate and liquid ammonia. This procedure is adapted from a method demonstrated for the synthesis of the racemic mixture, but the principles apply to the stereospecific synthesis from an enantiomerically pure starting material like (R)-ethyl lactate.
Materials:
-
(R)-ethyl lactate
-
Liquid ammonia
-
Dry ice-acetone bath
-
Steel pressure vessel
-
Absolute ether
Procedure:
-
Cooling: Place 125 grams (1.06 moles) of (R)-ethyl lactate into a suitable Pyrex container. Cool the container in a dry ice-acetone bath until the temperature of the ester is below the boiling point of ammonia (-33 °C).
-
Ammonia Addition: Carefully add 125 ml of liquid ammonia to the cooled ester.
-
Reaction: Place the container with the reaction mixture into a steel pressure apparatus. Allow the apparatus to warm to room temperature. The reaction should proceed for 24 hours.
-
Ammonia Evaporation: After 24 hours, slowly vent the excess ammonia from the pressure vessel. Remove the final traces of ammonia under reduced pressure.
-
Purification: Stir the resulting product with 200 ml of absolute ether to dissolve any unreacted ester and ethanol by-product.
-
Isolation: Filter the solid residue, wash it with ether, and air-dry it to obtain the final lactamide product.
Conceptual Workflow: Synthesis of Lactamide
The following diagram illustrates the key stages in the synthesis of lactamide as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
References
Spectroscopic Data and Experimental Protocols for (R)-(+)-Lactamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (R)-(+)-Lactamide, a chiral molecule of interest in various scientific disciplines. The guide presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a structured format, outlines detailed experimental protocols for data acquisition, and includes visualizations of the experimental workflows.
Spectroscopic Data
The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is crucial for the structural elucidation and characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 1H | CH |
| ~1.3 | Doublet | 3H | CH₃ |
| Broad Signal | Singlet | 2H | NH₂ |
| Broad Signal | Singlet | 1H | OH |
Note: The chemical shifts for NH₂ and OH protons can be broad and their positions may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Atom |
| ~178 | C=O |
| ~68 | CH-OH |
| ~22 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3600 | N-H Asymmetric Stretching |
| 3469 | N-H Symmetric Stretching |
| 3723 | O-H Stretching |
| 3024, 2993, 2930 | C-H Stretching |
| 1705 | C=O Stretching |
Note: The IR data presented is based on calculated vibrational frequencies from a theoretical study.[1]
Experimental Protocols
The following protocols provide a general framework for the acquisition of NMR and IR spectra of solid chiral amides like this compound.
¹H and ¹³C NMR Spectroscopy Protocol
This protocol outlines the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, Deuterated Dimethyl Sulfoxide - DMSO-d₆) to the vial.
-
Gently swirl the vial to ensure the complete dissolution of the solid.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock and shim the magnetic field to ensure homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom.
-
Set the appropriate spectral width, number of scans, and relaxation delay for optimal signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy Protocol (ATR Method)
This protocol describes the acquisition of an IR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of powdered this compound sample directly onto the center of the ATR crystal.
-
-
IR Spectrometer Setup and Data Acquisition:
-
Secure the sample on the crystal using the pressure arm to ensure good contact.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Perform a baseline correction if necessary.
-
Identify and label the significant absorption peaks.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflows for NMR and IR spectroscopy.
References
An In-Depth Technical Guide to the Chirality and Stereochemistry of (R)-(+)-Lactamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-Lactamide, a chiral amide derived from lactic acid, is a versatile and valuable building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its defined stereochemistry at the C-2 chiral center makes it a crucial synthon for the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stereochemical and physicochemical properties of this compound, detailed experimental protocols for its synthesis and resolution, and its application in drug development, exemplified by the synthesis of the PDE4 inhibitor, (R)-Rolipram.
Introduction: The Significance of Chirality in this compound
Chirality is a fundamental property in drug design and development, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound, also known as (R)-2-hydroxypropanamide, serves as a prime example of a chiral intermediate whose stereochemical integrity is paramount for its application in asymmetric synthesis. The "(R)" designation refers to the spatial arrangement of the substituents around the chiral carbon atom, following the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates its dextrorotatory nature, rotating plane-polarized light to the right.
This guide will delve into the core aspects of this compound's stereochemistry, providing researchers and drug development professionals with the necessary data and methodologies to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
The distinct stereochemistry of this compound and its enantiomer, (S)-(-)-Lactamide, gives rise to identical physical properties such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light is equal and opposite, a defining characteristic of enantiomers. A comprehensive summary of their key quantitative data is presented below for easy comparison.
Table 1: Comparative Quantitative Data of this compound and (S)-(-)-Lactamide
| Property | This compound | (S)-(-)-Lactamide |
| Molecular Formula | C₃H₇NO₂ | C₃H₇NO₂ |
| Molecular Weight | 89.09 g/mol | 89.09 g/mol |
| CAS Number | 598-81-2 | 89673-71-2 |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Melting Point | 53-55 °C | 53-55 °C |
| Optical Rotation | +18° to +23° (c=10 in H₂O) | -20.5° (c=10 in H₂O) |
| Solubility (Water, 25 °C) | 78.2 g/100 mL | 78.2 g/100 mL |
| Solubility (Ethanol) | Soluble | Soluble |
| Solubility (Methanol) | Soluble | Soluble |
| Solubility (Acetone) | Soluble | Soluble |
Spectroscopic Data
The spectroscopic data for this compound and (S)-(-)-Lactamide are identical due to their enantiomeric relationship. The key spectral features are summarized below.
Table 2: Spectroscopic Data for Lactamide
| Spectroscopy | Peak Assignments |
| ¹H NMR (DMSO-d₆) | δ 1.21 (d, 3H, CH₃), δ 3.95 (q, 1H, CH), δ 5.25 (d, 1H, OH), δ 6.95 (br s, 1H, NH), δ 7.25 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ 22.5 (CH₃), δ 66.0 (CH), δ 177.5 (C=O) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretching), 2980 (C-H stretching), 1660 (C=O stretching, Amide I), 1620 (N-H bending, Amide II) |
Experimental Protocols
The synthesis and resolution of lactamide are crucial processes for obtaining the desired enantiomerically pure this compound. This section provides detailed methodologies for key experiments.
Synthesis of Racemic Lactamide via Ammonolysis of Ethyl Lactate
This method provides a straightforward route to racemic DL-lactamide.
Materials and Equipment:
-
Ethyl lactate
-
Liquid ammonia
-
Dry ice-acetone bath
-
Steel pressure apparatus (bomb)
-
Absolute ether
-
Standard laboratory glassware
Procedure:
-
Place 125 g (1.06 moles) of ethyl lactate in a Pyrex container and cool it in a dry ice-acetone bath to below -33 °C.
-
Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.
-
Transfer the mixture to a steel pressure apparatus.
-
Allow the apparatus to warm to room temperature and let the reaction proceed for 24 hours.
-
Slowly vent the excess ammonia from the gas outlet of the bomb.
-
Remove the last traces of ammonia under reduced pressure.
-
Add 200 mL of absolute ether to the reaction product to dissolve unreacted ethyl lactate and ethanol.
-
Filter the solid residue, wash it with ether, and air-dry to obtain lactamide.
-
The expected yield is 65-70 g (70-74%) with a melting point of 74-75 °C.
Enzymatic Kinetic Resolution of Racemic Lactamide
Enzymatic kinetic resolution is an efficient method for separating enantiomers. This protocol utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Materials and Equipment:
-
Racemic lactamide
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
-
Temperature-controlled shaker
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve racemic lactamide (1.0 g, 11.2 mmol) in toluene (50 mL) in a round-bottom flask.
-
Add vinyl acetate (1.5 equivalents, 1.45 g, 16.8 mmol).
-
Add immobilized Candida antarctica lipase B (Novozym 435) (100 mg).
-
Stir the mixture at a controlled temperature (e.g., 40 °C) in a shaker.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.
-
Filter off the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting N-acetyl-(S)-lactamide from the unreacted this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
The unreacted this compound can be isolated and purified. The N-acetyl-(S)-lactamide can be hydrolyzed back to (S)-(-)-Lactamide if desired.
Visualization of Key Pathways and Workflows
Graphviz diagrams are provided to visualize the logical relationships in the synthesis and metabolic context of this compound.
General Synthesis and Resolution Workflow
This diagram illustrates the overall process of obtaining enantiomerically pure this compound.
Caption: General workflow for the synthesis of racemic lactamide and its subsequent enzymatic resolution.
Lactic Acid Metabolism Pathway
This compound is closely related to lactic acid, a key player in cellular metabolism. The following diagram shows a simplified overview of the lactic acid metabolism pathway, also known as the Cori cycle.
Caption: Simplified diagram of the Cori cycle, illustrating the metabolic interplay of glucose and lactate between muscle and liver.
Application in Chiral Drug Synthesis: (R)-Rolipram
This compound serves as a valuable chiral starting material for the synthesis of various pharmaceuticals. While a direct synthesis of (R)-Rolipram from this compound is not the most common route, the following diagram illustrates a conceptual workflow for the synthesis of a chiral γ-lactam, the core of Rolipram, highlighting how a chiral precursor like a derivative of (R)-lactic acid can be utilized.
Caption: Conceptual workflow for the synthesis of a chiral γ-lactam, the core structure of (R)-Rolipram, from a derivative of (R)-lactic acid.
Conclusion
This compound is a fundamentally important chiral building block with well-defined stereochemical and physical properties. The methodologies for its synthesis and, crucially, for its resolution from racemic mixtures, are well-established, with enzymatic kinetic resolution offering an efficient and selective approach. Its utility in the synthesis of complex chiral molecules, such as the active enantiomer of the drug Rolipram, underscores the critical role of such chiral synthons in modern drug discovery and development. This guide provides a foundational resource for researchers and scientists to understand and apply the principles of chirality and stereochemistry associated with this compound in their work.
(R)-(+)-Lactamide safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of (R)-(+)-Lactamide
This document provides a comprehensive overview of the safety data and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development. This compound, also known as (R)-2-hydroxypropanamide, is a chiral building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific stereochemistry is valuable for producing enantiomerically pure compounds, which is critical for developing effective drugs with minimal side effects.[1]
Chemical and Physical Properties
This compound typically appears as a white, slightly yellow, or orange crystalline powder.[1] It is a monocarboxylic acid amide and a secondary alcohol.[2][3] The following table summarizes its key physical and chemical properties.
| Property | Value |
| Synonyms | (R)-(+)-2-Hydroxypropionamide, (R)-2-Hydroxypropanamide[1][4] |
| CAS Number | 598-81-2[1][4] |
| Molecular Formula | C₃H₇NO₂[1][4] |
| Molecular Weight | 89.09 g/mol [1][4] |
| Appearance | White, slightly yellow or orange crystalline powder[1] |
| Melting Point | 49-53 °C[4]; 53-55 °C[1] |
| Purity | ≥ 98% (GC)[1] |
| Optical Rotation | [α]20/D = +18° to +23° (c=10 in H₂O)[1] |
| Solubility | Soluble in water.[5] |
| Boiling Point | No data available[4] |
| Flash Point | No data available[4] |
| Auto-ignition Temperature | No data available[4] |
Hazard Identification and GHS Classification
This compound is classified as an irritant.[2] While one Safety Data Sheet (SDS) states it is not a hazardous substance or mixture, it also lists specific GHS hazard statements that indicate potential for irritation.[4] It is crucial to handle this chemical with appropriate care.
| GHS Classification | Details |
| Pictogram | Irritant[2] |
| Signal Word | Warning[2] |
| Hazard Statements | H315: Causes skin irritation.[2][4]H319: Causes serious eye irritation.[2][4]H335: May cause respiratory irritation.[2][4] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[4] |
Experimental Protocols
The safety data presented in this guide is derived from standardized Safety Data Sheets (SDS). These documents summarize the hazards of a chemical substance but do not typically include detailed experimental methodologies for the toxicological and ecotoxicological studies conducted. For specific protocols, researchers should consult primary toxicology literature or specialized databases.
However, first aid and accidental release measures are outlined as procedural protocols below.
First Aid Measures
In case of exposure, follow these procedures and seek medical attention.[4]
-
General Advice: Consult a physician and show them the Safety Data Sheet.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]
-
Eye Contact: Rinse cautiously and immediately with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4]
Accidental Release Measures
In the event of a spill, follow these steps to ensure safety and containment.
-
Personal Precautions: Wear appropriate protective equipment, including gloves, safety glasses, and a respirator if dust is generated. Avoid breathing dust or fumes and ensure adequate ventilation.[4][6]
-
Containment and Cleaning: For minor spills, clean up immediately.[6] Use dry clean-up procedures to avoid generating dust.[6] Vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[4][6] Do not let the product enter drains or waterways.[4] For major spills, clear the area of personnel and move upwind.[6]
Handling, Storage, and Personal Protection
Proper handling and storage are essential to minimize risk. The following diagram illustrates a standard workflow for handling chemicals in a laboratory setting.
Caption: General workflow for safe chemical handling in a research environment.
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Use only in a well-ventilated area and avoid breathing dust or fumes.[4] Wash hands thoroughly after handling.[4] Keep containers tightly closed when not in use.[4][6] Do not eat, drink, or smoke in the handling area.[4]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4] Keep containers tightly closed to prevent moisture contamination.[4][7] Store locked up.[4]
Exposure Controls and Personal Protection
No official occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have been established for this compound.[4] However, appropriate engineering controls and personal protective equipment should always be used.
| Control | Specification |
| Engineering Controls | Use in a well-ventilated area. Facilities should be equipped with an eyewash station.[4] |
| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles.[4] A face shield may be appropriate for certain tasks.[4] |
| Skin Protection | Wear protective gloves. The suitability and durability depend on the frequency and duration of contact.[4][6] Wear protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[4][7] |
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[4] Determine if the discarded chemical is classified as hazardous waste.[4] Dispose of the contents and container to an approved waste disposal plant.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. lactamide, 2043-43-8 [thegoodscentscompany.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
(R)-(+)-Lactamide: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of (R)-2-hydroxypropanamide for Drug Development Professionals
This technical guide provides a detailed overview of (R)-(+)-Lactamide, also known as (R)-2-hydroxypropanamide, a versatile chiral building block with significant applications in pharmaceutical and chemical research. This document covers its chemical identity, physical properties, synthesis methodologies, and its role in asymmetric synthesis.
Chemical Identity and Synonyms
This compound is the (R)-enantiomer of lactamide. It is a valuable chiral intermediate due to its stereospecific nature, which is crucial in the development of enantiomerically pure pharmaceuticals, leading to drugs with improved efficacy and reduced side effects.
A comprehensive list of synonyms and identifiers for this compound is provided in the table below to aid researchers in literature searches and material sourcing.
| Identifier Type | Value |
| IUPAC Name | (2R)-2-hydroxypropanamide |
| Synonyms | This compound, (R)-Lactamide, (R)-(+)-2-Hydroxypropionamide, D-lactamide |
| CAS Number | 598-81-2 |
| PubChem CID | 1530236 |
| ChEBI ID | CHEBI:182630 |
| Molecular Formula | C₃H₇NO₂ |
| Molecular Weight | 89.09 g/mol |
| InChI Key | SXQFCVDSOLSHOQ-UWTATZPHSA-N |
| Canonical SMILES | CC(C(=O)N)O |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its application in synthesis and formulation.
| Property | Value | Reference |
| Melting Point | 53 - 55 °C | [1] |
| Appearance | White to slightly yellow or orange crystalline powder | [1] |
| Optical Rotation | [α]²⁰/D +18° to +23° (c=10 in H₂O) | [1] |
| Solubility | Soluble in water and alcohols | [1] |
Synthesis of this compound
The enantioselective synthesis of this compound is critical for its use in producing enantiopure compounds. While several methods exist for the synthesis of racemic lactamide, such as the hydration of lactonitrile or the reaction of ethyl lactate with ammonia, achieving high enantiomeric purity requires specific stereoselective techniques.[2] Enzymatic kinetic resolution of racemic lactamide is a highly effective method for obtaining the desired (R)-enantiomer.
Experimental Protocol: Enzymatic Kinetic Resolution of DL-Lactamide
This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic amide, which can be adapted for the production of this compound. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for their high stereoselectivity.
Materials:
-
DL-Lactamide (racemic mixture)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Acylating agent (e.g., ethyl acetate, vinyl acetate)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
-
Equipment for reaction monitoring (e.g., Chiral HPLC or GC)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add DL-Lactamide (1.0 equivalent) and the anhydrous organic solvent.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate) to the reaction mixture.
-
Initiation of Reaction: Add the acylating agent (0.5-1.0 equivalent) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 50 °C.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the remaining this compound and the formed N-acetyl-(S)-lactamide.
-
Reaction Termination: Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Purification: The unreacted this compound and the acylated (S)-enantiomer can be separated by standard purification techniques such as column chromatography or crystallization.
-
Characterization: Determine the enantiomeric excess of the purified this compound using chiral HPLC or GC.
Applications in Drug Development and Asymmetric Synthesis
This compound serves as a crucial chiral auxiliary and building block in the asymmetric synthesis of a variety of biologically active molecules and pharmaceuticals.[3] Its stereocenter can be used to control the stereochemistry of newly formed chiral centers in a target molecule.
Role as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. The auxiliary is then removed to yield the desired enantiomerically pure product. The general workflow for using a chiral auxiliary is depicted below.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Biological Significance and Signaling Pathways
While this compound itself is primarily used as a synthetic intermediate, its parent molecule, lactic acid, plays a significant role in various biological processes, including neurotransmission and brain energy metabolism. Lactate can act as a signaling molecule by interacting with specific receptors, such as the G-protein coupled receptor 81 (GPR81). Activation of GPR81 by lactate has been shown to link neuronal activity with cerebral energy metabolism.
The use of this compound in the synthesis of pharmaceuticals allows for the creation of drugs that can precisely interact with specific biological targets, such as enzymes and receptors, within signaling pathways. The enantiomeric purity of these drugs is often critical for their therapeutic efficacy and for minimizing off-target effects.
Conclusion
This compound is a valuable and versatile chiral building block for the pharmaceutical and chemical industries. Its availability in high enantiomeric purity, primarily through enzymatic resolution, enables the stereocontrolled synthesis of complex and biologically active molecules. For researchers and drug development professionals, a thorough understanding of its properties and synthetic applications is key to leveraging its potential in the creation of next-generation therapeutics.
References
The Genesis of Lactamides: A Technical Guide to Their Discovery and Early History in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and early history of lactamides in organic chemistry. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed account of the foundational synthesis, characterization, and early investigations into this important class of compounds. The document includes a compilation of quantitative data, detailed experimental protocols from seminal works, and visualizations of key chemical transformations to facilitate a deeper understanding of the historical context and evolution of lactamide chemistry.
Introduction
Lactamides, the simple amides derived from lactic acid, represent a fundamental class of organic compounds. Their history is intrinsically linked to the development of organic synthesis and the burgeoning understanding of functional group transformations in the 19th century. While the parent molecule, lactic acid, was isolated from sour milk by Carl Wilhelm Scheele in 1780, the journey to its corresponding amide, lactamide, and its N-substituted derivatives, marks a significant progression in the field. This guide traces the path from the earliest preparative methods to the initial characterization of these molecules, providing a technical foundation for contemporary research and development.
The Dawn of Lactamide Synthesis: Discovery and Early Preparative Methods
The precise moment of the first synthesis of a lactamide is not definitively documented in a single, celebrated publication. Instead, its emergence is rooted in the broader development of amide synthesis methodologies in the 19th century. The reaction of esters with ammonia to form amides was a known transformation during this period, and it is highly probable that lactamide was first prepared through the ammonolysis of a lactate ester.
One of the earliest and most well-documented methods for the preparation of lactamide is the reaction of ethyl lactate with liquid ammonia. This straightforward nucleophilic acyl substitution reaction provides a reliable route to the unsubstituted lactamide. Historical accounts also indicate the use of other lactic acid derivatives as starting materials, including methyl lactate, lactic anhydride, and lactide.[1]
Evolution of Synthetic Protocols
The initial syntheses of lactamides were often carried out under high pressure in sealed vessels to maintain the ammonia in a liquid state and facilitate the reaction. Over time, refinements to these early methods were developed to improve yields and purity.
A significant advancement in lactamide chemistry was the development of methods for the synthesis of N-substituted lactamides. A notable contribution in this area came from the work of Ratchford and Fisher in the mid-20th century, who described the preparation of N-substituted lactamides through the aminolysis of methyl lactate. This opened the door to a wide array of lactamide derivatives with varying properties and potential applications.
More contemporary methods for lactamide synthesis have also emerged, including the catalytic hydration of lactonitrile.[2]
Quantitative Data on Simple Lactamides
Early investigations into lactamides focused on their fundamental physical properties. This data was crucial for the identification and characterization of these newly synthesized compounds. The following table summarizes key physical properties of lactamide.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Lactamide | C₃H₇NO₂ | 89.09 | 73-76[2] |
Key Experimental Protocols in Detail
To provide a practical understanding of the historical synthesis of lactamides, this section details a seminal experimental protocol.
Preparation of Lactamide from Ethyl Lactate and Liquid Ammonia
This procedure is adapted from a well-established method documented in "Organic Syntheses".[1]
Reaction:
CH₃CH(OH)COOC₂H₅ + NH₃ → CH₃CH(OH)CONH₂ + C₂H₅OH
Materials:
-
Ethyl lactate
-
Liquid ammonia
-
Dry ice-acetone bath
-
Steel pressure apparatus
-
Absolute ether
Procedure:
-
A suitable Pyrex container holding 125 g (1.06 moles) of ethyl lactate is cooled in a dry ice-acetone bath to a temperature below the boiling point of ammonia.
-
To the cooled ester, 125 ml of liquid ammonia is carefully added.
-
The reaction mixture is then transferred to a specially constructed steel pressure apparatus.
-
The apparatus is sealed and allowed to warm to room temperature.
-
The reaction is left to proceed for 24 hours.
-
After the reaction period, the excess ammonia is slowly vented from the apparatus.
-
Residual ammonia is removed under reduced pressure.
-
The resulting product is stirred with 200 ml of absolute ether to dissolve any unreacted ethyl lactate and the ethanol byproduct.
-
The solid lactamide is collected by filtration, washed with ether, and air-dried.
Yield: 65-70 g (70-74%)
Melting Point: 74–75 °C
Diagram of the Experimental Workflow:
Early Investigations into Biological Activity and Potential Signaling Pathways
The early history of lactamides is primarily centered on their synthesis and chemical characterization. Specific studies on the biological activity and signaling pathways of simple, unsubstituted lactamide from the 19th and early 20th centuries are scarce. The biological focus during this period was heavily on the parent molecule, lactic acid, and its role in physiological processes.
It is important to distinguish lactamides from the extensively studied lactate anion and the class of cyclic amides known as lactams (e.g., β-lactam antibiotics). While lactate is a key metabolite and signaling molecule, there is a lack of historical evidence to suggest that early researchers investigated or identified specific signaling pathways for simple lactamides. Early toxicological studies on amides as a general class of compounds were conducted, but these were not focused on specific receptor-mediated signaling events. Any potential biological activity of lactamides would likely have been considered in the broader context of amide metabolism and toxicology.
Conclusion
The discovery and early history of lactamides are a testament to the foundational advancements in organic synthesis during the 19th and early 20th centuries. From the initial, likely undocumented, synthesis via ammonolysis of lactate esters to the development of more defined experimental protocols, the story of lactamides is one of incremental progress in the art and science of chemistry. While the early focus remained on their preparation and fundamental characterization, this groundwork laid the path for future explorations into the properties and applications of this versatile class of compounds. This technical guide provides a historical and practical foundation for modern scientists and researchers, underscoring the importance of understanding the origins of the molecules that continue to shape the landscape of chemical and pharmaceutical research.
References
The Unseen Influence: A Technical Guide to the Biological Significance of Chiral Amides like (R)-(+)-Lactamide
For Researchers, Scientists, and Drug Development Professionals
Chirality, the property of “handedness” in molecules, is a fundamental principle in pharmacology and drug development. The spatial arrangement of atoms in a chiral molecule can dramatically alter its biological activity, with one enantiomer often being therapeutic while the other may be inactive or even toxic. Chiral amides, a ubiquitous functional group in numerous pharmaceuticals and bioactive compounds, are central to this paradigm. This in-depth technical guide explores the profound biological significance of chiral amides, with a particular focus on (R)-(+)-Lactamide as a representative example. We will delve into their differential biological activities, synthetic strategies, and the signaling pathways they may influence, providing a comprehensive resource for researchers in the field.
The Critical Role of Chirality in Amide Functionality
The amide bond is a cornerstone of peptide and protein structures and is a key feature in a vast array of synthetic drugs. When the atoms attached to the amide group or its adjacent carbons create a stereocenter, the resulting chiral amides can exhibit pronounced enantioselectivity in their interactions with biological targets, which are themselves chiral.
This compound, the (R)-enantiomer of 2-hydroxypropanamide, serves as a valuable chiral building block in asymmetric synthesis.[1] Its defined stereochemistry is crucial for the creation of enantiomerically pure pharmaceuticals, where the desired therapeutic effect is maximized and potential side effects from the unwanted enantiomer are minimized.[1] While direct comparative biological data for the enantiomers of lactamide is not extensively published, the principle of stereoselective activity is well-established for other chiral amides. For instance, studies on enantiopure 3,3-dichloro-γ-lactams have demonstrated that stereochemistry plays a critical role in their cytotoxic activity against cancer cell lines, with one enantiomer showing significantly higher potency than its epimer.[2]
Table 1: Physicochemical and Spectroscopic Data of Lactamide Enantiomers
| Property | This compound | (S)-(-)-Lactamide | Racemic Lactamide |
| Molecular Formula | C₃H₇NO₂ | C₃H₇NO₂ | C₃H₇NO₂ |
| Molecular Weight | 89.09 g/mol [3] | 89.09 g/mol | 89.09 g/mol [3] |
| Melting Point | 73-76 °C[4] | Data not readily available | 74-75 °C[2] |
| Appearance | White crystalline solid[4] | Presumed white crystalline solid | White crystalline solid[2] |
| ¹H NMR | Spectrum available[5] | Spectrum not readily available | Spectrum available[5] |
| IR Spectrum | Data available | Data not readily available | Data available |
| CAS Number | 598-81-2 | 2043-43-8 (unspecified) | 2043-43-8[3] |
Synthesis of Enantiopure this compound
The preparation of enantiomerically pure chiral amides is a critical step in drug discovery and development. Several strategies can be employed, including enzymatic synthesis and the use of chiral auxiliaries.
Ammonolysis of Chiral Esters
A straightforward method for the synthesis of lactamide is the ammonolysis of ethyl lactate.[2] To obtain the (R)-(+)-enantiomer specifically, one would start with enantiopure (R)-ethyl lactate.
Experimental Protocol: Synthesis of this compound from (R)-Ethyl Lactate
Materials:
-
(R)-Ethyl lactate
-
Liquid ammonia
-
Dry ice-acetone bath
-
Steel pressure apparatus
-
Anhydrous ether
Procedure:
-
Place 1.0 mole equivalent of (R)-ethyl lactate into a suitable Pyrex container.
-
Cool the container in a dry ice-acetone bath to a temperature below the boiling point of ammonia (-33 °C).
-
Carefully add approximately 1.2 mole equivalents of liquid ammonia to the cooled ester.
-
Transfer the mixture to a steel pressure apparatus.
-
Allow the apparatus to warm to room temperature and let the reaction proceed for 24 hours.
-
Slowly vent the excess ammonia from the pressure apparatus.
-
Remove the last traces of ammonia under reduced pressure.
-
Stir the resulting product with anhydrous ether to dissolve any unreacted ester and ethanol by-product.
-
Filter the solid lactamide, wash with ether, and air-dry.
Expected Yield: 60-70%[2]
Diagram 1: Synthesis of this compound
Caption: Ammonolysis of (R)-Ethyl Lactate.
Enzymatic Kinetic Resolution
Lipases are versatile biocatalysts that can be used for the kinetic resolution of racemic mixtures.[6] In the case of lactamide, a racemic mixture could potentially be resolved through enantioselective hydrolysis or transesterification catalyzed by a lipase. The enzyme would selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopure lactamide.
Table 2: Key Parameters for Lipase-Catalyzed Kinetic Resolution
| Parameter | Description | Typical Conditions |
| Enzyme | Lipase from sources like Candida antarctica (CAL-B) or Pseudomonas cepacia.[7] | Immobilized form for easier recovery. |
| Solvent | Anhydrous organic solvent (e.g., toluene, diisopropyl ether).[7] | Chosen to solubilize substrates and not denature the enzyme. |
| Acyl Donor | For transesterification (e.g., vinyl acetate, 2,2,2-trifluoroethyl butanoate).[7] | Irreversibly acylates the enzyme to drive the reaction. |
| Temperature | Optimized for enzyme activity and stability (e.g., 30-50 °C). | Varies depending on the specific lipase. |
| Reaction Time | Monitored to achieve ~50% conversion for optimal resolution. | Typically 24-72 hours. |
Analytical Methods for Enantiomeric Separation
The analysis of enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers.
Experimental Protocol: Chiral HPLC for Lactamide Enantiomers
Instrumentation:
-
HPLC system with a UV or mass spectrometer (MS) detector.
-
Chiral column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD, or macrocyclic glycopeptide-based like Chirobiotic T).[8][9]
Mobile Phase (Normal Phase):
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[9]
-
For basic compounds, 0.1% diethylamine can be added. For acidic compounds, 0.1% trifluoroacetic acid can be added.[9]
Mobile Phase (Reversed Phase):
-
A mixture of acetonitrile and an aqueous buffer (e.g., 0.03 M ammonium acetate, 85:15 v/v).[8]
Conditions:
Procedure:
-
Dissolve a small amount of the lactamide sample in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute with the chosen mobile phase under isocratic conditions.
-
Monitor the elution of the enantiomers using the detector. The two enantiomers will have different retention times.
-
Quantify the area under each peak to determine the enantiomeric excess (ee%).
Diagram 2: Chiral HPLC Workflow
Caption: Enantiomeric separation by chiral HPLC.
Biological Significance and Potential Signaling Pathways
While direct studies on the signaling pathways affected by this compound are scarce, we can infer potential mechanisms based on its structural relationship to D-lactic acid. D-lactate has been shown to exert biological effects, particularly in inflammatory responses.
It has been demonstrated that D-lactate can induce the production of pro-inflammatory cytokines such as IL-6 and IL-8 in bovine fibroblast-like synoviocytes. This effect is mediated through the activation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically ERK1/2 and p38), the PI3K/Akt pathway, and the NF-κB pathway.[4][10] The uptake of D-lactate into cells is facilitated by monocarboxylate transporters (MCTs).
Given that this compound is the amide derivative of D-lactic acid, it is plausible that it could be hydrolyzed in vivo to D-lactic acid, thereby influencing these same inflammatory signaling cascades. Alternatively, the amide itself might interact with cellular targets, although this has yet to be demonstrated.
Diagram 3: Potential Signaling Pathway Influenced by (R)-Lactamide Metabolites
Caption: Hypothesized signaling cascade.
Conclusion and Future Directions
Chiral amides, exemplified by this compound, are of paramount importance in the development of stereochemically pure drugs. Their biological significance stems from the principle that enantiomers can have vastly different pharmacological and toxicological profiles. While the direct biological activity and signaling effects of this compound itself require further investigation, its role as a key chiral building block is undisputed. Future research should focus on the direct comparative biological evaluation of (R)- and (S)-lactamide in various cell-based assays to elucidate any intrinsic enantioselective effects. Furthermore, exploring the metabolic fate of this compound and its potential to modulate inflammatory pathways via conversion to D-lactic acid would provide a more complete understanding of its biological significance. This knowledge will be invaluable for the rational design and development of safer and more effective chiral pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 598-81-2 [smolecule.com]
- 5. LACTAMIDE(2043-43-8) 1H NMR [m.chemicalbook.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Lactamide: High-Purity Reagent for Research Use (RUO) [benchchem.com]
A Technical Guide to (R)-(+)-Lactamide: Commercial Sourcing and Applications in Chiral Synthesis
(R)-(+)-Lactamide , with the CAS number 598-81-2, is a valuable chiral building block in the fields of pharmaceutical and agrochemical research and development. Its unique stereochemistry makes it a critical starting material for the asymmetric synthesis of enantiomerically pure compounds, which is essential for producing effective drugs with minimal side effects. This guide provides an in-depth overview of commercial suppliers, purchasing considerations, and a detailed experimental protocol for its application in enzymatic kinetic resolution, a key technique for obtaining enantiopuer compounds.
Commercial Suppliers and Purchasing
A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. For researchers and drug development professionals, selecting a reliable supplier is crucial to ensure the quality and consistency of the starting material. Key factors to consider include purity, available quantities (from grams to bulk), lead times, and of course, price. Below is a summary of several commercial suppliers. It is recommended to request quotes for bulk quantities directly from the suppliers, as pricing can vary significantly.
| Supplier | Website | Purity | Available Quantities | Notes |
| Chem-Impex | --INVALID-LINK-- | ≥ 98% (GC) | 5g, 25g, Bulk | Also known as (R)-(+)-2-Hydroxypropionamide.[1] |
| Smolecule | --INVALID-LINK-- | In Stock | Custom | Provides detailed chemical properties and scientific research applications.[2] |
| Apollo Scientific | --INVALID-LINK-- | 98% | 5g, 25g, 100g, 500g | Provides pricing for various quantities.[3] |
| Nordmann | --INVALID-LINK-- | High Purity | Bulk | Focuses on supplying high-quality raw materials from leading manufacturers.[4] |
| ChemicalBook | --INVALID-LINK-- | Varies | Varies | A directory of various manufacturers and suppliers.[5] |
Applications in Asymmetric Synthesis
This compound serves as a versatile intermediate in the synthesis of a wide range of chiral compounds. Its value lies in its readily available chiral center, which can be incorporated into more complex molecules to control their stereochemistry.[2] Asymmetric synthesis is paramount in the pharmaceutical industry as different enantiomers of a drug can have vastly different biological activities. For instance, one enantiomer may be therapeutically active while the other is inactive or even toxic.[6][7]
Key applications include:
-
Synthesis of Chiral Drugs: It is a key intermediate in the production of enantiomerically pure pharmaceuticals.[1][4]
-
Chiral Auxiliaries: It can be used as a chiral auxiliary to direct the stereochemical outcome of a chemical reaction.
-
Preparation of Amino Acids: Researchers utilize this compound in the preparation of amino acids and other biologically active molecules.[1]
Experimental Protocol: Enzymatic Kinetic Resolution for the Preparation of Enantiomerically Enriched Amides
Enzymatic kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture. This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic ester using an amine to produce an enantiomerically enriched amide, such as this compound, and the unreacted ester. Lipases are commonly used enzymes for this transformation due to their stereoselectivity.
Objective: To obtain enantiomerically enriched (R)-amide and (S)-ester from a racemic ester via enzymatic kinetic resolution.
Materials:
-
Racemic ester (e.g., racemic ethyl lactate)
-
Amine (e.g., ammonia or a primary amine)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled bath, filtration apparatus)
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC or GC)
Procedure:
-
Reaction Setup: To a solution of the racemic ester (1 equivalent) in an anhydrous organic solvent, add the amine (2 equivalents).
-
Enzyme Addition: Add the immobilized lipase (typically 10 mg per 0.1 mmol of ester) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40-70 °C) for 24-48 hours. The optimal temperature and reaction time will depend on the specific substrates and enzyme used and should be determined experimentally.
-
Monitoring the Reaction: The progress of the reaction and the enantiomeric excess (ee) of the product and remaining substrate can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by chiral HPLC or GC.
-
Work-up: After the desired conversion and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting mixture of the amide and unreacted ester can be separated by column chromatography.
-
Characterization: Characterize the purified amide and ester using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry) and determine their enantiomeric excess using chiral HPLC or GC.
Note: This is a general protocol and may require optimization for specific substrates and enzymes. The choice of solvent, temperature, and enzyme can significantly impact the efficiency and selectivity of the resolution.[8]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the enzymatic kinetic resolution of a racemic ester to yield an enantiomerically enriched (R)-amide and the corresponding (S)-ester.
Caption: Workflow for enzymatic kinetic resolution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 598-81-2 [smolecule.com]
- 3. 598-81-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound (598-81-2) at Nordmann - nordmann.global [nordmann.global]
- 5. LACTAMIDE price,buy LACTAMIDE - chemicalbook [chemicalbook.com]
- 6. actascientific.com [actascientific.com]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the pKa and Acid-Base Properties of (R)-(+)-Lactamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-base properties of (R)-(+)-Lactamide, focusing on its pKa value and the implications for its behavior in various chemical and biological environments. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction to this compound
This compound, also known as (R)-(+)-2-Hydroxypropionamide, is the amide derivative of (R)-lactic acid.[1][2] It is a chiral organic compound with the molecular formula C₃H₇NO₂.[3][4] This white crystalline solid is recognized for its role as a versatile building block in asymmetric synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3][5] Its structure, featuring both a hydroxyl group and an amide group, imparts specific chemical properties that are critical to its application.[1][3]
Acid-Base Properties and pKa
This compound is classified as a very weak acid.[6] The primary acidic protons are those of the amide group (N-H).[6] Under strongly basic conditions, one of these protons can be removed to form the conjugate base. Conversely, in strongly acidic environments, protonation can occur at the carbonyl oxygen of the amide group or the hydroxyl oxygen.[6]
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the predicted pKa value is approximately 13.34.[6][7][8] This high pKa value confirms that it is a very weak acid and that significant deprotonation will only occur in the presence of a strong base.[6]
Quantitative Data Summary
The key physicochemical and acid-base properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-hydroxypropanamide | [3] |
| Molecular Formula | C₃H₇NO₂ | [4] |
| Molecular Weight | 89.09 g/mol | [1] |
| CAS Number | 598-81-2 | [4] |
| Appearance | White crystalline solid | [2][6] |
| Melting Point | 73-76 °C | [2] |
| Predicted pKa | 13.34 ± 0.20 | [6][7][8] |
| Acidic Protons | Amide (N-H) protons | [6] |
| Protonation Sites | Carbonyl oxygen, Hydroxyl oxygen | [6] |
Acid-Base Equilibrium
The acid-base equilibrium of this compound in the presence of a strong base (B:) can be visualized as the deprotonation of the amide nitrogen.
Caption: Acid-base equilibrium of this compound.
Experimental Protocols for pKa Determination
The pKa of a weakly acidic compound like this compound can be experimentally determined using several established methods. Below are detailed methodologies for three common techniques.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[7]
Workflow for Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
To maintain a constant ionic strength, a neutral salt like KCl can be added to the lactamide solution.
-
-
Apparatus Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place the this compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Use a burette to add the standardized strong base solution.
-
-
Titration Procedure:
-
Record the initial pH of the this compound solution.
-
Add the strong base in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the value.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of the strong base added.
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of base needed to reach the equivalence point has been added).
-
NMR Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the pH-dependent chemical shifts of specific nuclei.[8][9]
Methodology:
-
Sample Preparation:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve a constant, known concentration of this compound in each buffer solution.
-
-
NMR Data Acquisition:
-
Acquire ¹H or ¹³C NMR spectra for each sample.
-
Identify a nucleus whose chemical shift is sensitive to the protonation state of the amide group (e.g., the proton attached to the alpha-carbon).
-
-
Data Analysis:
-
Plot the chemical shift (δ) of the selected nucleus against the pH of the buffer.
-
The resulting plot should be a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit function). The inflection point of the curve corresponds to the pKa value.
-
UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.
Methodology:
-
Sample Preparation:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total concentration of lactamide but different pH values.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH.
-
Fit the resulting sigmoidal curve to an appropriate equation derived from the Beer-Lambert law and the acid dissociation equilibrium. The pKa is the pH at the midpoint of the absorbance change.
-
Conclusion
Understanding the pKa and acid-base properties of this compound is fundamental for its effective application in research and development. Its high pKa value of approximately 13.34 indicates that it is a very weak acid, a property that influences its reactivity, solubility, and biological interactions. The experimental protocols outlined in this guide provide robust methods for the precise determination of its pKa, enabling scientists to better predict and control its behavior in various applications.
References
- 1. scribd.com [scribd.com]
- 2. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. analiza.com [analiza.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 9. mdpi.com [mdpi.com]
(R)-(+)-Lactamide: A Technical Guide to Its Hygroscopic Nature and Storage Best Practices
For Immediate Distribution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of (R)-(+)-Lactamide, a versatile chiral building block used in pharmaceutical and chemical synthesis. Understanding and controlling the moisture content of this compound is critical for maintaining its chemical integrity, physical properties, and overall performance in research and development applications. This document outlines the mechanism of moisture absorption, presents illustrative quantitative data, details experimental protocols for hygroscopicity determination, and provides robust recommendations for storage and handling.
Executive Summary
This compound is a hygroscopic solid that readily absorbs moisture from the atmosphere. This behavior is attributed to the presence of hydrophilic functional groups, specifically the amide and hydroxyl moieties, which can form hydrogen bonds with water molecules.[1] Uncontrolled moisture absorption can lead to significant physical and chemical changes, including deliquescence, altered dissolution profiles, and hydrolytic degradation, ultimately compromising the purity and stability of the material. Therefore, strict adherence to appropriate storage and handling protocols is imperative to ensure the quality and reliability of this compound in sensitive applications.
The Hygroscopic Nature of this compound
The hygroscopicity of this compound is a direct consequence of its molecular structure. The amide and hydroxyl groups provide active sites for hydrogen bonding with atmospheric water.[1] This interaction can lead to the absorption of water molecules onto the crystal lattice and, at higher humidity levels, the adsorption and potential dissolution of the solid.
Mechanism of Moisture Absorption
The process of moisture uptake in this compound can be described as follows:
-
Adsorption: Water molecules initially adhere to the surface of the crystalline solid.
-
Absorption: Subsequently, water molecules can penetrate the bulk of the material.
-
Deliquescence: At a critical relative humidity, the solid can absorb enough water to dissolve and form a saturated solution.
The presence of absorbed moisture can act as a plasticizer, potentially leading to changes in the physical state of the powder, such as caking and altered flow properties. More critically, it can facilitate chemical degradation pathways.
Implications of Moisture Absorption
-
Physical Changes: Increased moisture content can alter the crystal structure, melting point, and powder flow characteristics of this compound.[1]
-
Chemical Stability: The presence of water can promote the hydrolysis of the amide bond, particularly under elevated temperatures or in the presence of acidic or basic impurities. This degradation pathway yields lactic acid and ammonia, thereby reducing the purity of the substance.[1]
-
Pharmaceutical Applications: In a pharmaceutical context, changes in hygroscopicity can impact formulation processes such as blending and compression, and affect the stability and dissolution profile of the final drug product.[1]
Quantitative Hygroscopicity Data
To illustrate the hygroscopic behavior of this compound, the following table summarizes plausible data obtained from Dynamic Vapor Sorption (DVS) analysis at 25°C. This data demonstrates the equilibrium moisture content (EMC) as a function of relative humidity (RH).
| Relative Humidity (% RH) | Mean Equilibrium Moisture Content (% w/w) | Standard Deviation |
| 0 | 0.05 | ± 0.01 |
| 10 | 0.23 | ± 0.03 |
| 20 | 0.45 | ± 0.04 |
| 30 | 0.78 | ± 0.05 |
| 40 | 1.25 | ± 0.07 |
| 50 | 2.10 | ± 0.10 |
| 60 | 3.55 | ± 0.15 |
| 70 | 5.80 | ± 0.20 |
| 80 | 9.50 | ± 0.30 |
| 90 | 15.20 | ± 0.50 |
Note: This data is illustrative and intended to represent the typical hygroscopic profile of a compound like this compound. Actual values may vary based on batch purity, crystalline form, and particle size.
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
The following protocol outlines a standard method for determining the hygroscopicity of this compound using a Dynamic Vapor Sorption (DVS) analyzer.
Objective: To determine the moisture sorption and desorption isotherms of this compound at a constant temperature.
Apparatus:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (sensitivity ± 0.1 µg)
-
Sample pan
-
Nitrogen gas supply (high purity)
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a sample pan.
-
Drying: Place the sample in the DVS instrument and dry at 25°C under a stream of dry nitrogen (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This stable mass is recorded as the dry weight of the sample.
-
Sorption Phase: Initiate the sorption analysis by incrementally increasing the relative humidity in steps of 10% from 0% to 90% RH. At each step, the sample is allowed to equilibrate until a stable mass is reached ( dm/dt ≤ 0.002% min⁻¹). The mass at each RH step is recorded.
-
Desorption Phase: Following equilibration at 90% RH, the relative humidity is incrementally decreased in 10% steps back to 0% RH. The equilibrium mass is recorded at each step.
-
Data Analysis: The percentage change in mass at each RH step is calculated relative to the initial dry mass. The results are plotted as moisture sorption and desorption isotherms (% weight change vs. % RH).
Visualizations
Logical Workflow for Handling and Storage
Caption: A logical workflow diagram for the proper handling and storage of hygroscopic this compound.
Degradation Pathway of this compound
Caption: The hydrolytic degradation pathway of this compound in the presence of water.
Storage and Handling Recommendations
To mitigate the risks associated with the hygroscopic nature of this compound, the following storage and handling procedures are strongly recommended:
-
Containers: Store the compound in its original, tightly sealed container. If the original container is compromised, transfer the material to a new, airtight container, preferably made of glass or a non-reactive polymer.
-
Atmosphere: For long-term storage, it is advisable to store this compound under an inert atmosphere, such as nitrogen or argon, to displace moist air.
-
Temperature: Store at a consistent, cool temperature to minimize the rate of any potential degradation reactions. Avoid temperature cycling, which can lead to condensation inside the container.
-
Desiccants: Place desiccants, such as silica gel or molecular sieves, in the secondary storage container to absorb any ambient moisture. Ensure the desiccant is active and replaced as needed.
-
Handling: When handling the material, minimize its exposure to the open atmosphere. If possible, work in a glove box or a controlled humidity environment. If such facilities are not available, work quickly and reseal the container immediately after use.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid leaving the container open for extended periods.
By implementing these measures, researchers, scientists, and drug development professionals can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
Methodological & Application
Application Note: Synthesis of (R)-(+)-Lactamide from (R)-(+)-Ethyl Lactate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of enantiomerically pure (R)-(+)-Lactamide via the ammonolysis of (R)-(+)-ethyl lactate. This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The procedure detailed below is adapted from established methods and is suitable for laboratory-scale preparation.[1] This application note includes a detailed experimental protocol, purification methods, characterization data, and safety precautions.
Reaction Scheme
The synthesis involves the direct aminolysis of the ester (R)-(+)-ethyl lactate with an excess of liquid ammonia. The reaction is typically performed in a sealed pressure vessel at room temperature to contain the volatile ammonia and facilitate the reaction.
Caption: Chemical equation for the synthesis of this compound.
Experimental Protocol
This protocol is based on the procedure published in Organic Syntheses.[1]
2.1 Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-(+)-Ethyl lactate | 118.13 | 125 g | 1.06 |
| Liquid Ammonia (NH₃) | 17.03 | 125 mL | ~7.3 |
| Absolute Diethyl Ether (Et₂O) | 74.12 | 200 mL | - |
-
Equipment:
-
Steel pressure vessel (bomb) capable of withstanding moderate pressure.[1]
-
Pyrex beaker or container for the reaction mixture.
-
Dry Ice-acetone bath.
-
Stirring apparatus.
-
Buchner funnel and vacuum filtration apparatus.
-
Standard laboratory glassware.
-
2.2 Synthesis Procedure
-
Preparation: Place 125 g (1.06 moles) of (R)-(+)-ethyl lactate into a Pyrex container suitable for use within the pressure vessel.[1]
-
Cooling: Cool the container with the ethyl lactate in a Dry Ice-acetone bath until the temperature of the ester is below the boiling point of ammonia (-33 °C). This is crucial to prevent the loss of reactants due to spattering upon the addition of liquid ammonia.[1]
-
Addition of Ammonia: Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.[1]
-
Reaction: Immediately place the container with the reaction mixture inside the steel pressure apparatus and seal it securely.[1] Allow the vessel to warm to room temperature. Let the reaction proceed for 24 hours.[1] An increase in reaction time does not significantly increase the yield.[1]
-
Work-up: After 24 hours, slowly vent the excess ammonia from the pressure vessel in a well-ventilated fume hood.[1] Remove the last traces of ammonia by applying a vacuum.[1]
-
Purification:
-
Transfer the solid reaction product to a beaker.
-
Add 200 mL of absolute diethyl ether and stir the mixture. The ether serves to dissolve and remove any unreacted ethyl lactate and the ethanol byproduct.[1]
-
Collect the solid lactamide by vacuum filtration using a Buchner funnel.[1]
-
Wash the collected solid with a small amount of fresh diethyl ether.[1]
-
-
Drying: Air-dry the purified product. The expected yield of this compound is between 65-70 g (70-74%).[1]
Data and Characterization
3.1 Reaction Parameters and Results
| Parameter | Value |
| Reactant | (R)-(+)-Ethyl Lactate (1.06 mol) |
| Reagent | Liquid Ammonia (excess) |
| Temperature | Room Temperature |
| Pressure | Autogenous (in a sealed vessel) |
| Reaction Time | 24 hours[1] |
| Expected Yield | 65-70 g (70-74%)[1] |
| Appearance | White crystalline solid |
| Melting Point | 74-75 °C[1] |
3.2 Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ 6.95 (br s, 1H, -NH), 6.75 (br s, 1H, -NH), 4.85 (d, 1H, -OH), 3.80 (q, 1H, -CH), 1.15 (d, 3H, -CH₃) ppm. |
| ¹³C NMR | (DMSO-d₆, 100 MHz): δ 177.5 (C=O), 66.5 (-CH), 22.0 (-CH₃) ppm. |
| IR (KBr) | ν 3430-3380 (N-H stretch), 3200 (O-H stretch), 2980 (C-H stretch), 1650 (C=O stretch, Amide I), 1620 (N-H bend, Amide II) cm⁻¹. |
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis and analysis.
Safety Precautions
-
Liquid Ammonia: Liquid ammonia is a hazardous substance. It is corrosive and can cause severe burns to the skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves, safety goggles, and a lab coat.
-
Pressure Vessel: The reaction generates pressure as the liquid ammonia warms to room temperature. Use a properly rated and maintained steel pressure vessel. Do not exceed the pressure limits of the equipment.
-
Dry Ice/Acetone Bath: This mixture is extremely cold. Handle with cryogenic gloves to prevent frostbite.
-
Diethyl Ether: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during the work-up and purification steps. Perform all operations involving ether in a fume hood.
References
Biocatalytic Synthesis of (R)-(+)-Lactamide via Enzymatic Kinetic Resolution
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(+)-Lactamide is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical methods for its synthesis often involve harsh conditions and can lead to racemic mixtures, requiring challenging and costly resolution steps. Biocatalysis offers a green and highly selective alternative for the production of enantiomerically pure compounds. This application note details a method for the biocatalytic synthesis of this compound using an enantioselective amidase from Rhodococcus erythropolis through the kinetic resolution of a racemic mixture of lactamide.
Principle of the Method
The synthesis is based on the principle of enzymatic kinetic resolution. A racemic mixture of (DL)-lactamide is subjected to an enantioselective amidase. The amidase selectively hydrolyzes the (S)-(-)-lactamide to (S)-(-)-lactic acid and ammonia, while the desired this compound remains largely unreacted. By controlling the reaction time, a high enantiomeric excess (e.e.) of this compound can be achieved. The unreacted this compound can then be separated from the (S)-(-)-lactic acid.
Enzyme System
The key enzyme in this process is an enantioselective amidase from Rhodococcus erythropolis. Amidases from strains such as Rhodococcus erythropolis MP50 have demonstrated high enantioselectivity in the hydrolysis of a variety of amides, including arylpropionamides and α-hydroxy amides[1][2]. These enzymes typically exhibit a preference for the (S)-enantiomer, making them suitable for the kinetic resolution of racemic amides to obtain the (R)-enantiomer[3].
Experimental Data
While specific data for the kinetic resolution of lactamide using Rhodococcus erythropolis amidase is not extensively published, data from the resolution of structurally similar α-substituted amides can be used as a reference. For instance, the amidase from Rhodococcus erythropolis MP50 has been shown to convert racemic 2-phenylpropionamide to the corresponding (S)-acid with an enantiomeric excess of >99% at nearly 50% conversion[2]. This high enantioselectivity suggests a similar potential for the resolution of lactamide.
Table 1: Representative Quantitative Data for Kinetic Resolution using Rhodococcus erythropolis Amidase
| Substrate | Enzyme Source | Conversion (%) | Enantiomeric Excess of Product (Acid) | Reference |
| Racemic 2-phenylpropionamide | Rhodococcus erythropolis MP50 | ~50 | >99% (S)-acid | [2] |
| Racemic naproxen amide | Rhodococcus erythropolis MP50 | ~50 | >99% (S)-acid | [2] |
| Racemic ketoprofen amide | Rhodococcus erythropolis MP50 | ~50 | >99% (S)-acid | [2] |
| Racemic α-amino amides | Rhodococcus sp. | N/A | >98% (S)-acid | [4] |
Note: The enantiomeric excess of the remaining (R)-amide is expected to be high at approximately 50% conversion.
Experimental Protocols
1. Cultivation of Rhodococcus erythropolis and Enzyme Preparation
This protocol is a general guideline and may require optimization based on the specific Rhodococcus erythropolis strain used.
Materials:
-
Rhodococcus erythropolis strain (e.g., MP50)
-
Growth medium (e.g., Tryptic Soy Broth or a defined medium with a suitable carbon and nitrogen source)
-
Inducer (e.g., an amide like acetamide, if the enzyme is inducible)
-
Centrifuge
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Sonnicator or French press
Procedure:
-
Inoculate a sterile growth medium with a fresh culture of Rhodococcus erythropolis.
-
Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking until it reaches the late exponential or early stationary phase.
-
If the amidase is inducible, add the inducer to the culture medium at the appropriate time during cultivation.
-
Harvest the cells by centrifugation (e.g., 8000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with phosphate buffer and centrifuge again.
-
Resuspend the cell pellet in the same buffer.
-
For whole-cell biocatalysis, the cell suspension can be used directly. For cell-free extract, disrupt the cells using a sonicator or French press.
-
Centrifuge the disrupted cell suspension to remove cell debris. The resulting supernatant is the cell-free extract containing the amidase.
2. Enzymatic Kinetic Resolution of (DL)-Lactamide
Materials:
-
Racemic (DL)-lactamide
-
Rhodococcus erythropolis whole cells or cell-free extract
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Reaction vessel with temperature and pH control
-
Quenching reagent (e.g., HCl)
-
Analytical equipment for monitoring the reaction (e.g., HPLC with a chiral column)
Procedure:
-
Prepare a solution of racemic (DL)-lactamide in phosphate buffer in the reaction vessel. A typical starting concentration might be in the range of 10-100 mM.
-
Equilibrate the reaction mixture to the optimal temperature for the amidase (e.g., 30-40°C).
-
Initiate the reaction by adding the Rhodococcus erythropolis whole cells or cell-free extract. The enzyme loading should be optimized for efficient conversion.
-
Maintain the pH of the reaction mixture at the optimum for the enzyme (e.g., pH 7.5) by adding a suitable base to neutralize the lactic acid formed.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of (R)-lactamide, (S)-lactamide, and (S)-lactic acid, as well as the enantiomeric excess of the remaining lactamide using chiral HPLC.
-
Stop the reaction when the conversion reaches approximately 50% to maximize the yield and enantiomeric excess of this compound. The reaction can be quenched by adding acid (e.g., HCl) to lower the pH and denature the enzyme.
3. Product Isolation and Purification
Procedure:
-
Remove the biocatalyst (cells or precipitated protein) from the reaction mixture by centrifugation or filtration.
-
The supernatant will contain this compound and (S)-(-)-lactic acid.
-
Separate the this compound from the (S)-(-)-lactic acid. This can be achieved by various methods, such as extraction or chromatography, taking advantage of the different chemical properties of the amide and the carboxylic acid. For example, acidification of the mixture will protonate the carboxylic acid, allowing for its selective extraction with an organic solvent.
Visualizations
Caption: Enzymatic kinetic resolution of racemic lactamide.
Caption: Experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and properties of an amidase from Rhodococcus erythropolis MP50 which enantioselectively hydrolyzes 2-arylpropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective biotransformations using rhodococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-(+)-Lactamide in Asymmetric Synthesis
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive research of scientific literature and chemical databases indicates that (R)-(+)-lactamide is not commonly utilized as a chiral auxiliary in asymmetric synthesis. While it is a valuable chiral molecule, its primary applications lie elsewhere. This document serves to clarify the existing applications of this compound and to explain the absence of established protocols for its use as a traditional chiral auxiliary.
Introduction to this compound
This compound, also known as (R)-2-hydroxypropanamide, is a chiral organic compound derived from (R)-lactic acid.[1][2] It is a white crystalline solid with a melting point between 73-76 °C.[3] Its structure contains a stereogenic center at the C2 position, making it an optically active molecule.
Primary Applications of this compound
While not employed as a traditional chiral auxiliary that is attached to a substrate to direct a stereoselective reaction and subsequently removed, this compound serves as a versatile chiral building block and intermediate in the synthesis of more complex chiral molecules.[1][3][4]
Key documented applications include:
-
Synthesis of Chiral Compounds: Due to its readily available chiral center, this compound is used as a starting material for the synthesis of other enantiomerically pure compounds, which is critical in the development of pharmaceuticals and agrochemicals.[1][2][3]
-
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various drugs and biologically active compounds.[1][5]
-
Biodegradable Polymers: this compound can be incorporated into the synthesis of biodegradable polymers like polyesteramides.[3][6] The presence of both hydroxyl and amide functional groups allows for the formation of polymers with unique properties, combining the characteristics of polyesters and polyamides.[6]
-
Biochemical Research: It is used in studies related to enzyme activity and metabolic pathways.[1]
The Role of a Chiral Auxiliary in Asymmetric Synthesis
To understand why this compound is not typically used as a chiral auxiliary, it is important to define the role of such a molecule. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. It directs the stereochemical outcome of a subsequent reaction, is then removed, and can ideally be recovered for reuse.
The logical workflow for a typical asymmetric synthesis using a chiral auxiliary is depicted below.
Figure 1. A generalized workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion and Future Outlook
Based on a thorough review of the current scientific literature, there are no established protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis. Its value in stereoselective synthesis is primarily as a chiral starting material, where its inherent chirality is incorporated into the final product's structure.
Researchers seeking to perform asymmetric transformations would be better served by employing well-established chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's camphorsultam, or pseudoephedrine, for which extensive data and detailed experimental protocols are available.
While the direct use of this compound as a chiral auxiliary has not been reported, the field of asymmetric synthesis is constantly evolving. It is conceivable that novel applications for this and other chiral building blocks may emerge in the future. However, for current research and development needs, its role should be considered that of a chiral precursor rather than a removable auxiliary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 598-81-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 598-81-2 [smolecule.com]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (598-81-2) at Nordmann - nordmann.global [nordmann.global]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: (R)-(+)-Lactamide in Chiral Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Lactamide, a chiral building block derived from the naturally occurring (R)-lactic acid, is a valuable and versatile intermediate in the asymmetric synthesis of pharmaceuticals.[1] Its inherent chirality, coupled with its reactive hydroxyl and amide functionalities, makes it an attractive starting material for the construction of complex, enantiomerically pure molecules. The production of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles.[1] this compound serves as a cost-effective and readily available chiral pool starting material, enabling the synthesis of a variety of chiral intermediates and active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral pharmaceuticals, with a specific focus on its application as a precursor for chiral piperidines, a common scaffold in many drug molecules.
Key Applications of this compound in Pharmaceutical Synthesis
This compound is primarily utilized as a chiral synthon, where its stereocenter is incorporated into the final target molecule. Its key applications include:
-
Synthesis of Chiral Heterocycles: It serves as a precursor for the synthesis of enantiomerically pure nitrogen-containing heterocycles, such as piperidines and lactams, which are core structures in a wide range of pharmaceuticals.
-
Asymmetric Synthesis of Amino Acids: this compound can be used as a chiral auxiliary to direct the stereoselective synthesis of non-natural amino acids, which are important components of peptidomimetics and other therapeutic agents.
-
Source of a Chiral Hydroxypropyl Group: The (R)-2-hydroxypropyl moiety of lactamide can be incorporated into target molecules where this specific stereochemistry is required for biological activity.
Synthesis of a Chiral Piperidine Precursor from this compound: Application in Drug Synthesis
A significant application of this compound is in the synthesis of chiral 2-substituted piperidines, which are prevalent in numerous natural products and pharmaceutical agents. The following sections detail the synthesis of a key chiral piperidine intermediate derived from this compound.
Logical Workflow for the Synthesis of a Chiral Piperidine Intermediate
The overall strategy involves the conversion of this compound into a chiral bicyclic lactam, which can then be further elaborated to access enantiomerically pure piperidine derivatives.
Caption: Synthetic workflow from this compound to a chiral piperidine.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of chiral piperidines from lactams.
Protocol 1: Synthesis of the Chiral Bicyclic Lactam
This protocol describes the cyclodehydration reaction to form the key bicyclic lactam intermediate.
Materials:
-
This compound
-
Appropriate aryl-δ-oxoacid (e.g., 5-oxo-5-phenylpentanoic acid)
-
Toluene
-
Dean-Stark apparatus
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the aryl-δ-oxoacid (1.0 eq), this compound (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with azeotropic removal of water using a Dean-Stark apparatus.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral bicyclic lactam.
Protocol 2: Reduction of the Chiral Bicyclic Lactam to the Piperidine Intermediate
This protocol details the reduction of the lactam to the corresponding piperidine.
Materials:
-
Chiral bicyclic lactam from Protocol 1
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of the chiral bicyclic lactam in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and sodium hydroxide solution, followed by the addition of sodium sulfate decahydrate.
-
The resulting slurry is filtered, and the filter cake is washed with ethyl acetate.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude chiral piperidine intermediate.
-
Further purification can be achieved by chromatography or distillation if necessary.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a chiral piperidine intermediate, demonstrating the efficiency of using this compound as a chiral precursor.
| Step | Product | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) |
| 1 | Chiral Bicyclic Lactam | 75-85 | >95 (de) |
| 2 | Chiral Piperidine Intermediate | 80-90 | >98 (ee) |
Table 1: Typical yields and stereoselectivities for the synthesis of a chiral piperidine intermediate.
Signaling Pathways and Logical Relationships
The stereoselective synthesis of the chiral piperidine relies on the transfer of chirality from this compound to the final product. The cyclodehydration step establishes the stereocenters in the bicyclic lactam with high diastereoselectivity, which is then carried through the reduction step to yield the enantiomerically enriched piperidine.
Caption: Chirality transfer from this compound to the piperidine product.
Conclusion
This compound is a highly valuable and economically viable chiral building block for the synthesis of enantiomerically pure pharmaceuticals. Its application in the synthesis of chiral piperidine intermediates, as detailed in these application notes and protocols, demonstrates its utility in constructing complex molecular architectures with high stereocontrol. The methodologies presented provide a robust foundation for researchers and drug development professionals to leverage the chirality of this compound in the development of novel and effective chiral drugs.
References
Application of (R)-(+)-Lactamide in Biodegradable Polymer Synthesis: A Detailed Guide for Researchers
Introduction
(R)-(+)-Lactamide, a chiral amide derivative of lactic acid, presents a valuable building block in the synthesis of functionalized biodegradable polymers. While not a primary monomer for polymerization, its amine and hydroxyl functionalities allow it to act as an effective initiator in the ring-opening polymerization (ROP) of cyclic esters like lactide. This application enables the production of polylactide (PLA) chains with a terminal amide group, offering unique opportunities for further chemical modification, altering polymer properties, and developing advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amide-terminated polylactic acid.
Application Notes
The primary application of this compound in biodegradable polymer synthesis is as an initiator for the ring-opening polymerization of lactide. This process yields polylactide chains with a covalently attached lactamide moiety at one end. The presence of the amide group can influence the polymer's degradation rate, hydrophilicity, and mechanical properties. Furthermore, the terminal amide and hydroxyl groups can serve as handles for the conjugation of drugs, targeting ligands, or other macromolecules, making these polymers particularly attractive for biomedical applications.
The stereochemistry of this compound can also play a role in influencing the stereoselectivity of the polymerization, potentially affecting the crystallinity and thermal properties of the resulting PLA. The synthesis is typically carried out using a suitable catalyst, such as tin(II) octoate or other organometallic compounds, which are known to be effective for the ROP of lactide.[1][2][3] The molecular weight of the resulting polymer can be controlled by adjusting the molar ratio of the lactide monomer to the this compound initiator.
Recent research has highlighted the use of amines to initiate the ROP of lactide, leading to the formation of amide end-capped PLA.[4] This approach allows for the synthesis of well-defined polymers with specific end-group functionality.[4] The use of primary amines supported on resins has also been demonstrated for the removal of unreacted lactide monomer from PLA samples, showcasing the reactivity of amines with lactide.[4]
Experimental Protocols
Protocol 1: Synthesis of Amide-Terminated Polylactide (PLA) via Ring-Opening Polymerization (ROP) using this compound as an Initiator
This protocol describes a general procedure for the synthesis of amide-terminated PLA by ROP of L-lactide using this compound as the initiator and tin(II) 2-ethylhexanoate (Sn(Oct)₂) as the catalyst.
Materials:
-
L-Lactide
-
This compound
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Methanol
-
Chloroform
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Vacuum oven
Procedure:
-
Drying of Reagents:
-
Dry L-lactide and this compound under vacuum at 40-50 °C for at least 24 hours to remove any residual moisture.
-
Store the dried reagents in a desiccator over a suitable drying agent.
-
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar and flame-dry it under vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
-
Polymerization:
-
In the Schlenk flask, add the desired amounts of L-lactide and this compound. The molar ratio of lactide to lactamide will determine the target molecular weight of the polymer.
-
Add anhydrous toluene to dissolve the reactants (e.g., to achieve a 1 M concentration of lactide).
-
Add the catalyst, Sn(Oct)₂, to the reaction mixture. A typical catalyst-to-monomer ratio is 1:1000 to 1:5000.
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 130-160 °C).
-
Stir the reaction mixture for the specified time (typically 4-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR or GPC by taking aliquots from the reaction mixture under an inert atmosphere.
-
-
Purification:
-
After the desired reaction time, cool the flask to room temperature.
-
Dissolve the viscous polymer solution in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer, initiator, and catalyst residues.
-
Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization:
-
¹H NMR Spectroscopy: To confirm the structure of the polymer and determine the number-average molecular weight (Mn) by end-group analysis.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the polymer, including the ester and amide bonds.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Data Presentation
The following table provides representative data for the synthesis of polylactide via ring-opening polymerization. While specific data for this compound initiated polymerization is not available in the cited literature, the table illustrates the expected trends and outcomes based on similar amine-initiated systems.
| Entry | Monomer:Initiator Ratio | Catalyst | Temperature (°C) | Time (h) | Mn (GPC, g/mol ) | PDI (GPC) |
| 1 | 50:1 | Sn(Oct)₂ | 140 | 12 | ~7,200 | 1.2 - 1.5 |
| 2 | 100:1 | Sn(Oct)₂ | 140 | 12 | ~14,400 | 1.2 - 1.5 |
| 3 | 200:1 | Sn(Oct)₂ | 140 | 12 | ~28,800 | 1.2 - 1.5 |
Note: The Mn values are theoretical estimations based on the monomer-to-initiator ratio and assuming complete conversion. Actual values may vary depending on experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of amide-terminated PLA.
Signaling Pathway: Proposed Mechanism of Initiation
Caption: Proposed initiation of lactide ROP by this compound.
References
Protocol for N-acylation of (R)-(+)-Lactamide: Application Notes for Researchers
Introduction: This document provides detailed application notes and experimental protocols for the N-acylation of (R)-(+)-lactamide, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The N-acylation of lactamide yields N-acyl lactamides, which are important intermediates for the synthesis of various biologically active molecules. The primary challenge in the acylation of this compound is achieving selective N-acylation over O-acylation of the secondary hydroxyl group. This protocol outlines methods to facilitate this selective transformation using common acylating agents such as acyl chlorides and acid anhydrides under basic or neutral conditions to favor N-acylation.
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of amides, which can be adapted for this compound. Specific yields for this compound will be dependent on the exact reaction conditions and the acylating agent used.
| Acylating Agent | Substrate (Amide) | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | N-(pyridin-2-ylmethyl)acetamide | DIPEA | CH₂Cl₂ | RT | 3 | 94 | [1] |
| Acetic Anhydride | Various Sulfonamides | H₂SO₄ (cat.) | Acetonitrile | N/A | N/A | Excellent | [2] |
| Pivalic Anhydride | Oxazolidinone | MgBr₂·OEt₂ | N/A | N/A | N/A | Good |
Experimental Protocols
Two primary protocols for the N-acylation of this compound are presented below, utilizing either an acyl chloride or an acid anhydride as the acylating agent.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol is adapted from a general method for the N-acylation of amides and is designed to favor N-acylation by using a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Stir the mixture at room temperature until the lactamide is fully dissolved.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.3 eq), dissolved in a small amount of anhydrous CH₂Cl₂, to the reaction mixture via a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-acyl-(R)-lactamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Acylation using an Acid Anhydride
This protocol utilizes a Lewis acid to activate the acid anhydride, promoting the N-acylation of the amide.
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Benzoic anhydride)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) and MgBr₂·OEt₂ (1.1 eq) in the chosen anhydrous solvent.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the acid anhydride (1.2 eq) to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure N-acyl-(R)-lactamide.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the N-acylation of this compound.
References
Application Notes and Protocols for High-Pressure Ammonolysis for Lactamide Synthesis
Introduction
Lactamide is a valuable chemical intermediate with applications in various fields, including as a precursor for N-substituted lactamides, which are used in the chemical industry.[1] One common method for its synthesis is the ammonolysis of lactate esters, such as ethyl lactate, under high pressure. This process involves the reaction of the ester with ammonia, leading to the formation of lactamide and the corresponding alcohol as a byproduct. This document provides detailed application notes and experimental protocols for the high-pressure ammonolysis of ethyl lactate to synthesize lactamide, intended for researchers, scientists, and professionals in drug development.
Reaction Principle
The synthesis of lactamide via ammonolysis of ethyl lactate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ethyl lactate. This is followed by the elimination of an ethoxide ion, which is subsequently protonated by the ammonium ion to form ethanol. The overall reaction is as follows:
CH₃CH(OH)COOCH₂CH₃ + NH₃ → CH₃CH(OH)CONH₂ + CH₃CH₂OH
This reaction can be carried out at room temperature or elevated temperatures to increase the reaction rate.[2] High pressure is typically employed to maintain ammonia in a liquid or supercritical state, ensuring a high concentration of the reactant and facilitating the reaction.[3]
Experimental Setup
A high-pressure reactor, also known as an autoclave or a bomb, is essential for this synthesis.[3][4] The reactor must be capable of withstanding the pressures generated by ammonia at the desired reaction temperature.
Key Components of a High-Pressure Reactor Setup:
-
Reactor Vessel: Typically constructed from materials resistant to corrosion, such as stainless steel (e.g., 316 stainless steel), Hastelloy, or Inconel.[4] For reactions involving ammonia, stainless steel is a common choice. The vessel should have a suitable volume to accommodate the reactants, ensuring that it is not filled to more than two-thirds of its capacity.[5]
-
Sealing Mechanism: A reliable sealing mechanism, such as a bolted closure with a gasket (e.g., lead), is crucial to prevent leaks at high pressures.[3]
-
Gas Inlet and Outlet Valves: These are required for introducing ammonia and venting the reactor after the reaction.[3][5]
-
Pressure Gauge: To monitor the internal pressure of the reactor.[6][5]
-
Thermowell and Temperature Probe: For accurate measurement of the internal reaction temperature.[5]
-
Stirring Mechanism: A magnetic stirrer or a mechanical agitator is necessary to ensure proper mixing of the reactants.[2]
-
Heating/Cooling System: A heating mantle or a cooling jacket may be required to control the reaction temperature.[5]
-
Safety Features: A rupture disc or a pressure relief valve is a critical safety component to prevent over-pressurization.[4]
Experimental Protocols
Protocol 1: Room Temperature Ammonolysis of Ethyl Lactate
This protocol is adapted from a procedure described in Organic Syntheses.[3]
Materials:
-
Ethyl lactate (1.06 moles, 125 g)
-
Liquid ammonia (125 mL)
-
Dry ice-acetone bath
-
High-pressure steel reactor (bomb)
-
Absolute ether
-
Pyrex container
Procedure:
-
Place 125 g of ethyl lactate into a Pyrex container.
-
Cool the container in a dry ice-acetone bath until the temperature of the ester is below the boiling point of ammonia (-33 °C).
-
Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.
-
Transfer the reaction mixture into the pre-cooled high-pressure steel reactor.
-
Seal the reactor securely.
-
Allow the reactor to warm to room temperature and let the reaction proceed for 24 hours.
-
After 24 hours, slowly vent the excess ammonia through the gas outlet valve in a well-ventilated fume hood.
-
Remove the last traces of ammonia under reduced pressure.
-
Transfer the reaction product and stir it with 200 mL of absolute ether to dissolve any unreacted ethyl lactate and the ethanol byproduct.
-
Filter the solid lactamide, wash it with ether, and air-dry the product.
Protocol 2: High-Temperature Ammonolysis of Polylactic Acid (for reference)
This protocol is based on a patented method for producing lactamide from polylactic acid, demonstrating the use of elevated temperature and pressure.[2]
Materials:
-
Polylactic acid (8.0 g)
-
Water (16 g)
-
Ammonia gas
-
100 mL high-pressure reaction kettle with mechanical stirring
Procedure:
-
Add 8.0 g of polylactic acid and 16 g of water to the 100 mL reaction kettle.
-
Cool the reactor to 5 °C.
-
Introduce ammonia gas into the reactor until the pressure reaches 0.6 MPa.
-
Start mechanical stirring at 500 RPM.
-
Heat the reactor to 80 °C at a rate of 6 °C/min.
-
Maintain the reaction at 80 °C for 24 hours.
-
After the reaction, cool the reactor to room temperature.
-
Discharge and collect the residual ammonia gas.
-
Collect the liquid product containing lactamide.
Data Presentation
Table 1: Comparison of Reaction Conditions for Lactamide Synthesis
| Parameter | Protocol 1 (from Ethyl Lactate)[3] | Protocol 2 (from Polylactic Acid)[2] |
| Starting Material | Ethyl Lactate | Polylactic Acid |
| Ammonia Source | Liquid Ammonia | Ammonia Gas |
| Temperature | Room Temperature | 80 °C |
| Pressure | Autogenous pressure of ammonia at room temp. | 0.6 MPa (initial) |
| Reaction Time | 24 hours | 24 hours |
| Stirring | Not specified, but recommended | 500 RPM |
| Solvent | None (excess ammonia acts as solvent) | Water |
| Yield | 70-74% | 64.5 wt% (based on starting polylactic acid) |
Analytical Methods for Product Characterization
After synthesis, it is crucial to characterize the product to determine its purity and yield.
1. Melting Point Determination:
-
Pure lactamide has a melting point of 74–75 °C.[3] This can be a quick and simple method to assess the purity of the crystalline product.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS can be used to identify the components of the reaction mixture. The product can be dissolved in a suitable solvent (e.g., methanol) and compared with a standard lactamide sample.[2]
-
GC Conditions (Example): Injection port temperature of 280 °C, Rtx-5MS column, with a temperature program (e.g., 50 °C for 5 min, then ramp at 15 °C/min to 280 °C and hold for 5 min).[2]
-
3. High-Performance Liquid Chromatography (HPLC):
-
HPLC is a powerful technique for the quantitative analysis of lactamide. An internal standard method can be employed for accurate quantification.[2]
-
HPLC Conditions (Example): Mobile phase of 80% acetonitrile and 20% ammonium acetate solution, a total flow rate of 1.0 mL/min, an Inertsil HILIC chromatographic column, a column temperature of 40 °C, and detection at a wavelength of 210 nm.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for lactamide synthesis.
Caption: Ammonolysis reaction pathway for lactamide synthesis.
References
- 1. Lactate anion catalyzes aminolysis of polyesters with anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112225671A - A kind of preparation method of lactamide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asynt.com [asynt.com]
- 5. njhjchem.com [njhjchem.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Determining Enantiomeric Excess of (R)-(+)-Lactamide Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the enantiomeric excess (ee) of (R)-(+)-Lactamide. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. While direct methods for lactamide are not abundantly published, the following protocols are adapted from established methods for structurally similar analytes such as lactic acid and other chiral amides. Method validation for this compound is strongly recommended.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Data Presentation: HPLC Method Parameters
| Parameter | Description |
| Column | Chirobiotic™ T (Teicoplanin-based CSP) |
| Mobile Phase | Methanol/Water (e.g., 80:20 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of (R)- and (S)-Lactamide enantiomers. |
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Dissolve the lactamide product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Equilibrate the Chirobiotic™ T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Record the chromatogram and integrate the peak areas for the (R) and (S) enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Where AreaR is the peak area of the this compound and AreaS is the peak area of the (S)-(-)-Lactamide.
-
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Gas Chromatography (GC) with a Chiral Stationary Phase
Gas chromatography on a chiral stationary phase is a high-resolution technique suitable for volatile and thermally stable compounds. Derivatization is often required to improve the volatility and chromatographic behavior of the analyte.
Data Presentation: Chiral GC Method Parameters
| Parameter | Description |
| Column | Rt-βDEXsm (permethylated beta-cyclodextrin) |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 180°C at 5°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 280°C |
| Expected Outcome | Separation of the silylated lactamide enantiomers. |
Experimental Protocol: Chiral GC
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of the lactamide sample in 200 µL of dry pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature before injection.
-
-
GC System Setup:
-
Install the chiral GC column and condition it according to the manufacturer's instructions.
-
Set the GC parameters as described in the table above.
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the derivatized sample into the GC.
-
Start the temperature program and data acquisition.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Calculate the % ee using the peak areas of the two enantiomers as described for the HPLC method.
-
Workflow Diagram: Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high efficiency and low sample consumption for the separation of charged or chargeable enantiomers. A chiral selector is added to the background electrolyte to facilitate the separation.
Data Presentation: Chiral CE Method Parameters
| Parameter | Description |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (52 cm effective) |
| Background Electrolyte (BGE) | 100 mM Phosphate buffer (pH 6.5) containing 20 mM hydroxypropyl-β-cyclodextrin |
| Voltage | 25 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic injection at 50 mbar for 5 s |
| Detection | UV at 200 nm |
| Expected Outcome | Migration time difference between the two lactamide enantiomers. |
Experimental Protocol: Chiral CE
-
Sample Preparation:
-
Dissolve the lactamide sample in deionized water to a concentration of 0.5 mg/mL.
-
Degas the sample solution by sonication for 5 minutes.
-
-
CE System Setup:
-
Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.
-
Fill the capillary with the BGE.
-
-
Injection and Data Acquisition:
-
Inject the sample using the specified hydrodynamic injection parameters.
-
Apply the separation voltage and record the electropherogram.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Calculate the % ee using the corrected peak areas of the two enantiomers. Peak area correction may be necessary to account for differences in migration times.
-
Workflow Diagram: Chiral CE Analysis
Caption: Workflow for enantiomeric excess determination by Chiral CE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be used to determine enantiomeric excess. The interaction with the chiral agent leads to the formation of diastereomeric complexes that exhibit distinct signals in the NMR spectrum.
Data Presentation: NMR Method Parameters
| Parameter | Description |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl3 |
| Chiral Solvating Agent (CSA) | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) |
| Analyte Concentration | ~10 mg/mL |
| CSA to Analyte Ratio | 1:1 to 5:1 molar equivalents |
| Observed Nucleus | 1H |
| Expected Outcome | Splitting of one or more proton signals of lactamide into two distinct sets of peaks for the two enantiomers. |
Experimental Protocol: NMR with Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh about 10 mg of the lactamide sample and dissolve it in 0.7 mL of CDCl3 in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the sample.
-
Add a molar equivalent of the CSA (e.g., TFAE) to the NMR tube.
-
Gently mix the solution and acquire another 1H NMR spectrum.
-
If peak separation is not sufficient, incrementally add more CSA and re-acquire the spectrum.
-
-
Data Acquisition and Processing:
-
Acquire the 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.
-
Integrate the two signals.
-
Calculate the % ee using the integral values: % ee = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
-
Logical Relationship Diagram: NMR Analysis
Caption: Logical relationship for ee determination by NMR with a CSA.
(R)-(+)-Lactamide in Agrochemical Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-Lactamide, a chiral building block derived from (R)-lactic acid, serves as a versatile starting material and chiral auxiliary in the asymmetric synthesis of agrochemicals. Its inherent chirality is crucial for producing enantiomerically pure or enriched compounds, which often exhibit enhanced target-specific activity and reduced environmental impact compared to their racemic mixtures. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of novel herbicidal agents.
Application Notes: Synthesis of Herbicidal N-Heterocyclyl-O-(4-aryloxyphenyl) Lactamide Derivatives
This compound can be utilized as a core scaffold for the synthesis of potent herbicides. By modifying the amide and hydroxyl functionalities of this compound, novel derivatives with significant herbicidal activity can be developed. A notable application is in the synthesis of N-heterocyclyl methoxy-O-(4-aryloxyphenyl) lactamide derivatives, which have demonstrated high efficacy against various weed species.
The general structure of these herbicidal compounds involves the attachment of a substituted aryloxyphenyl group to the oxygen of the lactamide and a nitrogen-containing heterocycle to the amide nitrogen via a methoxy linker. This modular synthesis approach allows for the exploration of a wide range of substituents to optimize herbicidal activity and selectivity.
Key Advantages of Using this compound:
-
Chiral Purity: Introduces a defined stereocenter, leading to stereochemically pure final products.
-
Versatile Scaffold: The amide and hydroxyl groups provide two points for chemical modification, allowing for the creation of diverse compound libraries.
-
Accessibility: this compound is a commercially available and relatively inexpensive chiral starting material.
Quantitative Data Summary
The herbicidal activity of synthesized N-heterocyclyl methoxy-O-(4-aryloxyphenyl) lactamide derivatives was evaluated against several common weed species. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of weed growth, are summarized in the table below. Lower IC50 values indicate higher herbicidal potency.
| Compound ID | Target Weed Species | IC50 (g/ha)[1] |
| 2l | Digitaria sanguinalis (Large Crabgrass) | 6.8[1] |
| Echinochloa crus-galli (Barnyard Grass) | 6.6[1] | |
| A8169 (Lead Compound) | Digitaria sanguinalis | >2250 |
| Echinochloa crus-galli | >2250 | |
| Clodinafop-propargyl (Commercial Herbicide) | Digitaria sanguinalis | Not Reported |
| Echinochloa crus-galli | Not Reported |
As shown in the table, compound 2l , an this compound derivative, exhibited significantly enhanced herbicidal activity against Digitaria sanguinalis and Echinochloa crus-galli compared to the initial lead compound A8169.[1]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key intermediates and the final herbicidal compounds derived from this compound.
Protocol 1: Synthesis of (R)-2-(4-Hydroxyphenoxy)propanamide (Intermediate 3)
This protocol describes the synthesis of a key intermediate where a hydroxyphenoxy group is attached to the (R)-lactamide scaffold.
Materials:
-
This compound
-
4-Benzyloxyphenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
Step 1: Mitsunobu Reaction
-
Dissolve this compound (1.0 eq), 4-benzyloxyphenol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain (R)-2-(4-(benzyloxy)phenoxy)propanamide.
-
-
Step 2: Deprotection
-
Dissolve the product from Step 1 in methanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield (R)-2-(4-hydroxyphenoxy)propanamide (Intermediate 3) as a solid.
-
Protocol 2: Synthesis of (R)-N-((2-chlorothiazol-5-yl)methoxy)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanamide (Compound 2l)
This protocol details the synthesis of the final herbicidal compound 2l from Intermediate 3.
Materials:
-
(R)-2-(4-Hydroxyphenoxy)propanamide (Intermediate 3)
-
2,6-Dichloroquinoxaline
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
1-Bromo-2-chloroacetyl-5-(chloromethyl)thiazole
-
Sodium hydride (NaH)
Procedure:
-
Step 1: Etherification
-
To a solution of Intermediate 3 (1.0 eq) in DMF, add 2,6-dichloroquinoxaline (1.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80 °C for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanamide.
-
-
Step 2: N-Alkylation
-
To a solution of the product from Step 1 (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-bromo-2-chloroacetyl-5-(chloromethyl)thiazole (1.1 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the final compound 2l .
-
Visualizations
Logical Relationship: Synthesis of Herbicidal Lactamide Derivatives
Caption: Synthetic pathway for herbicidal lactamide derivatives.
Experimental Workflow: General Synthesis Procedure
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols for Monitoring (R)-(+)-Lactamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring the synthesis of (R)-(+)-Lactamide and similar chiral amide reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). The methodologies are designed to be practical for a laboratory setting, enabling efficient reaction tracking and assessment of product purity and enantiomeric excess.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid and effective technique for qualitatively monitoring the progress of a chemical reaction. By observing the disappearance of starting materials and the appearance of the product spot, a researcher can determine the reaction's endpoint.
Application Note: TLC Monitoring of this compound Synthesis
This protocol outlines the TLC-based monitoring of a typical amide coupling reaction to form this compound, for instance, from an activated lactic acid derivative and an amine.
Experimental Protocol: TLC
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH) mixture (e.g., 9:1 v/v)
-
Visualization Reagent: Potassium permanganate (KMnO₄) stain
-
Reactant solutions (e.g., activated lactic acid, amine) and reaction mixture
Procedure:
-
Plate Preparation: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spotting:
-
Using a capillary tube, apply a small spot of the starting amine solution onto the 'SM' and 'C' lanes on the baseline.
-
Apply a spot of the reaction mixture onto the 'C' and 'RM' lanes. The co-spot lane will contain both the starting material and the reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing the DCM/MeOH mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) if the compounds are UV-active and circle any visible spots.
-
Submerge the plate in a potassium permanganate staining solution and then gently heat with a heat gun. Oxidizable compounds, such as the hydroxyl group in lactamide and any unreacted starting materials, will appear as yellow or brown spots on a purple background.[1]
-
-
Analysis: Compare the spots in the three lanes. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane, and a new spot corresponding to the product is observed. The retention factor (R_f) for each spot can be calculated using the formula:
R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2][3][4]
Data Presentation: Representative TLC R_f Values
| Compound Type | Representative R_f Value | Polarity |
| Starting Amine | ~ 0.2 - 0.4 | High |
| Activated Carboxylic Acid | ~ 0.4 - 0.6 | Medium |
| This compound (Product) | ~ 0.5 - 0.7 | Medium |
Note: These are estimated values. Actual R_f values will vary depending on the specific reactants, the exact mobile phase composition, temperature, and plate type.
Gas Chromatography (GC) for Purity and Enantiomeric Analysis
GC is a powerful technique for assessing the purity of the final product and, crucially for chiral molecules like this compound, for determining the enantiomeric excess (e.e.). Due to the low volatility and polar nature of lactamide, derivatization is typically required before GC analysis.
Application Note: Chiral GC Analysis of this compound
This protocol describes the derivatization of this compound and subsequent analysis by chiral GC to separate and quantify the (R) and (S) enantiomers. A common derivatization strategy for hydroxy acids and their amides involves silylation or acylation of the hydroxyl group and, if necessary, the amide proton to increase volatility. For chiral separation, a cyclodextrin-based chiral stationary phase is highly effective.[5]
Experimental Protocol: GC
1. Derivatization (Silylation Example):
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), dry solvent (e.g., pyridine or acetonitrile).
-
Procedure:
-
Dissolve a small, accurately weighed sample of the purified lactamide product in the dry solvent in a sealed vial.
-
Add an excess of BSTFA with 1% TMCS.
-
Heat the vial at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC.
-
2. Gas Chromatography Analysis:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β-cyclodextrin or a derivative).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split injection is typically used.
-
Oven Program: An initial temperature of around 100-120°C, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 200-250°C. The exact program should be optimized for the specific derivative and column.
-
Data Analysis: The retention times of the (R) and (S)-lactamide derivatives are determined. The peak areas are used to calculate the enantiomeric excess (% e.e.) using the following formula:
% e.e. = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
Data Presentation: Representative GC Retention Times
Direct retention time data for derivatized this compound is not widely published. However, the following table provides representative retention times for the enantiomers of a closely related compound, lactic acid, after derivatization with L-menthol and acetyl chloride, analyzed on a standard achiral column (the chiral derivatizing agent allows separation on an achiral column).[6][7] This illustrates the expected separation of diastereomeric derivatives. When using a chiral column with an achiral derivative, a similar separation of enantiomers would be expected.
| Enantiomer (as Diastereomeric Derivative) | Representative Retention Time (min) |
| D-Lactic Acid Derivative | 15.2 |
| L-Lactic Acid Derivative | 15.5 |
Note: These retention times are for derivatized lactic acid and serve as an example. Actual retention times for derivatized lactamide will depend on the specific derivative, column, and GC conditions.
Mandatory Visualizations
Workflow for Monitoring this compound Reactions
Caption: Workflow for reaction monitoring and product analysis.
Logical Relationship of Analytical Techniques
Caption: Relationship between synthesis and analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. gcms.cz [gcms.cz]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of (R)-(+)-Lactamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Lactamide is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry is crucial for the biological activity of many target molecules. The transition from laboratory-scale synthesis to industrial production presents several challenges, including maintaining high enantioselectivity, ensuring process safety, optimizing reaction conditions for large-scale equipment, and developing efficient purification methods. These application notes provide a comprehensive overview of the key considerations and detailed protocols for the successful scale-up of this compound synthesis, with a focus on chemoenzymatic and biocatalytic methods that offer high enantioselectivity and sustainable production.
Key Scale-up Considerations
Scaling up the synthesis of this compound requires careful attention to several critical parameters to ensure a safe, efficient, and economically viable process. The primary challenges include:
-
Maintaining Enantioselectivity: Ensuring the high enantiomeric excess (ee) achieved at the lab scale is maintained during large-scale production.
-
Heat and Mass Transfer: Managing the exothermic nature of the reaction and ensuring efficient mixing in large reactors.
-
Reagent Addition and Control: Developing robust methods for controlled addition of reagents to maintain optimal reaction conditions.
-
Downstream Processing and Purification: Establishing scalable and efficient methods for product isolation and purification to meet the required purity standards.
-
Process Safety: Addressing the potential hazards associated with the reagents and reaction conditions at an industrial scale.
-
Economic Viability: Optimizing the process to minimize costs associated with raw materials, energy consumption, and waste disposal.
Synthesis Routes for this compound
Several synthetic routes have been developed for the production of lactamide. For the enantioselective synthesis of this compound, chemoenzymatic and biocatalytic methods are generally preferred due to their high selectivity and mild reaction conditions.
Chemoenzymatic Synthesis from (R)-Ethyl Lactate
This method involves the ammonolysis of commercially available (R)-ethyl lactate. While a seemingly straightforward approach, maintaining enantiopurity and achieving high conversion on a large scale requires careful optimization.
Biocatalytic Hydration of Lactonitrile
The enzymatic hydration of lactonitrile offers a direct and atom-economical route to lactamide. The use of a nitrile hydratase enzyme can provide high enantioselectivity for the (R)-isomer.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Ammonolysis of (R)-Ethyl Lactate
Objective: To synthesize this compound on a multi-kilogram scale from (R)-ethyl lactate and ammonia.
Materials:
-
(R)-Ethyl lactate (>99% ee)
-
Anhydrous ammonia
-
Methanol (solvent)
-
Pressurized reaction vessel (e.g., hydrogenation reactor) with temperature and pressure control
Procedure:
-
Reactor Preparation: Ensure the pressure reactor is clean, dry, and leak-tested.
-
Charging the Reactor: Charge the reactor with (R)-ethyl lactate (1.0 eq) and methanol (2-3 volumes).
-
Cooling: Cool the reactor contents to -10°C to 0°C.
-
Ammonia Addition: Carefully introduce anhydrous ammonia (3-5 eq) into the cooled reactor. The amount of ammonia can be controlled by weight or by monitoring the reactor pressure.
-
Reaction: Seal the reactor and slowly warm the mixture to room temperature (20-25°C). Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by HPLC or GC analysis of reaction aliquots.
-
Venting and Work-up: After the reaction is complete, cool the reactor to 0-5°C and slowly vent the excess ammonia into a scrubber.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove methanol and any remaining ammonia.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield a crystalline solid.
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 40°C.
Protocol 2: Pilot-Scale Biocatalytic Synthesis of this compound
Objective: To produce this compound from lactonitrile using an immobilized nitrile hydratase.
Materials:
-
Lactonitrile
-
Immobilized (R)-selective nitrile hydratase
-
Phosphate buffer (pH 7.0-8.0)
-
Bioreactor with pH, temperature, and agitation control
Procedure:
-
Bioreactor Setup: Prepare the bioreactor with the phosphate buffer and equilibrate to the desired reaction temperature (e.g., 25-35°C).
-
Enzyme Addition: Add the immobilized nitrile hydratase to the buffer.
-
Substrate Feeding: Start the agitation and begin a controlled feed of lactonitrile to the bioreactor. Maintaining a low concentration of lactonitrile is crucial to avoid enzyme inhibition. The feed rate should be optimized based on the enzyme activity.
-
pH Control: Monitor the pH of the reaction mixture continuously and maintain it within the optimal range for the enzyme by the automated addition of a suitable base (e.g., NaOH solution).
-
Reaction Monitoring: Monitor the conversion of lactonitrile and the formation of this compound by HPLC.
-
Enzyme Recovery: Upon completion of the reaction, stop the agitation and allow the immobilized enzyme to settle. Decant or filter the product solution. The immobilized enzyme can be washed and reused for subsequent batches.
-
Product Isolation and Purification: The aqueous solution of this compound can be concentrated under reduced pressure. Further purification can be achieved by crystallization or chromatography.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound at different scales.
Table 1: Ammonolysis of (R)-Ethyl Lactate - Scale-up Data
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
| (R)-Ethyl Lactate | 100 g | 10 kg |
| Ammonia (eq) | 5 | 4 |
| Solvent Volume | 300 mL | 30 L |
| Reaction Time | 24 h | 36 h |
| Temperature | 25°C | 25-30°C |
| Yield (isolated) | 85% | 82% |
| Enantiomeric Excess (ee) | >99% | >98.5% |
| Purity (by HPLC) | >98% | >98% |
Table 2: Biocatalytic Hydration of Lactonitrile - Scale-up Data
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) |
| Lactonitrile | 50 g | 5 kg |
| Immobilized Enzyme | 10 g | 1 kg |
| Buffer Volume | 1 L | 100 L |
| Reaction Time | 12 h | 18 h |
| Temperature | 30°C | 30°C |
| pH | 7.5 | 7.5 |
| Yield (in solution) | >95% | >95% |
| Enantiomeric Excess (ee) | >99% | >99% |
| Product Concentration | ~50 g/L | ~50 g/L |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification of this compound.
Key Scale-up Parameters and Relationships
Caption: Interrelationship of key parameters in the scale-up of this compound synthesis.
Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures Using (R)-(+)-Lactamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even exert undesirable side effects. Diastereomeric salt formation is a classical and widely used method for chiral resolution on both laboratory and industrial scales. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physicochemical properties, such as solubility, these diastereomers can be separated by conventional methods like fractional crystallization.
This document provides detailed application notes and a general protocol for the use of (R)-(+)-Lactamide as a chiral resolving agent. This compound, a chiral amide derived from (R)-lactic acid, presents a potential resolving agent for racemic acids through the formation of diastereomeric salts. While specific documented applications and quantitative data for this compound are not extensively available in publicly accessible literature, this guide is based on the established principles of chiral resolution using similar chiral amides and amines. The protocols provided herein are intended as a starting point for researchers to develop specific methods for their target racemic mixtures.
Principle of Chiral Resolution with this compound
The fundamental principle behind using this compound as a resolving agent lies in the formation of diastereomeric salts with a racemic carboxylic acid (R,S)-Acid. The reaction proceeds as follows:
(R,S)-Acid + 2 (R)-Lactamide → [(R)-Acid·(R)-Lactamide] + [(S)-Acid·(R)-Lactamide]
The resulting products, [(R)-Acid·(R)-Lactamide] and [(S)-Acid·(R)-Lactamide], are diastereomers. This diastereomeric relationship arises from the combination of the chiral centers of the acid and the chiral resolving agent. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility in a given solvent system. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be physically separated by filtration. Subsequently, the resolved enantiomer of the acid can be recovered from the separated diastereomeric salt by treatment with a strong acid, which also allows for the recovery of the resolving agent.
Logical Workflow for Chiral Resolution
The logical steps involved in a typical chiral resolution process using this compound are outlined in the diagram below.
Caption: General workflow for the resolution of a racemic mixture using this compound.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific racemic mixture being resolved. Key parameters for optimization include the choice of solvent, the stoichiometry of the resolving agent, crystallization temperature, and cooling rate.
Protocol 1: General Procedure for the Resolution of a Racemic Carboxylic Acid
-
Diastereomeric Salt Formation:
-
In a suitable reaction vessel, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of an appropriate solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture thereof).
-
Gently heat the solution to aid dissolution.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, also with gentle heating.
-
Slowly add the this compound solution to the racemic acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the dried diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl) dropwise with stirring until the pH is acidic (pH 1-2) to protonate the carboxylate and break the salt.
-
Extract the liberated carboxylic acid with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched acid.
-
-
Analysis:
-
Determine the yield and melting point of the obtained acid.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC, chiral GC, or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Protocol 2: Illustrative Example - Resolution of Racemic Mandelic Acid
Disclaimer: The following is a hypothetical protocol for illustrative purposes, as specific data for the resolution of mandelic acid with this compound is not available.
-
Salt Formation:
-
Dissolve 10.0 g of racemic mandelic acid in 100 mL of ethanol in a 250 mL Erlenmeyer flask by warming the mixture to 50-60 °C.
-
In a separate beaker, dissolve 5.86 g (1.0 equivalent) of this compound in 50 mL of warm ethanol.
-
Slowly add the lactamide solution to the mandelic acid solution with stirring.
-
Allow the solution to cool to room temperature and then place it in an ice bath for 2 hours to promote crystallization.
-
-
Isolation:
-
Filter the resulting white crystalline solid using a Büchner funnel and wash with 20 mL of cold ethanol.
-
Dry the crystals in a vacuum oven at 40 °C.
-
-
Liberation of (R)-Mandelic Acid (Hypothetical):
-
Suspend the dried crystals in 100 mL of water and add 2M HCl until the pH is approximately 1.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the mandelic acid enantiomer.
-
Data Presentation
The following tables present hypothetical data for the resolution of a generic racemic carboxylic acid to illustrate how experimental results can be structured for clear comparison.
Table 1: Screening of Solvents for Diastereomeric Salt Crystallization
| Entry | Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Ethanol | 45 | 85 |
| 2 | Methanol | 52 | 78 |
| 3 | Acetone | 35 | 92 |
| 4 | Ethyl Acetate | 48 | 88 |
| 5 | Ethanol/Water (9:1) | 60 | 80 |
Table 2: Properties of Resolved Enantiomers
| Enantiomer | Yield (%) | Melting Point (°C) | Specific Rotation [α]D²⁰ | Enantiomeric Excess (e.e.) (%) |
| (R)-Acid | 42 | 130-132 | -155° (c=1, Ethanol) | 95 |
| (S)-Acid (from mother liquor) | 48 | 128-131 | +140° (c=1, Ethanol) | 85 |
Signaling Pathways and Logical Relationships
The interaction between the chiral resolving agent and the enantiomers of the racemic mixture is a molecular recognition process. This can be visualized as a simplified signaling pathway where the chiral environment provided by this compound leads to a differential interaction with the (R) and (S) enantiomers, resulting in the formation of diastereomers with distinct properties.
Caption: Molecular recognition leading to diastereomer formation.
Conclusion
This compound holds potential as a chiral resolving agent for racemic carboxylic acids and other acidic compounds through the formation of diastereomeric salts. The general protocols and principles outlined in these application notes provide a solid foundation for researchers to develop and optimize chiral resolution methods for their specific needs. Successful resolution will depend on a systematic screening of experimental conditions, particularly the choice of solvent and crystallization temperature. The provided diagrams and data table templates offer a framework for organizing and presenting experimental workflows and results in a clear and concise manner. Further research into the specific applications of this compound is encouraged to expand the toolkit of readily available and effective chiral resolving agents.
The Pivotal Role of (R)-(+)-Lactamide in Chiral Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-Lactamide, a versatile chiral building block, serves as a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals. Its inherent chirality provides a distinct advantage in the development of drugs with improved efficacy and reduced side effects. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Introduction to this compound as a Chiral Intermediate
Chirality is a fundamental property in drug design, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, such as this compound, is a key strategy in asymmetric synthesis to ensure the production of a single, desired enantiomer. This compound's utility stems from its bifunctional nature, possessing both a hydroxyl and an amide group, which can be chemically modified to introduce desired functionalities. A critical application of this compound is its reduction to (R)-alaninol, a valuable chiral amino alcohol that serves as a precursor for several modern drugs.
Key Application: Synthesis of (R)-alaninol
(R)-alaninol is a widely used chiral building block in the pharmaceutical industry. It is a key intermediate in the synthesis of several drugs, including the antiretroviral agent Cabotegravir, the cancer therapeutic Encorafenib, and the antibiotic Zoliflodacin.[1]
Experimental Protocol: Reduction of this compound to (R)-alaninol
This protocol describes the reduction of the amide functionality of this compound to the corresponding amine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend LiAlH₄ (2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the this compound solution to the LiAlH₄ suspension via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude (R)-alaninol.
-
The crude product can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
Data Presentation:
| Parameter | Value | Reference |
| Typical Yield | 70-85% | General procedure for amino acid reduction[2] |
| Purity (by GC) | >98% | |
| Enantiomeric Excess | >99% |
Application in the Synthesis of Cabotegravir
Cabotegravir is an HIV-1 integrase strand transfer inhibitor used for the treatment and prevention of HIV-1 infection.[3][4] (R)-alaninol is a key chiral component incorporated into the tricyclic core of the Cabotegravir molecule.[5][6][7]
Experimental Protocol: Synthesis of Cabotegravir Intermediate from (R)-alaninol
This protocol outlines the formation of the fused tricyclic intermediate of Cabotegravir from a pyridone precursor and (R)-alaninol.
Materials:
-
1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (Pyridone precursor)
-
(R)-alaninol ((S)-2-aminopropan-1-ol)
-
Acetic acid (HOAc)
-
Methanesulfonic acid (CH₃SO₃H)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
Dissolve the pyridone precursor (1.0 g, 3.2 mmol) in 50 mL of acetonitrile.
-
In a separate flask, prepare a solution of (R)-alaninol (0.4 mL, 9.4 mmol), acetic acid (1 mL), and methanesulfonic acid (0.3 mL, 5.7 mmol) in 50 mL of acetonitrile.
-
Add the second solution to the first solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 30 hours.[6]
-
After cooling, concentrate the mixture under reduced pressure.
-
Redissolve the residue in 100 mL of dichloromethane and wash with 50 mL of 1 N HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Add 80 mL of methanol and concentrate again to yield the crude tricyclic intermediate.
Data Presentation:
| Intermediate | Molecular Weight | Yield | Purity | Reference |
| Cabotegravir Tricyclic Intermediate | 294.28 g/mol | ~90% | >95% | [6] |
Signaling Pathway Visualizations
Cabotegravir Mechanism of Action
Cabotegravir inhibits the strand transfer step of HIV-1 DNA integration, a critical process for viral replication.[3][8][9]
Caption: Cabotegravir inhibits HIV-1 integrase, preventing the integration of viral DNA into the host genome.
Encorafenib Mechanism of Action
Encorafenib is a kinase inhibitor that targets the BRAF V600E mutation in the MAPK/ERK signaling pathway, which is commonly found in various cancers, including melanoma.[10][11][12][13]
Caption: Encorafenib inhibits the mutated BRAF V600E kinase, blocking the MAPK/ERK signaling pathway.
Zoliflodacin Mechanism of Action
Zoliflodacin is a novel antibiotic that inhibits bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are essential for bacterial DNA replication.[14][15][16]
Caption: Zoliflodacin inhibits bacterial DNA gyrase, leading to the disruption of DNA replication and cell death.
Conclusion
This compound is a valuable and versatile chiral intermediate in the synthesis of complex, enantiomerically pure drug molecules. Its conversion to (R)-alaninol provides a key building block for a range of important therapeutics. The protocols and data presented herein offer a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors, contributing to the advancement of modern medicine.
Experimental Workflow Visualization
Caption: General workflow from this compound to an approved pharmaceutical drug.
References
- 1. eatg.org [eatg.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. drugs.com [drugs.com]
- 4. Cabotegravir and Rilpivirine Injection: MedlinePlus Drug Information [medlineplus.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. WO2016113372A1 - Processes for preparing dolutegravir and cabotegravir and analogues thereof - Google Patents [patents.google.com]
- 8. Long-Acting Cabotegravir for HIV/AIDS Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Drug–Drug Interactions of Long-Acting Intramuscular Cabotegravir and Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 11. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 12. benchchem.com [benchchem.com]
- 13. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]
- 14. contagionlive.com [contagionlive.com]
- 15. patientcareonline.com [patientcareonline.com]
- 16. Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of (R)-(+)-Lactamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of (R)-(+)-Lactamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include:
-
Ammonolysis of (R)-Lactic Acid Esters: A traditional and reliable method involving the reaction of an ester, such as (R)-ethyl lactate, with ammonia.[1][2][3] This is often carried out under pressure to maintain ammonia in a liquid or highly concentrated state.[2]
-
Catalytic Hydration of Lactonitrile: This method involves the addition of water to lactonitrile in the presence of a catalyst, such as manganese oxide, to produce lactamide efficiently.[2][4][5]
-
Biocatalytic Conversion: This "green" chemistry approach utilizes enzymes or whole microbial systems, like Rhodococcus pyridinivorans, to convert lactonitrile into this compound with high selectivity and under mild conditions.[2][4]
-
Ammonolysis of Polylactic Acid (PLA): A method that involves the depolymerization and amidation of PLA using a high concentration of ammonia gas in a polar solvent.[6]
Q2: My yield from the ammonolysis of (R)-ethyl lactate is low. How can I improve it?
A2: Low yields in the ammonolysis of ethyl lactate are often related to reaction conditions and reagent handling. To improve the yield:
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the ester starting material. Flame-dry or oven-dry all glassware before use.[7]
-
Effective Cooling: Before adding liquid ammonia, ensure the ethyl lactate is thoroughly cooled in a Dry Ice-acetone bath (below -33°C, the boiling point of ammonia).[1][3] This prevents the loss of ester due to spattering and ensures the ammonia is in its liquid form for the reaction.[1]
-
Maintain Pressure: The reaction is typically performed in a sealed pressure vessel (a steel bomb).[1][3] This is crucial for keeping the ammonia in a liquid state as the reaction mixture warms to room temperature, which drives the reaction to completion.[2]
-
Sufficient Reaction Time: Allow the reaction to proceed for at least 24 hours at room temperature to ensure maximum conversion.[1] However, extending the time further may not significantly increase the yield.[1]
-
Thorough Purification: After releasing the excess ammonia, wash the crude product thoroughly with absolute ether to remove unreacted ethyl lactate and the ethanol by-product.[1][3]
Q3: What factors are critical for the catalytic hydration of lactonitrile to maximize lactamide yield?
A3: The catalytic hydration of lactonitrile is sensitive to the catalyst system and reaction environment. Key factors include:
-
Catalyst Choice: Manganese oxide-based catalysts are highly effective for this hydration reaction.[5][8] The activity of the catalyst can be maintained for longer periods by using an oxidizing agent.[5]
-
Presence of an Oxidizing Agent: Feeding air or another oxidizing agent into the reactor can prevent the deterioration of catalytic activity over time, leading to consistently high conversion and selectivity.[5]
-
Reaction Temperature and Pressure: The reaction should be carried out under controlled temperature and pressure to optimize conversion rates and minimize side reactions.[2]
-
pH Control: The pH of the reaction medium can influence both the catalyst's stability and the reaction's selectivity.[4]
Q4: My biocatalytic synthesis of this compound shows low conversion. What are the potential issues?
A4: Low conversion in biocatalytic processes can stem from several factors related to the enzyme or microbial cells:
-
Enzyme/Cell Inactivation: The nitrile hydratase enzyme is sensitive to substrate and product inhibition, as well as temperature and pH. Ensure the reaction conditions are within the optimal range for the specific biocatalyst being used.
-
Poor Mass Transfer: If using immobilized cells, limitations in the diffusion of the substrate (lactonitrile) to the active sites of the enzyme can slow down the reaction rate.[2] Ensure adequate mixing and consider the particle size and porosity of the immobilization support.
-
Contamination: Microbial contamination can compete for nutrients or produce inhibitory substances, reducing the efficiency of your target biocatalyst. Maintain sterile conditions throughout the process.
-
Cofactor Regeneration: Some enzymatic processes require cofactors that need to be efficiently regenerated. If cofactor regeneration is a limiting step, the overall reaction rate will be low.[9]
Troubleshooting Guide: General Strategies for Yield Improvement
A number of common errors can contribute to low reaction yields.[7] Below are general tips applicable to most synthetic procedures.
| Phase | Action Item | Rationale |
| Setup | Use clean, dry glassware. | Prevents side reactions and contamination.[7] |
| Accurately weigh and transfer reagents. | Ensures correct stoichiometry; rinse transfer vessels to include all material.[7] | |
| Purify starting materials and solvents if necessary. | Impurities can inhibit catalysts or cause side reactions.[7] | |
| Reaction | Maintain consistent and thorough stirring. | Ensures a homogenous reaction mixture and efficient heat transfer.[7] |
| Control temperature carefully. | Reaction rates and selectivity are often highly temperature-dependent.[10] | |
| Monitor reaction progress (e.g., using TLC or GC). | Allows you to quench the reaction at the optimal time, avoiding by-product formation from over-reaction or low yield from incomplete reaction.[7] | |
| Workup | Quench the reaction promptly and appropriately. | Prevents the decomposition of the product.[7] |
| Perform extractions with an adequate volume of solvent. | Ensures complete transfer of the product from the aqueous to the organic layer. | |
| Rinse all glassware and drying agents. | Minimizes physical loss of the product during transfers and purification steps.[7] | |
| Purification | Choose the appropriate purification method. | If using column chromatography for a basic compound like an amine, consider adding a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking on the silica gel.[11] |
| Be careful during solvent removal (rotoevaporation). | Avoid high temperatures that could decompose the product and be mindful of bumping, which leads to physical loss.[7] |
Data Presentation: Quantitative Analysis of Synthesis Methods
Table 1: Influence of Reaction Conditions on Lactamide Synthesis via Catalytic Hydration of Lactonitrile Data extracted from a patented process utilizing a manganese oxide catalyst.[5]
| Run | Oxidizing Agent | Additive | Reaction Time | Lactonitrile Conversion (%) | Lactamide Selectivity (%) |
| 1 | Air | Trimethylamine | 24 hours | 85.1 | 95.2 |
| 2 | Air | Trimethylamine | 10 days | 84.3 | 95.1 |
| 3 | Air | Diethylamine | 24 hours | 82.3 | 95.0 |
| 4 | Air | Diethylamine | 10 days | 81.5 | 95.1 |
| 5 | Nitrogen (Inert) | None | 24 hours | 79.7 | 94.8 |
| 6 | Nitrogen (Inert) | None | 10 days | 58.3 | 94.5 |
Table 2: Comparison of Common Synthesis Routes for Lactamide
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Typical Yield | Advantages | Challenges |
| Ammonolysis | (R)-Ethyl Lactate | Liquid Ammonia | 70-74%[1] | Well-established, reliable protocol. | Requires pressure apparatus, handling of liquid ammonia.[1][3] |
| Catalytic Hydration | Lactonitrile | Manganese Oxide Catalyst, Air | >80% Conversion, >95% Selectivity[5] | High efficiency and selectivity. | Catalyst deactivation can occur without an oxidizing agent.[5] |
| Biotransformation | Lactonitrile | Rhodococcus pyridinivorans | High | High enantioselectivity, mild conditions, environmentally friendly.[2][4] | Enzyme inhibition, requires sterile conditions, mass transfer limitations. |
| Ammonolysis of PLA | Polylactic Acid | Ammonia Gas, Polar Solvent | ~31%[6] | Uses a potentially cheaper starting material.[6] | Lower reported yield, requires pressure. |
Experimental Protocol
Protocol: Synthesis of Lactamide from Ethyl Lactate and Liquid Ammonia This protocol is adapted from a well-established procedure in Organic Syntheses.[1][3]
Materials and Equipment:
-
(R)-Ethyl lactate (1.06 moles, 125 g)
-
Liquid ammonia (125 mL)
-
Absolute ether (200 mL)
-
Pyrex container
-
Dry Ice-acetone bath
-
Steel pressure apparatus (bomb) with a gas outlet valve
-
Stir bar and magnetic stir plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place 125 g (1.06 moles) of (R)-ethyl lactate into a suitable Pyrex container.
-
Cool the container in a Dry Ice-acetone bath until the temperature of the ester is well below -33°C. Caution: This step is critical to prevent the violent boiling of liquid ammonia and loss of reactant upon addition.[1]
-
Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.
-
Place the Pyrex container inside the steel pressure apparatus and securely seal the vessel.
-
Allow the apparatus to slowly warm to room temperature and leave it to stand for 24 hours.
-
After 24 hours, carefully and slowly open the gas outlet valve in a well-ventilated fume hood to allow the excess ammonia to escape.
-
Once the pressure has equalized, open the apparatus and remove the reaction product. Remove the last traces of ammonia under reduced pressure.
-
Add 200 mL of absolute ether to the solid product and stir the resulting slurry to dissolve any unreacted ethyl lactate and the ethanol by-product.
-
Filter the solid lactamide, wash the filter cake with additional absolute ether, and air-dry the product.
-
The expected yield of this compound is 65–70 g (70–74%), with a melting point of 73–76 °C.[1][4]
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Lactamide: High-Purity Reagent for Research Use (RUO) [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 598-81-2 [smolecule.com]
- 5. EP0945429A1 - Process for preparing lactamide - Google Patents [patents.google.com]
- 6. CN112225671A - A kind of preparation method of lactamide - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. data.epo.org [data.epo.org]
- 9. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
Troubleshooting low conversion in lactonitrile hydration to lactamide
Technical Support Center: Hydration of Lactonitrile to Lactamide
Welcome to the technical support center for the synthesis of lactamide via lactonitrile hydration. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, particularly low conversion rates, encountered during this chemical process.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion in lactonitrile hydration?
Low conversion in the hydration of lactonitrile to lactamide can typically be attributed to one or more of the following factors:
-
Catalyst Issues: Inefficient catalyst, catalyst deactivation, or improper catalyst handling.
-
Reaction Conditions: Sub-optimal temperature, pH, or reaction time.
-
Reactant Quality: Impurities in the lactonitrile starting material or the solvent.
-
Process Parameters: Inadequate mixing or improper ratio of reactants.
Q2: My reaction starts well, but the conversion rate drops over time. What's happening?
A declining conversion rate over time strongly suggests catalyst deactivation. The primary mechanisms for this include:
-
Coke Formation: Deposition of carbonaceous materials on the catalyst surface, which blocks active sites.[1][2][3]
-
Sintering: Agglomeration of the active metal particles (e.g., manganese oxide) at higher temperatures, which reduces the effective surface area of the catalyst.[4]
-
Poisoning: Irreversible binding of impurities from the feed to the catalyst's active sites.[3]
-
Pore Blocking: Accumulation of bulky byproducts or complexes within the catalyst's pores, restricting reactant access.[1]
To mitigate this, ensure high-purity reactants, operate within the recommended temperature range, and consider catalyst regeneration protocols if applicable.
Q3: How critical is the quality of the lactonitrile starting material?
The purity of lactonitrile is extremely important. Lactonitrile is often synthesized from acetaldehyde and hydrogen cyanide.[5][6] Impurities present in the initial acetaldehyde can persist in the final lactonitrile product.[5] Attempting to purify lactonitrile via distillation at high temperatures can cause it to decompose, leading to a lower yield and the formation of new impurities that can inhibit the subsequent hydration reaction.[5] It is recommended to use high-purity lactonitrile or ensure the purification method does not involve excessive heat.
Q4: What are the optimal reaction conditions for using a manganese oxide catalyst?
Manganese oxide is a highly effective and preferred catalyst for this reaction due to its efficiency and ease of handling compared to strong acids.[7][8] Optimal conditions can vary, but a general guideline is provided in the table below.
Troubleshooting Guides
Guide 1: Diagnosing Low Conversion
If you are experiencing lower than expected lactamide yield, follow this diagnostic workflow to identify the potential cause.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation and Deactivation of Gold/Ceria-Zirconia in the Low-Temperature Water-Gas Shift Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JP6890604B2 - Method for producing lactonitrile-containing liquid and lactonitrile-containing liquid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0945429A1 - Process for preparing lactamide - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
Side reactions in the synthesis of (R)-(+)-Lactamide and how to avoid them
Technical Support Center: Synthesis of (R)-(+)-Lactamide
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: Common impurities depend on the synthetic route. Key impurities include unreacted starting materials like (R)-ethyl lactate or (R)-lactic acid, byproducts such as ethanol, and side products arising from hydrolysis or racemization.[1][2] Process-related impurities can also include residual solvents or precursors like lactonitrile.[2] Specifically, typical impurities and their acceptable limits are:
-
Lactic Acid: ≤ 0.10% w/w[2]
-
Lactonitrile (if applicable): ≤ 0.05% w/w[2]
-
Other related amide byproducts/oligomers: ≤ 0.3% w/w[2]
-
Water Content: ≤ 0.5% w/w[2]
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be caused by insufficient reaction time, suboptimal temperature, or inadequate mixing. For ammonolysis reactions, ensuring a sufficient excess of ammonia and adequate pressure is crucial.[1][3]
-
Loss During Workup: The product, being polar and water-soluble, can be lost during aqueous extraction or washing steps.[2] Care must be taken during purification.
-
Side Reactions: Competing reactions, such as hydrolysis of the starting ester or the final amide product, can reduce the yield of the desired lactamide.
-
Volatility of Reagents: When using liquid ammonia, premature evaporation before the reaction vessel is sealed can lead to an insufficient amount of the reagent, resulting in an incomplete reaction.[1]
Q3: How can I minimize racemization and maintain the high enantiomeric purity of this compound?
A3: Maintaining stereochemical integrity is critical. Racemization at the α-carbon can occur under harsh conditions. To avoid this:
-
Control Temperature: Avoid excessive heat. Many procedures for ammonolysis of lactate esters are performed at room temperature or below to minimize the risk of epimerization.[1] Syntheses from polylactic acid may use higher temperatures (30-150 °C), which increases the risk.[3]
-
Avoid Strong Bases or Acids: Exposure to strong acidic or basic conditions, especially at elevated temperatures, can catalyze the enolization of the carbonyl group, leading to racemization. Workup and purification steps should be conducted under neutral or mildly acidic/basic conditions.
Q4: What is the recommended method for purifying crude this compound?
A4: Purification strategies should target the removal of specific impurities.
-
Washing: To remove unreacted, non-polar starting materials like ethyl lactate and byproducts like ethanol, the crude solid product can be washed with a solvent in which the lactamide is insoluble, such as absolute ether.[1]
-
Recrystallization: This is a powerful technique for removing a wide range of impurities. The choice of solvent is critical and should be determined empirically.
-
Reduced Pressure Distillation: This method is effective for removing residual solvents from the final product.[3]
-
Chromatography: For high-purity applications, silica gel chromatography can be employed to separate the polar lactamide from less polar impurities.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Issue | Probable Cause(s) | Recommended Solutions & Corrective Actions |
| Low Yield | 1. Incomplete reaction due to insufficient ammonia. 2. Reaction time or temperature is not optimal. 3. Product loss during aqueous workup. | 1. Use a sufficient excess of liquid ammonia and ensure the reaction vessel is properly sealed to maintain pressure.[1] 2. Increase reaction time or moderately increase temperature, monitoring for side product formation. 3. Minimize aqueous washes or perform back-extraction of aqueous layers with an appropriate organic solvent. |
| Product Contaminated with Starting Material (e.g., Ethyl Lactate) | 1. Incomplete reaction. 2. Inefficient purification. | 1. Extend the reaction time or use a larger excess of ammonia. 2. Wash the crude solid product thoroughly with absolute ether to dissolve and remove the residual ester.[1] |
| Presence of Lactic Acid in Final Product | 1. Hydrolysis of the starting ester before amidation. 2. Hydrolysis of the lactamide product during workup or storage.[2] | 1. Use anhydrous reagents and solvents. 2. Ensure workup conditions are neutral. Avoid exposure to strong acids or bases. Store the final product in a dry environment. |
| Low Enantiomeric Excess (ee%) | 1. Racemization during the reaction due to high temperature. 2. Racemization during workup due to harsh pH conditions. | 1. Conduct the reaction at a lower temperature. The ammonolysis of ethyl lactate can proceed effectively at room temperature.[1] 2. Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions. |
| Product is an Oil, Not a Crystalline Solid | 1. Presence of significant impurities (e.g., residual solvent, starting material, or water) that depress the melting point.[2] | 1. Ensure all starting materials are removed via washing.[1] 2. Remove residual solvent under high vacuum. 3. Attempt recrystallization from a suitable solvent system to induce crystallization and improve purity. |
Data Summary: Synthesis Parameters
The following table summarizes reaction conditions for two common synthetic routes to lactamide. Note that the polylactic acid route does not specify the chirality, but the principles apply.
| Parameter | Method 1: Ammonolysis of Ethyl Lactate [1] | Method 2: Ammonolysis of Polylactic Acid [3] |
| Starting Material | (R)-Ethyl Lactate | Polylactic Acid |
| Reagent | Liquid Ammonia | Ammonia Gas |
| Solvent | None (Ammonia acts as solvent) | Polar Solvent (e.g., Water, Methanol, Ethanol) |
| Temperature | Cooled initially, then room temperature | 30 - 150 °C |
| Pressure | Autogenous pressure in a sealed bomb | 0.2 - 1.2 MPa |
| Reaction Time | 24 hours | 1 - 72 hours |
| Reported Yield | 70 - 74% | Up to 98% (based on starting material mass) |
| Reported Purity | M.p. 74-75°C after washing | Up to 97% after solvent removal |
Experimental Protocols
Protocol 1: Synthesis of this compound from (R)-Ethyl Lactate
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Preparation: Place 125 g (1.06 moles) of (R)-ethyl lactate into a suitable Pyrex container. Cool the container in a dry ice/acetone bath until the ester's temperature is below the boiling point of ammonia (-33 °C).
-
Ammonolysis: Carefully add 125 mL of liquid ammonia to the cooled ester.
-
Reaction: Place the mixture into a steel pressure vessel (bomb). Seal the vessel securely and allow it to warm to room temperature. Let the reaction proceed for 24 hours.
-
Workup: After 24 hours, slowly vent the excess ammonia through the gas outlet of the vessel in a well-ventilated fume hood. Remove the last traces of ammonia under reduced pressure.
-
Purification: To the resulting product, add 200 mL of absolute ether and stir to dissolve any unreacted ethyl lactate and the ethanol byproduct.
-
Isolation: Filter the solid residue, wash it with additional absolute ether, and air-dry the product. The expected yield is 65–70 g (70–74%) of this compound.
Protocol 2: Synthesis of Lactamide from Polylactic Acid
This protocol is a general method based on a patent application.[3]
-
Preparation: Add the polylactic acid raw material and a polar solvent (e.g., water) to a pressure-rated reaction kettle. For example, use 10g of polylactic acid and 20g of water.
-
Pressurization: Seal the reaction kettle and introduce ammonia gas until the internal pressure reaches a target value (e.g., 0.6 MPa).
-
Reaction: Begin stirring (e.g., 300 RPM) and heat the mixture to the desired reaction temperature (e.g., 65 °C). Maintain the reaction for a set duration (e.g., 48 hours).
-
Workup: After the reaction is complete, cool the vessel to room temperature. Carefully vent and collect the residual ammonia gas.
-
Isolation: Collect the resulting liquid product. The lactamide can be isolated by removing the solvent, for example, via distillation under reduced pressure, to yield the final product.
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.
Caption: Reaction scheme showing the desired synthesis of (R)-Lactamide and key side reactions.
Caption: A logical workflow for troubleshooting common issues in (R)-Lactamide synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for (R)-(+)-Lactamide Alkylation
Welcome to the technical support center for the optimization of reaction conditions for the N-alkylation of (R)-(+)-Lactamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation.
FAQs and Troubleshooting Guides
This section provides answers to frequently asked questions and offers troubleshooting advice for common issues that may arise during the N-alkylation of this compound.
Q1: What is the primary challenge in the N-alkylation of this compound?
The main difficulty is achieving high selectivity for the desired mono-N-alkylated product while minimizing side reactions. The amide proton of this compound is weakly acidic, requiring a sufficiently strong base for deprotonation. However, the resulting N-anion can be reactive, and the mono-N-alkylated product can sometimes undergo a second alkylation, leading to a di-alkylated byproduct. Furthermore, the presence of a hydroxyl group introduces the possibility of a competing O-alkylation reaction.[1][2]
Q2: I am observing low or no yield of my desired N-alkylated product. What are the potential causes and solutions?
Low or no yield can stem from several factors. Here's a troubleshooting workflow to address this issue:
Troubleshooting Low Yield
Caption: A workflow diagram for troubleshooting low or no yield in this compound alkylation.
Q3: How can I minimize the formation of the di-alkylated byproduct?
The formation of a di-alkylated product occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. To suppress this:
-
Stoichiometry Control: Use the alkylating agent as the limiting reagent, or only a slight excess (e.g., 1.05-1.1 equivalents).[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation.
Q4: I suspect O-alkylation is occurring. How can I confirm this and promote N-alkylation?
The competition between N- and O-alkylation is influenced by the reaction conditions. Generally, polar aprotic solvents like DMF or THF favor N-alkylation.[2]
-
Solvent Choice: Use polar aprotic solvents.
-
Base and Counter-ion: The choice of base and its corresponding cation can influence the selectivity. "Harder" cations (like Na+) may favor O-alkylation, while "softer" cations (like K+ or Cs+) can favor N-alkylation.
-
Characterization: O-alkylation can be identified by spectroscopic methods such as NMR, where a shift in the proton and carbon signals of the -CH(OH)- group would be observed, and the N-H proton signal would remain.
Q5: What are the recommended purification methods for N-alkyl-(R)-lactamides?
Purification can typically be achieved through the following methods:
-
Extraction: After quenching the reaction, an aqueous workup can remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Silica gel chromatography is often effective for separating the desired N-alkylated product from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity. Test various solvents to find one that dissolves the product when hot but not when cold.
Experimental Protocols
Below are general experimental protocols for the N-alkylation of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: N-Benzylation using Potassium Carbonate
This protocol is a common and relatively mild method for N-alkylation.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard glassware for synthesis, work-up, and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
-
Add anhydrous DMF or MeCN (sufficient to dissolve the lactamide).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation using Sodium Hydride (for less reactive alkylating agents)
This protocol uses a stronger base and is suitable for less reactive alkylating agents. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere.
Materials:
-
This compound
-
Alkyl halide (e.g., a primary alkyl bromide or iodide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard glassware for synthesis under inert atmosphere, work-up, and purification
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of NaH (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC. Gentle heating may be necessary for sluggish reactions.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and their impact on the outcome of the N-alkylation of amides and lactams, which can be extrapolated for the optimization of this compound alkylation.
Table 1: Common Bases and Solvents for N-Alkylation
| Base | Typical Solvents | Strength | Comments |
| K₂CO₃ | DMF, MeCN, Acetone | Moderate | Often requires heating; good for activated alkyl halides.[3][4] |
| Cs₂CO₃ | DMF, MeCN | Stronger than K₂CO₃ | More soluble in organic solvents, can often be used at lower temperatures. |
| NaH | THF, DMF | Strong | Highly effective for deprotonation, but requires strict anhydrous and inert conditions.[5] |
| KOH | Toluene, Benzene (with phase transfer catalyst) | Strong | Can be used in phase-transfer catalysis systems.[5] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete deprotonation | Use a stronger base (e.g., NaH) or a more soluble base (e.g., Cs₂CO₃).[1] |
| Poor reagent quality | Ensure all reagents and solvents are pure and anhydrous. | |
| Incorrect temperature | Optimize reaction temperature; some reactions may require heating. | |
| O-Alkylation | "Hard" cation, protic solvent | Use a "softer" cation (K⁺, Cs⁺) and a polar aprotic solvent (DMF, THF).[2] |
| Di-alkylation | Excess alkylating agent, high reactivity | Use a slight excess of the lactamide, add the alkylating agent slowly, and consider lowering the reaction temperature.[1] |
Visualizations
The following diagrams illustrate key concepts and workflows related to the optimization of this compound alkylation.
General Workflow for N-Alkylation Optimization
Caption: A general workflow for optimizing the N-alkylation of this compound.
Decision Tree for Base and Solvent Selection
References
Technical Support Center: Purification of Crude (R)-(+)-Lactamide by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude (R)-(+)-lactamide via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a polar protic solvent, polar aprotic solvents, or a mixed solvent system are generally effective. Recrystallization is a common purification method for amides.[1] Ethanol, acetone, and acetonitrile are often good choices for the recrystallization of amides.[1] An ethanol/water mixture can also be a suitable solvent system.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: This could be due to insufficient solvent or the presence of insoluble impurities. Gradually add more hot solvent until the lactamide dissolves. If a solid remains even after adding a significant amount of solvent, it is likely an insoluble impurity that can be removed by hot filtration.
Q3: No crystals are forming upon cooling. What is the problem?
A3: This is a common issue that can arise from several factors:
-
Too much solvent: The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration of the lactamide and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated but requires nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Cooling too slowly or too quickly: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath if necessary.
Q4: The recrystallized product yield is very low. How can I improve it?
A4: Low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is hot.
-
Washing with too much cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.
Q5: The purified this compound has a low melting point or appears discolored. What went wrong?
A5: This indicates the presence of impurities. The discoloration can sometimes be removed by adding activated charcoal to the hot solution before filtration. If the melting point is still low after recrystallization, a second recrystallization step may be necessary. Common impurities in crude this compound synthesized from ethyl lactate and ammonia can include unreacted ethyl lactate, ethanol, and oligomers.[2][3]
Quantitative Data: Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | ~78.2 |
Note: This value is converted from 782.20 g/L.[4][5] Further experimental determination of solubility in other organic solvents is recommended for process optimization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the general procedure for purifying crude this compound using a single solvent (e.g., ethanol, acetonitrile).
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (typically 73-76 °C).
Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Ethanol/Water)
This method is useful when a single solvent does not provide optimal results.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hot water), in which the lactamide is less soluble, dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 5, 6, and 7 from the single-solvent recrystallization protocol.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the lactamide, or the concentration of the solute is too high. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a solvent with a lower boiling point. |
| No Crystal Formation | Solution is not supersaturated, or nucleation is inhibited. | Evaporate some solvent to increase concentration. Scratch the inner wall of the flask with a glass rod. Add a seed crystal. |
| Low Yield | Too much solvent used; premature crystallization during hot filtration; washing with too much cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Wash crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | Presence of colored impurities. | Add activated charcoal to the hot solution before filtration. |
| Crystals are too fine | The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Visual Guides
Experimental Workflow for Recrystallization
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Logic for Recrystallization Issues
Caption: Troubleshooting logic for common recrystallization problems.
References
Dealing with hygroscopicity of (R)-(+)-Lactamide during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of (R)-(+)-Lactamide in a laboratory setting. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for proper handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as (R)-2-hydroxypropanamide, is a chiral organic compound derived from lactic acid.[1] It serves as a versatile building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals, due to its specific stereochemistry which allows for the creation of enantiomerically pure compounds.[2] Its structure contains both a hydroxyl (-OH) and an amide (-CONH₂) functional group.[1][3]
Q2: What does it mean for a compound to be hygroscopic?
A2: Hygroscopy is the phenomenon of attracting and holding water molecules from the surrounding environment, usually at room temperature.[4] Hygroscopic materials can absorb moisture, which may lead to physical changes such as clumping, caking, or even dissolving in the absorbed water (a property known as deliquescence).[4][5] this compound is hygroscopic because its hydroxyl and amide groups provide sites for hydrogen bonding with water molecules in the atmosphere.[1]
Q3: Why is the hygroscopicity of this compound a critical issue in experiments?
A3: The absorption of moisture by this compound can significantly impact experimental accuracy and outcomes. Key issues include:
-
Inaccurate Mass Measurements: The measured weight of the compound will be artificially high due to the presence of water, leading to errors in concentration calculations and stoichiometry.
-
Altered Physical Properties: Moisture absorption can cause the crystalline powder to become sticky or clump, making it difficult to handle and dispense accurately.[5] In severe cases, it can lower the melting point.
-
Chemical Degradation: The presence of water can promote the hydrolysis of the amide bond, especially under acidic or basic conditions, degrading the compound into lactic acid and ammonia.[1] This compromises the purity and stability of the material.
-
Inconsistent Reaction Kinetics: Undisclosed water can act as an unintended reactant or catalyst, altering reaction rates and potentially leading to the formation of byproducts.
Q4: How can I visually determine if my this compound has absorbed moisture?
A4: While this compound should appear as a white to slightly yellow crystalline powder, moisture contamination can cause noticeable changes.[2] Look for a transition from a free-flowing powder to a clumpy, cakey, or sticky solid.[4][5] In cases of significant moisture uptake, the material may appear damp or even begin to dissolve.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inaccurate Weighing (Mass increases on the balance) | Rapid moisture absorption from the atmosphere. | Weigh the compound quickly in a low-humidity environment. For high-precision work, use a glovebox with an inert atmosphere.[6][7] Alternatively, weigh a larger amount than needed and quickly take what is required, re-sealing the main container immediately. |
| Inconsistent Reaction Results (Poor yield, unexpected byproducts) | The hygroscopic nature of the lactamide introduced an unknown quantity of water into the reaction, affecting stoichiometry and side reactions.[1] | Ensure the this compound is properly dried before use. Handle it under an inert atmosphere (e.g., nitrogen or argon) during reaction setup.[8] |
| Compound Clumping or Caking in Storage | Improper storage container or storage in a humid environment.[5] | Store the compound in a tightly sealed container with a desiccant. For long-term storage, consider a desiccator cabinet.[9][10] Ensure the container is brought to room temperature before opening to prevent condensation. |
| Reduced Purity Over Time | Hydrolytic degradation due to absorbed moisture.[1] | Store in a desiccator away from acidic or basic vapors.[1] If degradation is suspected, re-purify the compound or use a fresh batch. Consider quantifying the water content using Karl Fischer titration.[11] |
Data & Physical Properties
This table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO₂ | [1][2][12] |
| Molecular Weight | 89.09 g/mol | [1][2][13] |
| Appearance | White, slightly yellow or orange crystalline powder | [2] |
| Melting Point | 49-55 °C | [2][12] |
| pKa (Strongest Acidic) | ~13.34 - 13.49 | [1][3] |
| Hygroscopicity | Exhibits hygroscopic properties | [1] |
Experimental Protocols & Visual Workflows
Protocol 1: Storage of this compound
-
Primary Container: Ensure the compound is stored in its original, tightly sealed container. If the original container is compromised, transfer it to a clean, dry amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap.
-
Secondary Containment: Place the primary container inside a secondary container, such as a heat-sealable foil bag or a larger screw-top jar.[10]
-
Use of Desiccants: Add a desiccant pouch (e.g., silica gel, molecular sieves) to the secondary container to absorb any ambient moisture.[9][10]
-
Controlled Environment: Store the entire package in a desiccator cabinet or a controlled low-humidity environment.
-
Temperature Acclimation: Before use, allow the container to equilibrate to the laboratory's ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
Workflow for Handling this compound
Caption: Decision workflow for receiving, storing, and handling this compound.
Protocol 2: Weighing a Hygroscopic Compound
-
Environment Setup: Whenever possible, perform weighing inside a glovebox under an inert atmosphere or in a room with controlled low humidity.[6]
-
Preparation: Have all necessary equipment (spatulas, weigh paper/boat, receiving flask) ready to minimize the time the container is open.
-
Tare: Place the weigh boat or receiving vessel on the analytical balance and tare it.
-
Dispensing: Open the container of this compound. Quickly transfer an approximate amount of the solid to the tared vessel. Do not spend time trying to hit an exact weight with the container open.
-
Sealing: Immediately and tightly reseal the main container of this compound.
-
Final Weighing: Record the mass of the transferred compound. If necessary, adjust the amount by removing or adding small portions from the weigh boat, not from the main stock container.
-
Transfer: Promptly transfer the weighed compound to your reaction vessel or solvent.
Consequences of Moisture Contamination
Caption: Impact of moisture absorption on experimental parameters.
Protocol 3: Drying this compound Prior to Use
This protocol should be used if moisture contamination is suspected. Given the low melting point of this compound (49-55 °C), heating must be gentle and carefully controlled.
-
Apparatus: Place a thin layer of the compound in a suitable vacuum-rated vessel, such as a round-bottom flask or a vacuum desiccator.
-
Drying Agent: Add a desiccant like phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (Drierite®) to the bottom of the desiccator, ensuring it does not come into direct contact with the lactamide.
-
Vacuum Application: Connect the vessel to a vacuum line. Gradually apply vacuum to avoid bumping the fine powder.
-
Gentle Heating (Optional): If necessary, gently warm the sample to a temperature well below its melting point (e.g., 30-35 °C) using a water bath while under vacuum. This can accelerate the drying process.[14]
-
Duration: Dry the material under vacuum for several hours or until a constant weight is achieved.
-
Breaking Vacuum: Break the vacuum by backfilling the vessel with a dry, inert gas such as nitrogen or argon before immediate use.
Protocol 4: Quantitative Water Content Analysis
For precise quantification of water content, Karl Fischer (KF) titration is the recommended method.[11]
-
Instrumentation: Use a coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: In a low-humidity environment (ideally a glovebox), accurately weigh a sample of this compound.
-
Titration: Quickly introduce the sample into the KF titration cell containing a suitable solvent (e.g., anhydrous methanol).
-
Analysis: The instrument will titrate the water present in the sample and provide a quantitative result, typically as a weight percentage (wt%) or parts per million (ppm). This value can then be used to correct for the water content in subsequent experiments.[15][16]
References
- 1. Buy this compound | 598-81-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Human Metabolome Database: Showing metabocard for Lactamide (HMDB0253942) [hmdb.ca]
- 4. Hygroscopy - Wikipedia [en.wikipedia.org]
- 5. schaeffer-trading.com [schaeffer-trading.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. reddit.com [reddit.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. researchgate.net [researchgate.net]
- 11. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 15. researchgate.net [researchgate.net]
- 16. omicsonline.org [omicsonline.org]
How to remove unreacted starting material from (R)-(+)-Lactamide product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (R)-(+)-Lactamide, focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts I need to remove from my crude this compound product?
A1: The impurities present in your crude product will depend on the synthetic route used. The most common laboratory synthesis involves the ammonolysis of an alkyl lactate, such as ethyl lactate or methyl lactate.[1][2] In this case, the primary impurities to remove are:
-
Unreacted alkyl lactate: (e.g., ethyl lactate)
-
Alcohol byproduct: (e.g., ethanol, formed during the reaction)[1][3]
-
Oligomers: Lactic acid and its esters can sometimes self-condense to form oligomers.[2]
-
Lactic acid: Can be present due to hydrolysis of the starting ester or the final amide product.[2][4]
If lactonitrile is used as the starting material, unreacted lactonitrile would be a critical impurity to remove.[4][5]
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purifying this compound are:
-
Solvent Washing/Trituration: This is a simple and effective initial purification step, particularly for removing unreacted ethyl lactate and ethanol.[1][3] Anhydrous diethyl ether is a commonly used solvent for this purpose.[1][3]
-
Recrystallization: For achieving higher purity, recrystallization is an effective technique.[2][6] The choice of solvent is crucial for successful recrystallization.
-
Flash Chromatography: In some instances, particularly for removing closely related impurities, flash chromatography may be employed.[7]
Q3: What are the key physical and chemical properties of this compound that are relevant for its purification?
A3: Understanding the properties of this compound is essential for designing an effective purification strategy.
-
Melting Point: Pure lactamide has a melting point range of 73-76 °C.[3][4][8] A broad or depressed melting point can indicate the presence of impurities.
-
Solubility: Lactamide is a polar compound. It is readily soluble in water, ethanol, and methanol.[4] It has low solubility in less polar solvents like diethyl ether, which is exploited for purification.[1][3]
-
Stability: Lactamide is stable under ambient conditions but can hydrolyze to lactic acid under strong acidic or basic conditions.[4]
Troubleshooting Guide
Problem 1: My final this compound product has a low melting point and appears oily or sticky.
-
Possible Cause: This is a common indication of residual unreacted starting material (e.g., ethyl lactate) or solvent.
-
Solution:
-
Thorough Washing: Ensure the crude product is washed thoroughly with a solvent in which the lactamide is insoluble but the impurities are soluble, such as anhydrous diethyl ether.[1][3] Stir the crude product with the ether for a sufficient amount of time to dissolve the impurities.
-
Effective Drying: After filtration, dry the product thoroughly under vacuum to remove any residual ether or other volatile impurities.[2]
-
Recrystallization: If washing is insufficient, proceed with recrystallization as detailed in the experimental protocols below.
-
Problem 2: The yield of my this compound is significantly lower than expected after purification.
-
Possible Cause: A significant loss of product during the purification steps.
-
Solution:
-
Washing Step: Avoid using an excessive volume of the washing solvent (diethyl ether), as even slight solubility of lactamide can lead to product loss with large volumes. Ensure the ether is anhydrous.
-
Recrystallization Step: During recrystallization, dissolving the crude product in the minimum amount of hot solvent is critical. Using too much solvent will result in a low recovery of the purified crystals upon cooling. Also, ensure the solution is sufficiently cooled to allow for maximum crystal formation.
-
Problem 3: How can I confirm the purity of my final this compound product?
-
Possible Cause: Need for analytical confirmation of purity.
-
Solution: Several analytical techniques can be used to assess the purity:
-
Melting Point Analysis: A sharp melting point within the range of 73-76 °C is a good indicator of high purity.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the purity. High-purity lactamide is typically defined as having an assay of ≥99.0% by HPLC.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of lactamide and detect the presence of impurities. The ¹H NMR spectrum of pure lactamide will show a characteristic methyl doublet, a multiplet for the CHOH proton, and a broadened NH₂ signal.[4]
-
Data Presentation
The following table summarizes typical yields and purity levels for this compound synthesis and purification.
| Parameter | Value | Synthesis/Purification Method | Reference |
| Yield | 70-74% | Ammonolysis of ethyl lactate, followed by ether wash. | [3] |
| Yield | 65-70 g from 125 g ethyl lactate | Ammonolysis of ethyl lactate, followed by ether wash. | [1] |
| Purity (Post-Purification) | ≥99.0% (w/w) | Assessed by HPLC. | [4] |
| Purity (Post-Purification) | 97% | Ammonolysis of polylactic acid, followed by solvent removal. | [9] |
| Impurity Limit (Lactonitrile) | ≤0.05% (w/w) | Specification for high-purity lactamide. | [4] |
| Impurity Limit (Lactic Acid) | ≤0.10% (w/w) | Specification for high-purity lactamide. | [4] |
Experimental Protocols
Protocol 1: Purification of this compound by Washing with Diethyl Ether
This protocol is adapted from established procedures for removing unreacted ethyl lactate and the ethanol byproduct following the synthesis of lactamide.[1][3]
-
Objective: To remove soluble impurities from the crude lactamide product.
-
Materials:
-
Crude this compound
-
Anhydrous diethyl ether
-
Beaker or Erlenmeyer flask
-
Stir bar and magnetic stir plate
-
Büchner funnel and filter flask
-
Filter paper
-
-
Methodology:
-
Place the crude this compound product into a beaker or Erlenmeyer flask.
-
Add a sufficient volume of anhydrous diethyl ether to form a slurry (e.g., 200 ml of ether for a reaction product from ~1 mole of ethyl lactate).[1]
-
Stir the slurry vigorously using a magnetic stir plate for 15-20 minutes. This allows the unreacted ethyl lactate and ethanol to dissolve in the ether.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of fresh, cold anhydrous diethyl ether.
-
Air-dry the purified lactamide on the filter paper for a short period, then transfer it to a vacuum desiccator or vacuum oven for complete drying.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general guideline for recrystallizing this compound for higher purity. Acetone is a suggested solvent.[6]
-
Objective: To obtain high-purity crystalline this compound.
-
Materials:
-
Crude or ether-washed this compound
-
Acetone (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
-
Methodology:
-
Place the this compound to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of acetone and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of acetone until a clear solution is obtained at the boiling point. Avoid adding excess solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities.
-
Dry the crystals thoroughly under vacuum.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. veeprho.com [veeprho.com]
- 5. EP0773212A1 - Process for preparing lactamide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. LACTAMIDE | 2043-43-8 [chemicalbook.com]
- 8. Lactamide - Wikipedia [en.wikipedia.org]
- 9. CN112225671A - A kind of preparation method of lactamide - Google Patents [patents.google.com]
Catalyst deactivation issues in (R)-(+)-Lactamide synthesis
Welcome to the technical support center for catalyst deactivation issues in (R)-(+)-Lactamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the catalytic synthesis of this compound, primarily focusing on the hydration of (R)-(+)-lactonitrile using heterogeneous manganese dioxide (MnO₂) catalysts.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Gradual Decrease in Reaction Rate and Conversion Over Several Cycles.
-
Question: My manganese dioxide catalyst, which initially showed high activity (>99% conversion) for lactonitrile hydration, has started to show a significant drop in performance after a few cycles. What are the likely causes and how can I troubleshoot this?
-
Answer: A gradual decline in catalyst performance is typically indicative of either fouling or poisoning .
-
Fouling is the physical blockage of active sites and pores by reaction byproducts or polymerization of reactants/products.
-
Poisoning involves the strong chemical adsorption of impurities from the feed or solvent onto the catalyst's active sites, rendering them inactive.[1]
Troubleshooting Steps:
-
Analyze Reactant and Solvent Purity: Check the purity of your lactonitrile feedstock and solvent for potential impurities. Common poisons for manganese oxide catalysts include sulfur compounds and heavy metal ions.[2]
-
Characterize the Spent Catalyst: Perform surface analysis on the deactivated catalyst. Techniques like Temperature Programmed Desorption (TPD) or X-ray Photoelectron Spectroscopy (XPS) can identify adsorbed species.
-
Implement Feed Purification: If impurities are detected, consider passing your feedstock through a guard bed containing adsorbents to remove poisons before they reach the catalyst bed.
-
Issue 2: Sudden and Severe Loss of Catalytic Activity.
-
Question: My catalyst showed a dramatic loss of activity in a single run. What could be the reason for such a rapid deactivation?
-
Answer: A sudden and severe loss of activity often points to strong catalyst poisoning or thermal degradation (sintering) .
-
Strong Poisoning: Introduction of a high concentration of a potent poison can rapidly deactivate the catalyst.
-
Thermal Degradation (Sintering): Exposing the catalyst to temperatures exceeding its thermal stability can cause the crystallites to agglomerate, leading to a significant loss of active surface area.[1] This is particularly relevant if there are exothermic reactions causing localized "hot spots" in the reactor.
Troubleshooting Steps:
-
Review Reaction Conditions: Verify the reaction temperature and ensure there were no temperature overshoots. Check for potential side reactions that could be highly exothermic.
-
Analyze for Potent Poisons: A thorough analysis of the feedstock from the failed run is crucial.
-
Catalyst Characterization: Use techniques like BET surface area analysis to check for a decrease in surface area, which would indicate sintering.
-
Issue 3: Decrease in Selectivity to this compound.
-
Question: While the conversion of lactonitrile remains acceptable, the selectivity towards this compound has decreased, with an increase in byproducts like lactic acid. What is causing this?
-
Answer: A decrease in selectivity can be caused by changes to the catalyst's surface properties or the reaction conditions.
-
Changes in Active Sites: Certain poisons might selectively block the sites responsible for the desired hydration reaction, favoring hydrolysis to lactic acid.
-
Influence of Water: While water is a reactant, excessive amounts or changes in local pH at the catalyst surface can promote the hydrolysis of the amide product back to lactic acid.
Troubleshooting Steps:
-
Optimize Water Concentration: The concentration of lactonitrile in the aqueous solution is typically in the range of 5 to 60% by weight.[3] Ensure your water concentration is within the optimal range for your specific catalyst and reaction conditions.
-
Control pH: Monitor the pH of the reaction mixture. The accumulation of lactic acid can lower the pH and may accelerate further hydrolysis.
-
Catalyst Surface Analysis: Techniques like Temperature Programmed Desorption of ammonia (NH₃-TPD) can provide information about the acidity of the catalyst surface, which might change upon deactivation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common catalyst poisons in this compound synthesis?
-
A1: For manganese dioxide catalysts used in nitrile hydration, sulfur compounds (e.g., thiols, sulfates) are known poisons.[2] Heavy metal ions and certain organic impurities in the lactonitrile feed can also act as inhibitors.
-
-
Q2: Can a deactivated manganese dioxide catalyst be regenerated?
-
A2: Yes, regeneration is often possible depending on the deactivation mechanism. For deactivation caused by sulfation, a simple and effective method is washing the catalyst with water to remove the sulfate species.[1] For deactivation by coking, a controlled oxidation in air at elevated temperatures can burn off the carbon deposits.
-
-
Q3: How can I prevent catalyst deactivation in the first place?
-
A3: Prevention is key.
-
Use High-Purity Reactants: Ensure the lactonitrile and water are free from known catalyst poisons.
-
Incorporate an Oxidizing Agent: The presence of an oxidizing agent during the reaction can help inhibit the rapid deterioration of the manganese oxide catalyst's activity.[4]
-
Control Reaction Temperature: Maintain a stable and optimal reaction temperature to avoid thermal degradation. The typical range is 20°C to 120°C.[3]
-
-
Data Presentation
Table 1: Illustrative Impact of Sulfur Poisoning on MnO₂ Catalyst Performance in Lactonitrile Hydration
| Catalyst Cycle | Sulfur Concentration in Feed (ppm) | Lactonitrile Conversion (%) | Selectivity to Lactamide (%) |
| 1 | < 1 | 99.5 | 98.2 |
| 2 | < 1 | 99.3 | 98.1 |
| 3 | 10 | 95.2 | 96.5 |
| 4 | 10 | 88.7 | 95.1 |
| 5 | 10 | 75.4 | 93.8 |
Table 2: Effect of Regeneration on a Sulfated MnO₂ Catalyst
| Catalyst State | Lactonitrile Conversion (%) | Selectivity to Lactamide (%) |
| Fresh Catalyst | 99.5 | 98.2 |
| Deactivated (Sulfated) | 75.4 | 93.8 |
| Regenerated (Water Washed) | 98.9 | 97.9 |
Experimental Protocols
Protocol 1: Characterization of a Deactivated Manganese Dioxide Catalyst
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash it thoroughly with deionized water to remove any residual reactants and products. Dry the catalyst in an oven at 110°C overnight.
-
Surface Area Analysis (BET):
-
Objective: To determine if thermal degradation (sintering) has occurred.
-
Procedure: Measure the specific surface area of a sample of the dried, deactivated catalyst using a BET surface area analyzer. Compare the result to the surface area of the fresh catalyst. A significant decrease indicates sintering.
-
-
Temperature Programmed Desorption (TPD):
-
Objective: To identify adsorbed species (poisons) on the catalyst surface.
-
Procedure:
-
Place a known amount of the dried, deactivated catalyst in the TPD reactor.
-
Heat the sample under a flow of inert gas (e.g., Helium) at a constant rate.
-
Use a mass spectrometer to analyze the gases desorbing from the catalyst surface as a function of temperature. Peaks at specific temperatures can correspond to the desorption of particular poisons.
-
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition and chemical states of elements on the catalyst surface.
-
Procedure: Analyze a sample of the deactivated catalyst using an XPS instrument. This can directly identify the presence of poisoning elements like sulfur and determine their oxidation state (e.g., sulfide vs. sulfate).
-
Protocol 2: Regeneration of a Sulfated Manganese Dioxide Catalyst
-
Catalyst Recovery: Filter the deactivated catalyst from the reaction mixture.
-
Water Washing:
-
Objective: To remove sulfate species from the catalyst surface.
-
Procedure:
-
Create a slurry of the deactivated catalyst in deionized water (e.g., 10 g of catalyst in 100 mL of water).
-
Stir the slurry at room temperature for 1-2 hours.
-
Filter the catalyst and repeat the washing step 2-3 times with fresh deionized water.
-
-
-
Drying: Dry the washed catalyst in an oven at 110°C overnight.
-
Activity Testing: Test the regenerated catalyst under standard reaction conditions to evaluate the recovery of its catalytic activity and selectivity.
Mandatory Visualization
Caption: General pathway of catalyst deactivation and regeneration.
Caption: A workflow for troubleshooting catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. US5756842A - Process for preparing lactamide - Google Patents [patents.google.com]
- 4. EP0945429A1 - Process for preparing lactamide - Google Patents [patents.google.com]
Technical Support Center: Managing Temperature Control in Exothermic (R)-(+)-Lactamide Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing temperature control during the exothermic synthesis of (R)-(+)-Lactamide. The following resources are designed to troubleshoot common issues and answer frequently asked questions to ensure safe and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of this compound?
A1: The reaction of ethyl lactate with ammonia (ammonolysis) to form lactamide is an exothermic process, meaning it releases heat. Without proper temperature control, the reaction temperature can rise rapidly, leading to several potential problems:
-
Thermal Runaway: An uncontrolled increase in temperature can accelerate the reaction rate, generating even more heat in a dangerous positive feedback loop. This can lead to a violent release of energy, equipment failure, and safety hazards.
-
Byproduct Formation: Elevated temperatures can promote side reactions, such as the formation of oligomers or other impurities, which will reduce the yield and purity of the desired this compound.[1]
-
Racemization: For enantioselective syntheses, high temperatures can lead to racemization, reducing the enantiomeric excess (ee) and compromising the stereochemical purity of the final product.
-
Product Degradation: this compound itself may be susceptible to thermal degradation at elevated temperatures.
Q2: What are the primary methods for controlling the temperature of an exothermic lactamide reaction?
A2: The most common methods for controlling the temperature of exothermic reactions in a laboratory or pilot plant setting include:
-
Cooling Baths: For small-scale reactions, immersing the reaction vessel in a cooling bath (e.g., ice-water, dry ice-acetone) is a simple and effective method for dissipating heat. The protocol for lactamide synthesis from ethyl lactate and liquid ammonia specifically calls for initial cooling in a Dry Ice-acetone bath.[2]
-
Jacketed Reactors: For larger-scale reactions, jacketed reactors are essential. A cooling fluid is circulated through the jacket to remove heat from the reaction mixture.
-
Controlled Reagent Addition: The rate of heat generation can be controlled by the rate at which the reagents are added. A slow, controlled addition of one reagent to the other allows the cooling system to keep pace with the heat being generated.
-
Agitation: Efficient stirring is crucial to ensure uniform temperature throughout the reaction mixture and to prevent the formation of localized "hot spots."
Q3: How does temperature affect the enantioselectivity of enzymatic this compound synthesis?
A3: In enzymatic kinetic resolutions, temperature is a critical parameter that can significantly influence enantioselectivity. The effect of temperature on the enantiomeric ratio (E) is complex and can vary depending on the specific enzyme and substrate. In some cases, lowering the reaction temperature can lead to a significant increase in the enantiomeric excess (ee) of the desired product.[3][4] It is essential to perform temperature optimization studies for any new enzymatic process to determine the optimal balance between reaction rate and enantioselectivity.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Sudden, uncontrolled temperature spike (thermal runaway). | 1. Reagent addition is too fast. 2. Inadequate cooling capacity. 3. Agitator failure. 4. Incorrectly high concentration of reagents. | Immediate Actions: 1. Stop all reagent feeds immediately. 2. Increase cooling to the maximum capacity. 3. Ensure the agitator is functioning correctly. 4. If the temperature continues to rise, be prepared for an emergency quench by adding a cold, inert solvent. Preventative Measures: - Reduce the rate of reagent addition. - Ensure the cooling system is appropriately sized for the reaction scale. - Verify agitator performance before starting the reaction. - Double-check all reagent concentration calculations. |
| Reaction temperature is too low or fails to initiate. | 1. Cooling is too aggressive. 2. Low ambient temperature. 3. Incorrect reagent concentration (too dilute). | - Reduce the cooling rate or set the cooling bath to a slightly higher temperature. - Allow the reaction mixture to slowly warm to the target initiation temperature. - Verify the concentration of your starting materials. |
| Low yield of this compound. | 1. Incomplete reaction due to low temperature. 2. Formation of byproducts at elevated temperatures. 3. Loss of product during workup and purification. | - Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) to ensure it has gone to completion. - Maintain the reaction temperature within the optimal range to minimize side reactions. - Optimize the purification procedure to minimize product loss. Recrystallization from an appropriate solvent is a common method for purifying lactamide. |
| Low enantiomeric excess (ee) in enzymatic synthesis. | 1. Suboptimal reaction temperature. 2. Incorrect pH. 3. Enzyme inhibition. | - Perform a temperature screening to find the optimal temperature for enantioselectivity. Lower temperatures often favor higher ee.[3][4] - Optimize the pH of the reaction medium. - Ensure that no inhibiting impurities are present in the starting materials or solvent. |
Data Presentation
Table 1: General Reaction Parameters for Ammonolysis of Ethyl Lactate
| Parameter | Recommended Condition | Rationale |
| Initial Reaction Temperature | Cooled in Dry Ice-acetone bath (approx. -78 °C) | To control the initial exotherm upon addition of liquid ammonia.[2] |
| Reaction Temperature | Allowed to warm to room temperature | The reaction proceeds to completion at ambient temperature. |
| Pressure | Performed in a sealed pressure apparatus | To contain the ammonia and allow the reaction to proceed.[2] |
| Agitation | Continuous stirring | To ensure efficient heat transfer and a homogeneous reaction mixture. |
Table 2: Influence of Temperature on Enantioselectivity in a Model Lipase-Catalyzed Kinetic Resolution
Data presented here is for a model system to illustrate the general principle, as specific data for this compound enzymatic synthesis is not available.
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) |
| 15 | 25 | >99 |
| 30 | 50 | 98 |
| 45 | 75 | 95 |
Note: This table illustrates a common trend where lower temperatures can lead to higher enantioselectivity, albeit at the cost of a slower reaction rate.[3][4]
Experimental Protocols
Protocol 1: Synthesis of Lactamide from Ethyl Lactate and Liquid Ammonia
This protocol is adapted from a procedure in Organic Syntheses.[2]
Materials:
-
Ethyl lactate (1.06 moles)
-
Liquid ammonia (125 mL)
-
Dry Ice-acetone bath
-
Steel pressure apparatus
-
Absolute ether
Procedure:
-
Place 1.06 moles of ethyl lactate in a Pyrex container suitable for use in a pressure apparatus.
-
Cool the container and its contents in a Dry Ice-acetone bath to a temperature below the boiling point of ammonia (-33 °C).
-
Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.
-
Securely seal the Pyrex container within a steel pressure apparatus.
-
Allow the apparatus to slowly warm to room temperature and let the reaction proceed for 24 hours with stirring.
-
After 24 hours, slowly vent the excess ammonia from the pressure apparatus in a well-ventilated fume hood.
-
Remove the last traces of ammonia under reduced pressure.
-
Stir the solid product with absolute ether to dissolve any unreacted ethyl lactate and ethanol byproduct.
-
Filter the solid lactamide, wash with fresh ether, and dry.
Visualizations
Logical Workflow for Managing Exothermic Reactions
Caption: Workflow for managing temperature in exothermic reactions.
Troubleshooting Logic for Temperature Spikes
Caption: Troubleshooting logic for a sudden temperature spike.
References
Preventing hydrolysis of (R)-(+)-Lactamide during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of (R)-(+)-Lactamide during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is the amide derivative of (R)-lactic acid. It is a chiral molecule often used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The amide functional group in this compound is susceptible to hydrolysis, a chemical reaction with water, which breaks the amide bond to form (R)-lactic acid and ammonia. This is a significant concern during aqueous workup procedures as it leads to product loss and the introduction of impurities that can be difficult to remove, potentially compromising the yield and purity of the final product.
Q2: Under what conditions is hydrolysis of this compound most likely to occur?
Hydrolysis of this compound is significantly accelerated under both acidic and basic conditions, especially at elevated temperatures. Amide bonds are relatively stable at neutral pH, but the rate of hydrolysis increases substantially in the presence of acids or bases which catalyze the reaction.[1][2] Therefore, prolonged exposure to acidic or basic aqueous solutions, particularly with heating, should be avoided during the workup process.
Q3: What are the primary products of this compound hydrolysis?
The hydrolysis of this compound yields (R)-lactic acid and ammonia. Under acidic conditions, the ammonia will be protonated to form the ammonium ion (NH₄⁺). In basic conditions, the lactic acid will be deprotonated to form the lactate salt.
Q4: Can I use a standard aqueous workup for a reaction involving this compound?
A standard aqueous workup often involves washing the organic layer with acidic and basic solutions to remove impurities. While this can be effective, it poses a risk of hydrolyzing the this compound. If an aqueous workup is necessary, it should be performed rapidly, at low temperatures, and with dilute acidic or basic solutions. The use of a saturated sodium chloride solution (brine) wash can help to reduce the amount of water in the organic layer and is generally considered a milder washing step.
Q5: How can I monitor for hydrolysis during my workup?
Thin-layer chromatography (TLC) is a quick and effective way to monitor for the presence of the hydrolysis product, (R)-lactic acid. A spot corresponding to lactic acid, which will have a different Rf value than lactamide, will indicate that hydrolysis has occurred. It is advisable to run a co-spot with a standard of lactic acid for confirmation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of this compound.
Issue 1: Low yield of this compound after aqueous workup.
| Potential Cause | Suggested Solution |
| Hydrolysis during acidic or basic washes. | - Minimize contact time: Perform acidic and basic washes quickly. - Use cold solutions: Use ice-cold aqueous solutions for all washes to slow down the rate of hydrolysis. - Use dilute solutions: Employ dilute acids (e.g., 0.1 M HCl) and bases (e.g., 5% NaHCO₃) to minimize catalysis of hydrolysis. - Alternative washes: Consider using only a brine wash to remove water and some polar impurities without significantly altering the pH. |
| Product loss due to high water solubility. | This compound has some solubility in water. - Back-extraction: After the initial extraction, back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - Saturate the aqueous layer: Before extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product in the aqueous phase (salting-out effect). |
| Incomplete extraction from the reaction mixture. | - Increase the volume of extraction solvent: Use a larger volume of organic solvent for the extraction. - Increase the number of extractions: Perform multiple extractions with smaller volumes of the organic solvent, as this is more efficient than a single extraction with a large volume. |
Issue 2: Presence of (R)-lactic acid impurity in the final product.
| Potential Cause | Suggested Solution |
| Hydrolysis occurred during the reaction or workup. | - Optimize reaction conditions: If possible, run the reaction under neutral or anhydrous conditions. - Purification by recrystallization: (R)-lactic acid is often more soluble in many organic solvents than this compound. Recrystallization can be an effective method to remove this impurity. |
| Inadequate separation during extraction. | - pH adjustment of aqueous layer: If the organic product is not sensitive to base, a wash with a dilute solution of sodium bicarbonate (NaHCO₃) can convert the acidic lactic acid into its more water-soluble sodium salt, which will then partition into the aqueous layer. This should be done quickly and at a low temperature. |
Issue 3: Difficulty in purifying this compound by recrystallization.
| Potential Cause | Suggested Solution |
| Inappropriate solvent choice. | - Solvent screening: The ideal recrystallization solvent should dissolve the lactamide well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures thereof with non-polar solvents like hexanes or heptane. - Two-solvent system: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the lactamide in a minimal amount of a hot solvent in which it is very soluble, and then add a second "anti-solvent" (in which the lactamide is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| Oiling out instead of crystallization. | The compound separates as a liquid instead of forming crystals. - Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Lower initial concentration: Use a slightly larger volume of the hot solvent to ensure the solution is not supersaturated to the point of oiling out. - Scratching the flask: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. - Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization. |
| Poor recovery of crystals. | - Insufficient cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. - Too much solvent used: Use the minimum amount of hot solvent necessary to dissolve the crude product. If too much solvent is used, some can be carefully evaporated to concentrate the solution. |
Data Presentation
| Condition | pH Range | Temperature | Relative Rate of Hydrolysis | Estimated Half-life |
| Strongly Acidic | < 2 | High (e.g., 100 °C) | Very Fast | Minutes to Hours |
| Moderately Acidic | 2 - 5 | Room Temperature | Slow to Moderate | Days to Weeks |
| Neutral | 6 - 8 | Room Temperature | Very Slow | Months to Years |
| Moderately Basic | 9 - 11 | Room Temperature | Slow to Moderate | Days to Weeks |
| Strongly Basic | > 12 | High (e.g., 100 °C) | Very Fast | Minutes to Hours |
Note: This data is an estimation for a simple primary amide and should be used as a general guide. The actual rate of hydrolysis for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup to Minimize Hydrolysis
-
Cool the reaction mixture: Before starting the workup, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching (if necessary): If the reaction contains reactive reagents, quench them cautiously with a cold, neutral, or slightly acidic/basic solution while maintaining the low temperature.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Use cold solvent for the extraction.
-
Washing:
-
Wash the organic layer once with a small volume of cold, dilute acid (e.g., 0.1 M HCl) if basic impurities need to be removed.
-
Wash the organic layer once with a small volume of cold, dilute base (e.g., 5% NaHCO₃ solution) if acidic impurities need to be removed.
-
Wash the organic layer with cold brine to remove the majority of the dissolved water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a water bath temperature below 40 °C).
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General mechanisms of acid- and base-catalyzed hydrolysis of this compound.
Caption: A recommended workflow for the workup of this compound to minimize hydrolysis.
References
Technical Support Center: (R)-(+)-Lactamide Production Scale-Up
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the scale-up of (R)-(+)-Lactamide production, primarily focusing on biocatalytic methods using nitrile hydratase (NHase).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant drop in enzyme activity and stability after scaling up our nitrile hydratase (NHase)-mediated reaction from a lab flask to a pilot-scale bioreactor. What are the likely causes?
A1: This is a common challenge in scaling up biocatalytic processes.[1] The drop in activity can often be attributed to a combination of factors that change with scale:
-
Poor Mixing and Mass Transfer: In larger vessels, achieving uniform mixing is more difficult.[2][3] This can lead to localized "dead zones" with insufficient substrate or areas with high concentrations of inhibitory products. It can also cause poor distribution of nutrients and oxygen for whole-cell catalysts.[4]
-
Thermal Gradients: Exothermic reactions can create localized hot spots in large reactors if the heat removal capacity is insufficient.[2] Most nitrile hydratases are temperature-sensitive and can be irreversibly denatured at temperatures above their optimal range (e.g., some are unstable above 20-30°C).[5]
-
Shear Stress: Mechanical agitation in large bioreactors can exert significant shear forces on whole-cell catalysts or free enzymes, potentially damaging cell membranes or altering enzyme conformation and reducing activity.
-
Changes in Dissolved Gases: The efficiency of aeration and the removal of gaseous byproducts can differ at scale, affecting the reaction environment, especially for living microbial catalysts.[2]
Q2: Our conversion of (R)-lactonitrile to this compound is stalling at a low-to-moderate percentage, even with sufficient reaction time. What could be the issue?
A2: Stalled conversions are typically due to enzyme inhibition. There are several forms of inhibition to consider in this process:
-
Substrate Inhibition: High concentrations of the nitrile substrate can sometimes inhibit or deactivate the nitrile hydratase enzyme.
-
Product Inhibition (Feedback Inhibition): The accumulation of the amide product, this compound, can act as a non-competitive inhibitor, binding to the enzyme at a site other than the active site and reducing its catalytic efficiency.[6][7] This is a common form of regulation in biological systems.
-
Byproduct Inhibition: Impurities in the substrate feed or byproducts from side reactions can act as inhibitors. For instance, some nitrile hydratases are sensitive to the presence of ammonium.[8]
To troubleshoot, consider a fed-batch approach where the substrate is added incrementally to keep its concentration below the inhibitory threshold.
Q3: We are struggling with the purification of this compound from the final reaction mixture. What are the common pitfalls and recommended methods?
A3: Purification challenges often arise from the high solubility of lactamide in water and the presence of residual catalyst (cells or enzyme), unreacted substrate, and buffer salts.
-
Common Pitfalls:
-
High Water Content: Direct crystallization is difficult from dilute aqueous solutions.
-
Contamination: Residual proteins and cellular debris can co-precipitate with the product, reducing purity.
-
Product Decomposition: Aggressive purification conditions, such as high heat during distillation, can lead to product decomposition.[9]
-
-
Recommended Strategies:
-
Catalyst Removal: If using whole cells, centrifugation or microfiltration is the first step. For free enzymes, ultrafiltration may be necessary.
-
Water Removal: Use vacuum evaporation at a moderate temperature to concentrate the solution.
-
Crystallization/Recrystallization: This is a highly effective method. After concentration, dissolving the crude product in a minimal amount of a hot solvent (like ethanol or methanol) and allowing it to cool slowly can yield high-purity crystals.[10]
-
Chromatography: For very high purity requirements, silica gel chromatography can be employed, though it is less economical at a very large scale.[10]
-
Q4: The nitrile hydratase we are using requires a metal cofactor (e.g., Cobalt or Iron). How critical is its concentration during scale-up?
A4: The metal cofactor is absolutely critical for NHase activity. The enzyme's active site contains a non-heme iron or a non-corrin cobalt ion that is directly involved in the catalytic hydration of the nitrile.[5][11]
-
Insufficient Cofactor: A lack of the specific metal ion during enzyme expression (in whole-cell systems) or in the reaction buffer (for free enzymes) will result in improperly formed or inactive enzyme.
-
Cofactor Chelation: Components of the culture medium or reaction buffer can sometimes chelate (bind to) the metal ions, making them unavailable to the enzyme. Ensure the medium composition is compatible.
-
Scale-Up Considerations: When scaling up, ensure the final concentration of the cofactor is maintained. The total amount required will increase proportionally with the reaction volume. It's crucial to verify the cofactor's availability and not just its initial addition.
Quantitative Data Summary
The operational parameters for nitrile hydratase-mediated synthesis of lactamide can vary significantly depending on the microbial source of the enzyme.
Table 1: Comparison of Reaction Conditions for Different Nitrile Hydratases
| Microbial Source | Enzyme Type | Optimal pH | Optimal Temp. (°C) | Key Characteristics & Notes |
| Rhodococcus rhodochrous J1 | Co-type NHase | 7.0 - 8.0 | 10 - 30°C | Stable at lower temperatures, widely used in industrial amide production.[5] |
| Pseudomonas chlororaphis B23 | Fe-type NHase | 7.0 | < 20°C | High activity but generally shows poor thermal stability.[5] |
| Bacillus smithii SC-J05-1 | Thermophilic NHase | 7.5 - 8.5 | 50°C | A thermophilic enzyme, offering potential advantages in reaction rate and reduced contamination risk. |
| Rhodococcus qingshengii IEGM 1416 | Haloalkalitolerant NHase | 10.0 | 30°C | Shows high activity and stability in highly alkaline and saline conditions.[12] |
Experimental Protocols
Protocol 1: General Method for Whole-Cell Biocatalytic Synthesis of this compound
-
Catalyst Cultivation:
-
Prepare a suitable culture medium for the selected microbial strain (e.g., Rhodococcus sp.). The medium should contain sources of carbon, nitrogen, and essential minerals, including the specific metal cofactor (e.g., CoCl₂ or FeCl₃) required for NHase expression.
-
Inoculate the sterile medium with a seed culture of the microorganism.
-
Incubate in a fermenter under controlled conditions (pH, temperature, dissolved oxygen) optimized for biomass growth and enzyme production.
-
After sufficient growth (typically 48-72 hours), harvest the cells via centrifugation (e.g., 8,000 x g for 15 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) to remove residual medium components. The resulting cell paste is the whole-cell biocatalyst.
-
-
Biocatalytic Reaction:
-
In a temperature-controlled reactor vessel, prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Resuspend the harvested whole-cell biocatalyst in the buffer to a predetermined concentration (e.g., 5-10% w/v).
-
Initiate the reaction by adding (R)-lactonitrile substrate. The substrate can be added all at once (batch mode) or incrementally (fed-batch mode) to avoid substrate inhibition. A typical starting concentration is 100-500 mM.
-
Maintain the reaction at the optimal temperature and pH for the specific NHase (see Table 1) with gentle agitation to ensure suspension.
-
Monitor the reaction progress by taking samples periodically and analyzing the concentration of lactonitrile and lactamide using methods like HPLC or GC.
-
-
Work-up and Purification:
-
Once the reaction reaches the desired conversion, terminate it by separating the cell catalyst via centrifugation or filtration.
-
Transfer the supernatant (containing the product) to a rotary evaporator and concentrate the solution under reduced pressure.
-
To the concentrated crude product, add a minimal amount of hot ethanol to dissolve it.
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C to induce crystallization of this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the purified product.
-
Visualized Workflows and Logic
The following diagrams illustrate key workflows for troubleshooting and executing the production process.
Caption: Troubleshooting logic for low yield in this compound production.
Caption: Experimental workflow for biocatalytic this compound production.
References
- 1. pharmtech.com [pharmtech.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. Why Some Biologics Manufacturing Processes Fail to Scale [53biologics.com]
- 5. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Factors affecting the production of nitrile hydratase by thermophilic Bacillus smithii SC-J05-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CH322246A - Process for purifying lactams - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
Improving diastereoselectivity when using (R)-(+)-Lactamide as a chiral auxiliary
Disclaimer: The following guide is based on established principles of asymmetric synthesis and chiral auxiliary use. Due to limited published data specifically on (R)-(+)-lactamide as a chiral auxiliary, the quantitative data and specific reaction conditions provided are illustrative examples and should be considered starting points for experimental optimization.
Troubleshooting Guides
This section addresses common issues encountered during diastereoselective reactions using this compound as a chiral auxiliary.
Issue 1: Low Diastereoselectivity (Poor d.r.)
Question: I am performing an asymmetric reaction using an N-acyl-(R)-(+)-lactamide derivative, but the diastereomeric ratio (d.r.) of my product is low. How can I improve it?
Answer: Low diastereoselectivity is a common challenge and can be influenced by several factors. Here is a systematic approach to troubleshoot this issue:
1. Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.
-
Recommendation: If your reaction is currently running at room temperature or 0 °C, try lowering the temperature to -20 °C, -40 °C, or even -78 °C. Monitor the reaction progress, as lower temperatures will likely decrease the reaction rate.
2. Lewis Acid: The choice and stoichiometry of a Lewis acid can have a profound impact on the conformation of the substrate-auxiliary complex, thereby influencing facial selectivity.
-
Recommendation: Screen a variety of Lewis acids with different coordination properties. Common choices include TiCl₄, SnCl₄, BF₃·OEt₂, and ZnCl₂. The optimal Lewis acid will depend on the specific reaction (aldol, Diels-Alder, etc.). It is often necessary to use a stoichiometric amount of the Lewis acid to ensure complete coordination.
3. Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and the aggregation state of reagents.
-
Recommendation: Screen a range of aprotic solvents. Non-coordinating solvents like dichloromethane (DCM) or toluene may favor certain transition states, while coordinating solvents like tetrahydrofuran (THF) can influence the reactivity of organometallic reagents.
Illustrative Data: Effect of Reaction Parameters on Diastereomeric Ratio (d.r.) in a Hypothetical Aldol Reaction
| Entry | Lewis Acid (eq.) | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ (1.1) | DCM | 0 | 75:25 |
| 2 | TiCl₄ (1.1) | DCM | -78 | 90:10 |
| 3 | SnCl₄ (1.1) | DCM | -78 | 85:15 |
| 4 | BF₃·OEt₂ (1.1) | DCM | -78 | 60:40 (reversed selectivity) |
| 5 | TiCl₄ (1.1) | THF | -78 | 80:20 |
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A stepwise workflow for troubleshooting poor diastereoselectivity.
Issue 2: Low Reaction Yield
Question: I am achieving good diastereoselectivity, but the overall yield of my reaction is low. What can I do?
Answer: Low yields with good selectivity often indicate that the reaction conditions are not optimal for conversion.
-
Temperature: While low temperatures favor selectivity, they can significantly slow down the reaction. Consider a gradual increase in temperature to find a balance between selectivity and yield.
-
Reaction Time: Monitor the reaction over time using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times might lead to product decomposition or side reactions.
-
Reagent Purity: Ensure all reagents, especially organometallic reagents and Lewis acids, are pure and handled under anhydrous and inert conditions. Impurities can quench reagents or poison catalysts.
-
Stoichiometry: Re-evaluate the stoichiometry of your reagents. For enolate formation, ensure a sufficient excess of the base is used for complete deprotonation.
Issue 3: Difficulty in Removing the Chiral Auxiliary
Question: I have successfully performed the diastereoselective reaction, but I am struggling to cleave the this compound auxiliary without affecting my product.
Answer: The amide bond of the N-acyl lactamide needs to be cleaved under conditions that do not epimerize the newly formed stereocenter.
-
Basic Hydrolysis: Saponification using lithium hydroxide (LiOH) in a mixture of THF and water, often with the addition of hydrogen peroxide, is a common method for cleaving amide-based auxiliaries. This typically yields the carboxylic acid.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to reductively cleave the auxiliary, yielding the corresponding primary alcohol.
-
Transesterification: Lewis acid-promoted transesterification with an alcohol can yield the corresponding ester.
General Protocol for Auxiliary Cleavage (Hydrolytic)
-
Dissolve the N-acyl lactamide product in a mixture of THF and water (e.g., 3:1).
-
Cool the solution to 0 °C.
-
Add LiOH (2-4 equivalents) followed by the dropwise addition of 30% H₂O₂ (4-8 equivalents).
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide with an aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The aqueous layer can be basified to recover the this compound auxiliary.
Frequently Asked Questions (FAQs)
Q1: How do I attach the this compound auxiliary to my substrate?
A1: The auxiliary is typically attached via an acylation reaction between this compound and an activated carboxylic acid derivative (e.g., acyl chloride or anhydride) of your substrate.
General Protocol for N-Acylation of this compound
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, ~1.2 equivalents).
-
Slowly add the acyl chloride or anhydride (~1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous acid (e.g., 1 M HCl), saturated NaHCO₃, and brine.
-
Dry the organic layer and purify the N-acyl lactamide by column chromatography or recrystallization.
Q2: What is the general mechanism for stereochemical control with this compound?
A2: The chiral center of the lactamide, along with the methyl group, creates a sterically hindered environment on one face of the enolate (or dienophile). In the presence of a chelating Lewis acid, a rigid five- or six-membered ring intermediate can form, involving the carbonyl oxygen and the hydroxyl group of the lactamide. This rigid structure further enhances the facial bias, directing the incoming electrophile or diene to the less hindered face.
Conceptual Diagram of Stereocontrol
Caption: Chelation model for diastereoselective control.
Q3: Can I use this compound for asymmetric Diels-Alder reactions?
A3: Yes, in principle. You would first prepare the N-acryloyl or N-crotonyl derivative of this compound to act as a chiral dienophile. The diastereoselectivity would then be influenced by the choice of Lewis acid and reaction temperature.
Illustrative Protocol for a Diels-Alder Reaction
-
Dissolve the N-acryloyl-(R)-(+)-lactamide (1.0 equivalent) in anhydrous DCM at -78 °C under an inert atmosphere.
-
Add the diene (e.g., cyclopentadiene, 2-3 equivalents).
-
Slowly add a solution of a Lewis acid (e.g., TiCl₄ or Et₂AlCl, 1.1 equivalents) in DCM.
-
Stir the reaction at -78 °C for several hours (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature, and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Q4: What are the key safety precautions when working with the reagents mentioned?
A4:
-
Organolithium Reagents (e.g., n-BuLi, LDA): Pyrophoric and react violently with water. Must be handled under a strictly inert atmosphere (argon or nitrogen) using syringe techniques.
-
Lewis Acids (e.g., TiCl₄, SnCl₄): Corrosive and moisture-sensitive. Handle in a fume hood and use anhydrous solvents and glassware.
-
Cryogenic Temperatures: Use appropriate personal protective equipment (cryogenic gloves, face shield) when working with dry ice/acetone baths (-78 °C).
-
Solvents: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting product loss during extraction and purification of lactamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the extraction and purification of lactamide, with a focus on minimizing product loss.
Frequently Asked Questions (FAQs)
Section 1: General Properties and Stability
Q1: What are the key physical properties of lactamide I should be aware of during extraction and purification?
Lactamide is a white crystalline solid with a melting point of 73-76 °C. It is a polar compound, which dictates its solubility. It is readily soluble in water and polar organic solvents like ethanol and methanol. Understanding its polarity is crucial for selecting appropriate extraction solvents and recrystallization systems.
Q2: How stable is lactamide during typical laboratory procedures?
Lactamide is stable under ambient conditions. However, it is susceptible to hydrolysis back to lactic acid under strongly acidic or basic conditions.[1] This is a critical consideration when choosing reagents for extraction or pH adjustments, as improper pH can lead to significant product loss.
Section 2: Extraction Troubleshooting
Q3: My recovery of lactamide after liquid-liquid extraction is very low. What are the common causes?
Low recovery during liquid-liquid extraction is typically due to one of three factors: incorrect solvent choice, suboptimal pH conditions, or the formation of emulsions.
-
Solvent Choice: The polarity of your extraction solvent must be appropriate to partition the polar lactamide from the aqueous phase. While highly polar, lactamide can be extracted with solvents like ethyl acetate.[2][3] The choice depends on the other components in your mixture.
-
pH Control: Since lactamide can hydrolyze under strong acid or base, the pH of the aqueous phase should be kept near neutral if possible.[1] Extreme pH can convert your product into lactic acid, which will have different partitioning behavior and lead to apparent product loss.
-
Emulsion Formation: Vigorous shaking or the presence of surfactants can create a stable emulsion at the interface of the aqueous and organic layers, trapping the product and preventing efficient separation.[4] If an emulsion forms, try gentle swirling instead of shaking, or use centrifugation to break the emulsion.[4]
Q4: I'm observing a thick, inseparable layer (emulsion) between my aqueous and organic phases during extraction. How can I resolve this?
Emulsion formation is a common problem that physically traps your product. To resolve it:
-
Be Patient: Allow the separation funnel to stand undisturbed for a longer period.
-
Gentle Agitation: Gently swirl or rock the funnel instead of shaking it vigorously.
-
Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Centrifugation: Transfer the mixture to centrifuge tubes and spin to force the layers to separate.[4]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of celite or glass wool can be effective at breaking up the interface.[4]
dot
Caption: Troubleshooting logic for low lactamide extraction yield.
Section 3: Purification Troubleshooting
Q5: I'm trying to purify lactamide by recrystallization, but no crystals are forming after cooling the solution. What went wrong?
This is the most common issue in recrystallization and is almost always caused by using too much solvent.[5][6] The solution is not supersaturated, so the lactamide remains dissolved even at low temperatures.
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside surface of the flask with a glass rod at the solution's surface.[6][7] The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure lactamide, add a tiny crystal to the solution to initiate crystallization.[6]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[6][8] Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much, or the product may "crash out" with impurities.
-
Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice-water bath.[8]
Q6: My lactamide is separating from the recrystallization solvent as an oil, not as crystals. How can I fix this "oiling out"?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6] This can happen if the boiling point of the solvent is much higher than the solute's melting point or if the product is highly impure, causing a significant melting point depression.
Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature during cooling.[6][7]
-
Slow Down Cooling: Cool the solution very slowly. A rapid temperature drop encourages oiling out.[6] You can insulate the flask to slow the cooling process.
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a two-solvent recrystallization system.[9]
Q7: My final yield after recrystallization is very low, even though I saw a lot of crystals. Where did my product go?
Significant product loss during the final stages of recrystallization often happens during the washing and filtration steps.
-
Washing with Room Temperature Solvent: Rinsing the collected crystals with solvent that is not ice-cold will redissolve a substantial portion of your product.[5] Always use a minimal amount of ice-cold solvent for the rinse.
-
Excessive Washing: Using too large a volume of rinse solvent, even if it's cold, will lead to product loss, as lactamide has some solubility even at low temperatures.[5]
-
Premature Filtration: Filtering the crystals before the solution has fully cooled will leave a significant amount of product dissolved in the mother liquor.
dot
Caption: Decision tree for common recrystallization problems.
Data Presentation
Table 1: Lactamide Properties and Specifications
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂ | |
| Molar Mass | 89.09 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 73-76 °C | |
| Solubility | Readily soluble in water, ethanol, methanol | |
| Purity Assay (HPLC) | ≥ 99.0% (for high-purity grade) | |
| Water Content (Karl Fischer) | ≤ 0.5% | |
| Lactic Acid Impurity Limit | ≤ 0.10% |
Table 2: Lactamide Synthesis Yields from Patent Data
The following data is adapted from a patent describing the preparation of lactamide from polylactic acid and demonstrates the variability of yield and purity with different reaction conditions.[10]
| Solvent | Temperature (°C) | Reaction Time (h) | Final Yield (wt%) | Final Purity (%) |
| Water | 65 | Not specified | 66.8 | 64.3 |
| Water | Not specified | Not specified | 31.3 | 25.7 |
| Water | Not specified | Not specified | 80.8 | 78.6 |
| Methanol | Not specified | Not specified | 98.3 | 93.0 |
| Not specified | Not specified | Not specified | 95.1 | 91.2 |
| Not specified | Not specified | Not specified | 113.0 | 97.0 |
Note: The patent data indicates variability and serves as an example of reported yields. Direct comparison is difficult as not all parameters were specified for each result.[10]
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
This protocol outlines the standard steps for purifying a solid organic compound like lactamide.[5][8]
-
Solvent Selection: Choose a solvent in which lactamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are good starting points.[1]
-
Dissolution: Place the crude lactamide in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.[8]
-
Decoloration (if needed): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if needed): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a very small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5][8]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Protocol 2: HPLC Analysis for Purity Assessment
This protocol provides a general method for determining the purity of a lactamide sample, based on common HPLC practices.[10][11]
-
Objective: To quantify the percentage of lactamide and identify impurities like lactic acid.
-
Column: A C18 reverse-phase column is commonly used for polar analytes.[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate solution) and an organic solvent (e.g., acetonitrile) is typical. A patent method uses 80% acetonitrile and 20% ammonium acetate solution.[10]
-
Flow Rate: 1.0 mL/min is a standard flow rate.[10]
-
Detection: UV detection at a low wavelength, such as 210 nm, is suitable for compounds like lactamide that lack a strong chromophore.[10]
-
Procedure:
-
Prepare a standard solution of high-purity lactamide at a known concentration.
-
Prepare the sample solution by accurately weighing the purified lactamide and dissolving it in the mobile phase or a suitable solvent.
-
Inject the standard solution to determine its retention time and peak area.
-
Inject the sample solution.
-
Compare the retention time of the major peak in the sample to the standard to confirm identity.
-
Calculate the purity by dividing the peak area of lactamide in the sample by the total area of all peaks (assuming similar response factors for impurities) and multiplying by 100.
-
Workflow and Logic Diagrams
dot
Caption: General experimental workflow for lactamide synthesis and purification.
References
- 1. veeprho.com [veeprho.com]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. Pressurized Solvent Extraction with Ethyl Acetate and Liquid Chromatography—Tandem Mass Spectrometry for the Analysis of Selected Conazole Fungicides in Matcha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Home Page [chem.ualberta.ca]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. CN112225671A - A kind of preparation method of lactamide - Google Patents [patents.google.com]
- 11. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]
How to accurately determine the concentration of (R)-(+)-Lactamide solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the concentration of (R)-(+)-Lactamide solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the concentration of this compound solutions?
A1: The three primary methods for accurately determining the concentration of this compound solutions are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Polarimetry, and Enzymatic Assays. Each method offers distinct advantages and is suited for different experimental needs.
Q2: Which method is the most accurate for determining the enantiomeric purity of a lactamide sample?
A2: Chiral HPLC is the most powerful technique for determining the enantiomeric purity of a lactamide sample. It allows for the direct separation and quantification of both the this compound and its (S)-(-)-enantiomer, providing a precise measurement of the enantiomeric excess (%ee).
Q3: Can I use a standard UV-Vis spectrophotometer to determine the concentration of this compound?
A3: A standard UV-Vis spectrophotometer cannot distinguish between the (R) and (S) enantiomers of lactamide as they have identical UV-Vis absorption spectra. While it can determine the total lactamide concentration, it cannot provide information on the concentration of the specific (R)-(+)-enantiomer.
Q4: What is the specific rotation of this compound, and why is it important?
A4: The experimental specific rotation of this compound at 589 nm is +7.25 deg·dm²·mol⁻¹[1]. This value is a fundamental physical constant for the molecule and is essential for calculating its concentration using polarimetry.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is a highly selective and sensitive method for the separation and quantification of enantiomers.
Experimental Protocol: Chiral HPLC for this compound
This protocol provides a starting point for developing a validated chiral HPLC method for this compound. Optimization will be required for your specific instrumentation and sample matrix.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) column. Recommended starting columns include:
-
Polysaccharide-based: Chiralpak® AD-H, Chiralpak® IA, or Chiralpak® IC.
-
Macrocyclic glycopeptide-based: Astec CHIROBIOTIC® T or R.
-
2. Mobile Phase Preparation:
-
Normal Phase: A mixture of n-Hexane and a polar organic modifier like 2-Propanol (e.g., 90:10 v/v). For basic compounds, adding a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape. For acidic impurities, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be beneficial.
-
Reversed-Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5) and an organic modifier like methanol or acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Troubleshooting Guide: Chiral HPLC
Issue: Poor or No Separation of Enantiomers
-
Question: My chromatogram shows a single peak or two poorly resolved peaks for the lactamide enantiomers. What should I do?
-
Answer:
-
Optimize the Mobile Phase:
-
Normal Phase: Vary the ratio of the polar modifier (e.g., 2-propanol) in the mobile phase. A lower percentage of the polar modifier generally increases retention and may improve resolution.
-
Reversed-Phase: Adjust the pH of the aqueous buffer and the percentage of the organic modifier.
-
-
Change the Chiral Stationary Phase: The initial CSP may not be suitable for lactamide. Screen different types of chiral columns (polysaccharide vs. macrocyclic glycopeptide).
-
Lower the Column Temperature: Reducing the column temperature can sometimes enhance the chiral recognition and improve separation.
-
Decrease the Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the analysis time.
-
Issue: Peak Tailing
-
Question: The peak for this compound is tailing, leading to inaccurate integration. How can I fix this?
-
Answer:
-
Check for Column Overload: Dilute your sample and re-inject. If the peak shape improves, you are overloading the column. Reduce the sample concentration or injection volume.[2]
-
Optimize Mobile Phase Additives:
-
For basic analytes, the addition of a small amount of a basic modifier (e.g., 0.1% DEA) to the mobile phase can reduce interactions with acidic silanol groups on the stationary phase, which often cause tailing.
-
-
Ensure Proper pH: In reversed-phase mode, ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
-
Column Contamination: Flush the column with a strong solvent as recommended by the manufacturer to remove any contaminants.
-
Data Presentation: Chiral HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Specificity | Baseline resolution of enantiomers (Resolution > 1.5) |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Experimental Workflow: Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC method for this compound analysis.
Polarimetry Analysis
Polarimetry is a non-destructive technique that measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude of this rotation is directly proportional to the concentration of the enantiomer.
Experimental Protocol: Polarimetric Determination of this compound
1. Instrumentation:
-
Polarimeter with a sodium lamp (589 nm).
-
Polarimeter cell (e.g., 1 dm path length).
2. Sample Preparation:
-
Accurately prepare a stock solution of the this compound sample in a suitable solvent (e.g., water or ethanol) at a known concentration.
-
Ensure the solution is clear and free of bubbles.
3. Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are in the light path.
-
Measure the optical rotation of the sample.
4. Calculation of Concentration: The concentration of the this compound solution can be calculated using the Biot's Law equation:
Concentration (g/mL) = Observed Rotation / ([α] * Path Length)
Where:
-
Observed Rotation is the measured rotation in degrees.
-
[α] is the specific rotation of this compound (+7.25° at 589 nm).
-
Path Length is the length of the polarimeter cell in decimeters (dm).
Troubleshooting Guide: Polarimetry
Issue: Unstable or Drifting Readings
-
Question: The optical rotation reading on the polarimeter is fluctuating. What could be the cause?
-
Answer:
-
Temperature Fluctuations: Ensure the sample and the instrument are at a stable temperature. Some polarimeters have temperature control.
-
Air Bubbles: Check the polarimeter cell for any air bubbles in the light path. Re-fill the cell if necessary.
-
Sample Impurities: Insoluble impurities can scatter light and cause unstable readings. Ensure your sample is fully dissolved and filtered if necessary.
-
Instrument Warm-up: Allow the polarimeter's light source to warm up and stabilize before taking measurements.
-
Issue: Inaccurate Concentration Results
-
Question: The calculated concentration from the polarimetry measurement is not what I expected. Why?
-
Answer:
-
Incorrect Specific Rotation Value: Ensure you are using the correct specific rotation for this compound (+7.25° at 589 nm).
-
Presence of the Other Enantiomer: If your sample is not enantiomerically pure, the presence of the (S)-(-)-enantiomer will decrease the observed optical rotation, leading to an underestimation of the (R)-(+)-enantiomer concentration. Polarimetry measures the net rotation of the mixture.
-
Path Length and Concentration Errors: Double-check the path length of your polarimeter cell and ensure your sample was prepared at the correct concentration for calibration.
-
Data Presentation: Polarimetry Parameters
| Parameter | Value |
| Wavelength | 589 nm (Sodium D-line) |
| Specific Rotation ([α]) of this compound | +7.25° |
| Typical Path Length | 1.0 dm |
| Solvent | Water or Ethanol |
Logical Diagram: Polarimetry Measurement and Calculation
Caption: Workflow for determining this compound concentration using polarimetry.
Enzymatic Assay
Enzymatic assays can provide a highly specific method for quantifying one enantiomer in the presence of the other, provided a suitable stereoselective enzyme is available. This approach often involves the enzymatic hydrolysis of the amide to the corresponding carboxylic acid, which can then be quantified.
Experimental Protocol: Enzymatic Assay for this compound
This is a general protocol that would require the identification and optimization of a specific amidase that selectively hydrolyzes this compound.
1. Enzyme Selection:
-
Identify an amidase (EC 3.5.1.4) with high stereoselectivity for this compound. This may require screening of commercially available enzymes or enzymes from microbial sources.
2. Assay Principle:
-
The amidase will catalyze the hydrolysis of this compound to (R)-(+)-Lactic acid and ammonia.
-
The concentration of this compound can be determined by measuring the formation of one of the products. A common method is to quantify the resulting (R)-(+)-Lactic acid using a specific lactate dehydrogenase and monitoring the change in NADH absorbance at 340 nm.
3. Reagents:
-
(R)-Lactamide specific amidase.
-
Buffer solution (e.g., phosphate buffer, pH 7.5).
-
(R)-Lactate Dehydrogenase.
-
NAD⁺ solution.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
4. Procedure:
-
Incubate the this compound sample with the amidase in the buffer at an optimal temperature (e.g., 37 °C) for a specific time to allow for complete hydrolysis.
-
Stop the reaction (e.g., by heat inactivation or addition of an inhibitor).
-
Add (R)-Lactate Dehydrogenase and NAD⁺ to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm as NAD⁺ is converted to NADH.
-
Quantify the amount of (R)-(+)-Lactic acid, and thus the initial amount of this compound, by comparing the absorbance change to a standard curve of known (R)-(+)-Lactic acid concentrations.
Troubleshooting Guide: Enzymatic Assay
Issue: Low or No Enzyme Activity
-
Question: The enzymatic reaction is not proceeding as expected. What could be wrong?
-
Answer:
-
Sub-optimal pH or Temperature: Ensure the assay is being performed at the optimal pH and temperature for the specific amidase being used.
-
Enzyme Inhibition: The sample matrix may contain inhibitors of the enzyme. A sample cleanup step or dilution may be necessary.
-
Incorrect Enzyme Stereoselectivity: The chosen amidase may not be selective for the (R)-enantiomer. Verify the enzyme's specificity.
-
Enzyme Inactivation: Ensure the enzyme has been stored correctly and has not lost activity.
-
Issue: High Background Signal
-
Question: I am seeing a high background signal in my blank reactions. What is the cause?
-
Answer:
-
Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that can react with components of the assay mixture.
-
Substrate Instability: The substrate or other reagents may be unstable under the assay conditions, leading to non-enzymatic product formation.
-
Interfering Substances in the Sample: The sample itself may contain substances that absorb at the detection wavelength. Run a sample blank without the enzyme to check for this.
-
Data Presentation: Enzymatic Assay Performance
| Parameter | Typical Target |
| Enzyme Specificity | High selectivity for (R)-enantiomer |
| Linear Range | Dependent on enzyme kinetics and detection method |
| Limit of Detection | Dependent on the sensitivity of the detection method |
| Precision (% RSD) | < 10% |
Signaling Pathway: Enzymatic Assay for this compound
Caption: Two-step enzymatic assay for the quantification of this compound.
References
Addressing poor resolution in chiral HPLC analysis of (R)-(+)-Lactamide derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor resolution in the chiral HPLC analysis of (R)-(+)-Lactamide derivatives.
Troubleshooting Guide
Poor or inconsistent resolution is a common challenge in chiral HPLC. This guide addresses specific issues in a question-and-answer format to help you systematically troubleshoot and optimize your separations.
Q1: My this compound derivative enantiomers are not separating at all. What are the first things I should check?
When facing a complete lack of separation, it's essential to verify the fundamental parameters of your HPLC method. Start by confirming the following:
-
Chiral Stationary Phase (CSP): Ensure you are using the correct polysaccharide-based or cyclodextrin-based chiral column as specified in your method. Polysaccharide-based columns are often a good starting point for lactam and amide compounds.[1] Verify that the column has not expired and has been stored correctly.
-
Mobile Phase Composition: Double-check the identity and proportions of the solvents in your mobile phase. For normal-phase chromatography, this is typically a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol (IPA) or ethanol.[2]
-
System Suitability: Confirm that your HPLC system is functioning correctly. Check for leaks, ensure the pump is delivering a consistent flow rate, and that the detector is working properly.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion and poor resolution.
Q2: I'm seeing very broad peaks and poor resolution. How can I improve peak shape and separation?
Broad peaks can be caused by several factors. Here’s a systematic approach to sharpen your peaks and improve resolution:
-
Flow Rate Optimization: While a flow rate of 1.0 mL/min is a common starting point, reducing the flow rate can sometimes significantly improve resolution, although it will increase the analysis time.[3]
-
Mobile Phase Additives: For lactamide derivatives, which may have acidic or basic properties, the addition of a small amount of an acidic or basic modifier to the mobile phase can dramatically improve peak shape and resolution.
-
For acidic compounds, consider adding 0.1% trifluoroacetic acid (TFA) or acetic acid.
-
For basic compounds, 0.1% diethylamine (DEA) or other amines can be beneficial.[2]
-
-
Temperature Control: Temperature can influence the interactions between the analyte and the chiral stationary phase. Experimenting with different column temperatures (e.g., in 5 °C increments) can sometimes lead to improved resolution.
-
Injection Volume and Concentration: Injecting too large a volume or too concentrated a sample can overload the column, leading to broad, asymmetric peaks. Try reducing the injection volume or diluting your sample.
Q3: My resolution is inconsistent between runs. What could be causing this variability?
Inconsistent results are often due to a lack of equilibration or changes in the mobile phase over time.
-
Column Equilibration: Chiral columns, especially in normal-phase mode, can require extended equilibration times. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Stability: In normal-phase chromatography, the alcohol content in the mobile phase is critical. Due to the volatility of hexane, the mobile phase composition can change over time. Prepare fresh mobile phase daily and keep the solvent reservoir covered.
-
Water Content: Traces of water in the mobile phase or sample can significantly impact retention times and resolution in normal-phase chromatography. Use high-purity, dry solvents.
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase is best for this compound derivatives?
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are generally a good starting point for the separation of lactams and amides.[1] Columns like Chiralpak® AD, Chiralpak® AS, Chiralcel® OD, and Chiralcel® OJ have shown success in separating similar compounds.[4] Cyclodextrin-based columns can also be effective.[5] A screening of several different chiral columns is often the most effective approach to finding the optimal stationary phase.
Q2: How do I choose the right mobile phase for my chiral separation?
The choice of mobile phase depends on the chiral stationary phase and the properties of your lactamide derivative.
-
Normal Phase: A mixture of n-hexane or n-heptane with an alcohol modifier (e.g., isopropanol, ethanol) is the most common mobile phase for polysaccharide-based CSPs. The ratio of hexane to alcohol is a critical parameter to optimize for resolution.
-
Reversed Phase: For some applications, a reversed-phase method using a mobile phase of water or buffer with acetonitrile or methanol may be suitable, particularly with cyclodextrin-based columns.
-
Polar Organic Mode: This mode uses a polar organic solvent like methanol, ethanol, or acetonitrile as the mobile phase and can be useful for compounds that are not soluble in normal-phase solvents.
Q3: What is the role of additives like TFA and DEA in the mobile phase?
Additives are used to improve peak shape and resolution, especially for ionizable compounds.
-
Acidic Additives (e.g., TFA): These are used for acidic analytes. They suppress the ionization of the acid, leading to more consistent interactions with the stationary phase and sharper peaks.
-
Basic Additives (e.g., DEA): These are used for basic analytes. They perform a similar function to acidic additives by suppressing the ionization of the base.
The concentration of the additive is typically low, around 0.1%.
Q4: Can temperature be used to optimize the separation?
Yes, temperature is a valuable parameter for optimizing chiral separations. Changing the column temperature can alter the thermodynamics of the interaction between the enantiomers and the chiral stationary phase, which can lead to changes in selectivity and resolution. It is recommended to screen a range of temperatures (e.g., 15°C to 40°C) to find the optimal condition.
Experimental Protocols & Data
Table 1: Starting Conditions for Chiral HPLC Method Development for Lactamide Derivatives
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) | Condition 3 (Reversed Phase) |
| Chiral Column | Chiralpak® AD-H (or similar amylose-based) | Chiralcel® OD-H (or similar cellulose-based) | Cyclobond™ I 2000 DMP (or similar cyclodextrin-based) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (90:10, v/v) | Acetonitrile / Water (15:85, v/v) |
| Additive | 0.1% TFA (for acidic analytes) or 0.1% DEA (for basic analytes) | 0.1% TFA (for acidic analytes) or 0.1% DEA (for basic analytes) | 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 210 nm or 254 nm | UV at 210 nm or 254 nm | UV at 210 nm or 254 nm |
Table 2: Troubleshooting Guide for Poor Resolution
| Observation | Potential Cause | Suggested Action |
| No separation | Incorrect CSP or mobile phase | Verify column and mobile phase composition. |
| Screen different chiral columns and mobile phase compositions. | ||
| Broad peaks | High flow rate | Decrease the flow rate (e.g., to 0.5 mL/min). |
| Column overload | Reduce injection volume or sample concentration. | |
| Secondary interactions | Add an appropriate mobile phase additive (TFA or DEA). | |
| Tailing peaks | Active sites on silica | Use a column with good end-capping. |
| Inappropriate pH | Adjust mobile phase pH with an additive. | |
| Inconsistent retention times | Insufficient equilibration | Increase column equilibration time. |
| Mobile phase composition change | Prepare fresh mobile phase daily. |
Visualizations
The following diagrams illustrate key concepts in troubleshooting and optimizing chiral HPLC separations.
Caption: A stepwise workflow for troubleshooting poor resolution in chiral HPLC analysis.
Caption: Key factors influencing the resolution of enantiomers in chiral HPLC.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Determining Enantiomeric Excess of (R)-(+)-Lactamide Derivatives by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is paramount for ensuring the efficacy and safety of chiral molecules. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC methods for determining the enantiomeric excess of (R)-(+)-Lactamide derivatives, supported by experimental data from closely related compounds and detailed methodologies.
The enantiomeric separation of lactamide derivatives is typically achieved using chiral stationary phases (CSPs) that induce transient diastereomeric interactions with the enantiomers, leading to differential retention times. The most common and effective CSPs for this class of compounds fall into two main categories: polysaccharide-based and macrocyclic glycopeptide-based columns.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, and macrocyclic glycopeptide-based CSPs, like those containing teicoplanin or vancomycin, are widely used for their broad applicability.
Polysaccharide-Based CSPs
Polysaccharide-based columns, particularly those with phenylcarbamate derivatives of cellulose and amylose, are highly versatile and effective for a wide range of chiral compounds, including lactams and related structures.[1] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, bonded to silica gel offer a unique chiral recognition mechanism. These CSPs are particularly effective for the separation of polar and ionizable compounds due to the presence of multiple chiral centers, peptide linkages, and ionizable groups.[2][3]
Table 1: Comparison of HPLC Performance for Enantiomeric Separation of Lactam and Lactic Acid Derivatives on Different Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Reference |
| Polysaccharide-Based | |||||
| Chiralpak® IA (Amylose derivative) | 2-Nitrobenzyl lactate | n-Hexane:Isopropanol (98:2) | 3.57 | 1.13 | [4] |
| Chiralcel® OD-H (Cellulose derivative) | Lactam derivative | Heptane:Ethanol:Dichloromethane (95:3:2) | >1.5 | - | [5] |
| Macrocyclic Glycopeptide-Based | |||||
| Chirobiotic™ T (Teicoplanin) | Lactic Acid | Acetonitrile:0.03M Ammonium Acetate (85:15) | 1.9 | - | [4] |
| Chirobiotic™ V (Vancomycin) | NFX Enantiomers | Ethanol | >1.5 | - | [6] |
Note: The data presented is for structurally related compounds (lactic acid derivatives and lactams) and serves as a strong indicator of expected performance for lactamide derivatives.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and accurate determination of enantiomeric excess.
Sample Preparation
Proper sample preparation is essential to ensure the longevity of the chiral column and the accuracy of the results.
-
Standard Solution: Prepare a stock solution of the racemic lactamide derivative in a suitable solvent (e.g., mobile phase or a solvent miscible with the mobile phase) at a concentration of approximately 1 mg/mL.
-
Sample Solution: Dissolve the sample containing the this compound derivative in the same solvent as the standard solution to a similar concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters
The following are generalized HPLC method parameters that can be used as a starting point for the analysis of this compound derivatives. Optimization may be required for specific derivatives.
Method A: Polysaccharide-Based CSP (e.g., Chiralpak® IA)
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) for acidic compounds or 0.1% Diethylamine (DEA) for basic compounds. A typical starting ratio is 90:10 (v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 210-230 nm)
-
Injection Volume: 10 µL
Method B: Macrocyclic Glycopeptide-Based CSP (e.g., Chirobiotic™ T)
-
Column: Chirobiotic™ T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.03 M Ammonium Acetate buffer (e.g., 85:15, v/v).[4] The pH of the buffer can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL
Data Analysis and Calculation of Enantiomeric Excess
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where:
-
AreaR is the peak area of the (R)-enantiomer.
-
AreaS is the peak area of the (S)-enantiomer.
Method Validation
Validation of the chiral HPLC method is crucial to ensure its reliability for its intended purpose.[8] Key validation parameters include:
-
Specificity: The ability of the method to separate and quantify the enantiomers in the presence of other components.
-
Linearity: The linear relationship between the peak area and the concentration of the enantiomers over a defined range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Workflow
The overall process for determining the enantiomeric excess of this compound derivatives by HPLC can be visualized as a systematic workflow.
Conclusion
The determination of enantiomeric excess of this compound derivatives by HPLC is a robust and reliable technique. Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer excellent potential for achieving baseline separation. The choice between these CSPs will depend on the specific lactamide derivative and the available instrumentation. By following the detailed experimental protocols and a systematic workflow, researchers can confidently and accurately determine the enantiomeric purity of their compounds, a critical step in the development of safe and effective chiral drugs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Enantiomeric separations by HPLC using macrocyclic glycopeptide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112225671A - A kind of preparation method of lactamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Navigating the Chiral Landscape: A Comparative Guide to GC Methods for Lactamide Enantiomer Separation
For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. Lactamide, a chiral molecule with a primary amide and a secondary alcohol, presents a challenge for direct enantioselective analysis by gas chromatography (GC) due to its polarity and low volatility. This guide provides a comprehensive comparison of chiral GC methods, focusing on the necessary derivatization techniques to achieve successful enantiomeric separation of lactamide.
The Imperative of Derivatization
Direct injection of lactamide onto a chiral GC column typically results in poor peak shape, strong adsorption to the column, and consequently, no enantiomeric separation. To overcome these limitations, derivatization is an essential prerequisite. This chemical modification process transforms the polar functional groups (-OH and -NH2) into less polar, more volatile moieties, making the molecule amenable to GC analysis. The two most common and effective derivatization strategies for compounds like lactamide are acylation and silylation.[1][2][3][4][5]
Comparative Analysis of Derivatization and Separation Methods
The choice of derivatization reagent and chiral stationary phase (CSP) significantly impacts the separation efficiency. Below is a comparison of two primary approaches: trifluoroacetylation (an acylation method) and trimethylsilylation (a silylation method), followed by separation on a cyclodextrin-based chiral column.
Table 1: Comparison of Derivatization Methods for Lactamide Analysis
| Parameter | Trifluoroacetylation (TFAA) | Trimethylsilylation (MSTFA/BSTFA) |
| Reagent | Trifluoroacetic Anhydride | N-Methyl-N-(trimethylsilyl)trifluoroacetamide / N,O-Bis(trimethylsilyl)trifluoroacetamide |
| Reaction | Reacts with both -OH and -NH2 groups. | Reacts with both -OH and -NH2 groups. |
| Byproducts | Trifluoroacetic acid (volatile) | N-methyltrifluoroacetamide (volatile) |
| Reaction Conditions | Typically 60-80°C for 15-30 minutes.[1] | Typically 60-100°C for 30-60 minutes.[6] |
| Derivative Stability | Generally very stable.[5] | Good stability, but can be sensitive to moisture. |
| Detector Compatibility | Excellent for Flame Ionization Detector (FID) and Electron Capture Detector (ECD). | Excellent for FID and Mass Spectrometry (MS). |
Table 2: Comparison of Chiral GC Conditions for Derivatized Lactamide Enantiomers
| Parameter | Method A: Trifluoroacetylated Lactamide | Method B: Trimethylsilylated Lactamide |
| Chiral Stationary Phase | Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Hydrogen at 1.5 mL/min (constant flow) |
| Oven Temperature Program | 80°C (1 min hold), ramp to 180°C at 5°C/min, hold for 5 min | 90°C (1 min hold), ramp to 190°C at 4°C/min, hold for 5 min |
| Injector Temperature | 250°C | 260°C |
| Detector Temperature | 280°C (FID) | 280°C (FID) |
| Hypothetical Retention Time (R-enantiomer) | 15.2 min | 16.8 min |
| Hypothetical Retention Time (S-enantiomer) | 15.8 min | 17.5 min |
| Hypothetical Resolution (Rs) | > 2.0 | > 2.2 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the protocols for the derivatization of lactamide and the subsequent chiral GC analysis.
Protocol 1: Trifluoroacetylation of Lactamide
-
Sample Preparation: Accurately weigh approximately 1 mg of the lactamide sample into a 2 mL reaction vial.
-
Reagent Addition: Add 200 µL of ethyl acetate (or another suitable solvent) and 100 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 20 minutes in a heating block or water bath.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 1 mL of ethyl acetate for GC analysis.
Protocol 2: Trimethylsilylation of Lactamide
-
Sample Preparation: Place approximately 1 mg of the lactamide sample into a 2 mL reaction vial. Ensure the sample is anhydrous.
-
Reagent Addition: Add 200 µL of pyridine (or another suitable solvent) and 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For hindered groups, a catalyst like trimethylchlorosilane (TMCS) can be added (e.g., MSTFA + 1% TMCS).[6]
-
Reaction: Securely cap the vial and heat at 80°C for 45 minutes.
-
Analysis: After cooling, the sample can be directly injected into the GC system without the need for an evaporation step.
Chiral GC Analysis Protocol
-
Instrument Setup: Configure the gas chromatograph with the appropriate chiral column and set the temperature program, gas flows, and detector parameters as detailed in Table 2.
-
Injection: Inject 1 µL of the derivatized lactamide solution into the GC inlet.
-
Data Acquisition: Acquire the chromatogram and integrate the peaks corresponding to the two diastereomeric derivatives.
-
Enantiomer Identification: If available, inject derivatized standards of the pure R- and S-lactamide enantiomers to confirm the elution order and peak identity.
Visualizing the Workflow
The following diagram illustrates the logical steps involved in the chiral GC analysis of lactamide, from sample preparation to data interpretation.
Conclusion
The successful enantioselective analysis of lactamide by gas chromatography is contingent upon a well-chosen derivatization strategy. Both acylation with reagents like TFAA and silylation with reagents such as MSTFA are effective methods for increasing the volatility and reducing the polarity of lactamide, enabling its separation on chiral stationary phases. The selection of the specific chiral column, typically a cyclodextrin-based phase, and the optimization of GC conditions are paramount to achieving baseline resolution of the enantiomers. By following the detailed protocols and understanding the comparative advantages of each method, researchers can confidently implement a robust and reliable analytical procedure for the chiral separation of lactamide.
References
(R)-(+)-Lactamide in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount for achieving high stereocontrol in the construction of complex chiral molecules. (R)-(+)-Lactamide, derived from the readily available chiral pool of lactic acid, presents a potentially cost-effective and efficient option. This guide provides a comparative analysis of the efficacy of this compound and its derivatives against other widely used chiral auxiliaries, including Evans' oxazolidinones, 8-phenylmenthol, and α-methylbenzylamine. The comparison focuses on key performance indicators such as diastereoselectivity, enantiomeric excess, and chemical yield in various asymmetric transformations, supported by experimental data.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is best evaluated by its performance in key asymmetric reactions. Below is a summary of the quantitative data for this compound (represented by lactate-derived auxiliaries) and other common auxiliaries in aldol, alkylation, and Diels-Alder reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of stereocenters. The diastereoselectivity of this reaction is a critical measure of a chiral auxiliary's effectiveness.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Lactate-derived Ketone | PhCHO | >95:5 | 85 | |
| i-PrCHO | >95:5 | 82 | ||
| Evans' Oxazolidinone | PhCHO | >99:1 | 80-95 | |
| i-PrCHO | 97:3 | 85 | ||
| Pseudoephedrine | PhCHO | 95:5 | 88 |
Asymmetric Alkylation Reactions
Diastereoselective alkylation of enolates is a fundamental method for creating stereogenic centers.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (de, %) | Yield (%) | Reference |
| Evans' Oxazolidinone | BnBr | >98 | 90-95 | |
| MeI | >98 | 85-92 | ||
| 8-Phenylmenthol | MeI | 90 | 75 | |
| α-Methylbenzylamine | Various | High (qualitative) | Good (qualitative) | |
| Pseudoephedrine | BnBr | >98 | 91 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with multiple stereocenters.
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Excess (de, %) | Yield (%) | Reference |
| 8-Phenylmenthol | Acrylate | Cyclopentadiene | >98 | 90 | |
| Evans' Oxazolidinone | Acrylate | Cyclopentadiene | 90-95 | 85-95 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the efficacy of chiral auxiliaries.
General Procedure for Asymmetric Aldol Reaction with Lactate-Derived Auxiliary
To a solution of the lactate-derived ketone (1.0 equiv) in CH₂Cl₂ at -78 °C is added dicyclohexylboron chloride (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred for 2 hours at -78 °C, then warmed to 0 °C for 30 minutes. The solution is then re-cooled to -78 °C, and the aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C for 3 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of pH 7 buffer and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash chromatography.
General Procedure for Asymmetric Alkylation with Evans' Oxazolidinone
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added LDA (1.05 equiv) dropwise. The mixture is stirred for 30 minutes at -78 °C, after which the alkylating agent (1.2 equiv) is added. The reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl and the mixture is allowed to warm to room temperature. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric excess is determined by ¹H NMR or GC analysis of the crude product, which is then purified by flash chromatography.
Cleavage of the Chiral Auxiliary
The ability to remove the chiral auxiliary under mild conditions without racemization is a critical aspect of its utility.
-
This compound/Lactate-derived Auxiliaries: Cleavage can typically be achieved via hydrolysis with a base such as lithium hydroxide or via reduction with reagents like lithium borohydride to yield the corresponding acid or alcohol, respectively.
-
Evans' Oxazolidinones: Standard cleavage involves hydrolysis with lithium hydroperoxide (LiOOH) to afford the carboxylic acid. Reductive cleavage with agents like lithium borohydride or lithium aluminum hydride provides the corresponding alcohol.
-
8-Phenylmenthol: Reductive cleavage using lithium aluminum hydride is a common method to release the chiral alcohol product and recover the auxiliary.
-
α-Methylbenzylamine: The auxiliary is typically removed by hydrogenolysis using a palladium catalyst.
Visualizations
Experimental Workflow for Asymmetric Synthesis Using a Chiral Auxiliary```dot
Caption: The chiral auxiliary creates diastereomeric transition states with an energy difference, leading to the preferential formation of one diastereomer.
A Comparative Guide to the Validation of Analytical Methods for (R)-(+)-Lactamide Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral molecules like (R)-(+)-Lactamide is crucial for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of commonly employed analytical methods for the chiral separation and quantification of amide compounds, supported by representative experimental data. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are frequently validated for these purposes.
Comparative Analysis of Analytical Methods
| Validation Parameter | Chiral HPLC-UV | Chiral GC-MS |
| Linearity Range | 1 - 50 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.6 µg/mL | ~0.05 µg/mL |
| Specificity | Able to separate enantiomers from each other and potential impurities. | High specificity due to mass fragmentation patterns, ensuring separation from co-eluting substances. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and cross-validation of analytical results. The following are representative experimental protocols for Chiral HPLC-UV and Chiral GC-MS methods for the analysis of chiral amides.
Chiral High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides a robust approach for the enantioselective quantification of chiral compounds.
Chromatographic System:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® series), is typically used for the separation of enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar organic solvent such as ethanol or isopropanol is commonly employed. The exact ratio is optimized to achieve the best separation.
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Column Temperature: Maintained at a constant temperature, usually around 25°C, to ensure reproducibility.
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., ethanol).
-
Create a series of working standard solutions by diluting the stock solution to concentrations within the expected linearity range.
-
For pharmaceutical formulations, extract a known quantity of the product with an appropriate solvent and dilute to a suitable concentration for analysis.
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high sensitivity and specificity, making it suitable for trace-level quantification.
Chromatographic System:
-
Column: A capillary column coated with a chiral stationary phase is used for enantiomeric separation.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injector Temperature: Set to a temperature that ensures complete vaporization of the sample without degradation.
-
Oven Temperature Program: A temperature gradient is often employed to optimize the separation of the enantiomers.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a volatile organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Sample preparation may involve derivatization to improve the volatility and thermal stability of the analyte.
-
Extract the analyte from the sample matrix using a suitable technique such as liquid-liquid extraction or solid-phase extraction.
Method Validation: The validation of the GC-MS method should follow ICH guidelines, with a particular focus on specificity, linearity, sensitivity (LOD and LOQ), accuracy, and precision.
Visualizing the Method Validation Process
The validation of an analytical procedure is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
A Spectroscopic Comparison of (R)-(+)-Lactamide and (S)-(-)-Lactamide: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the enantiomers (R)-(+)-Lactamide and (S)-(-)-Lactamide, intended for researchers, scientists, and professionals in drug development. Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral entities differs, a crucial aspect in pharmacology and material science. This comparison focuses on nuclear magnetic resonance (NMR), infrared (IR), Raman, and circular dichroism (CD) spectroscopy to elucidate their structural similarities and chiroptical differences.
Principle of Enantiomeric Spectroscopy
In achiral solvents, the NMR, IR, and Raman spectra of this compound and (S)-(-)-Lactamide are expected to be identical. This is because these techniques probe the vibrational and magnetic environments of atoms within the molecule, which are the same for both enantiomers. Conversely, chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are designed to be sensitive to chirality. For a pair of enantiomers, the CD and VCD spectra are expected to be mirror images of each other, exhibiting equal magnitude but opposite signs for their respective signals.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and (S)-(-)-Lactamide.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
As enantiomers, this compound and (S)-(-)-Lactamide exhibit identical NMR spectra in achiral solvents.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~1.3 | Doublet | -CH₃ |
| ¹H | ~4.2 | Quartet | -CH(OH) |
| ¹H | ~7.2, ~7.8 | Broad Singlets | -CONH₂ |
| ¹³C | ~21 | - | -CH₃ |
| ¹³C | ~68 | - | -CH(OH) |
| ¹³C | ~178 | - | -CONH₂ |
Table 2: Infrared (IR) and Raman Spectroscopy Data for this compound
The IR and Raman spectra for (S)-(-)-Lactamide are identical to those of the (R)-(+)-enantiomer. The data presented below is based on computational studies for this compound.[1]
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| O-H Stretch | 3723 | 3723 | Medium | Strong |
| N-H Asymmetric Stretch | 3600 | - | Medium | - |
| N-H Symmetric Stretch | 3469 | 3469 | Weak | Strong |
| C-H Asymmetric Stretch (CH₃) | 3024 | 3024 | - | - |
| C-H Asymmetric Stretch (CH₃) | 2993 | 2993 | - | - |
| C-H Symmetric Stretch (CH₃) | 2930 | 2930 | - | - |
| C=O Stretch | ~1640-1680 | ~1640-1680 | Strong | - |
Note: Experimental IR spectra show broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region and a strong amide carbonyl absorption around 1640-1680 cm⁻¹.[2]
Table 3: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Data
CD and VCD spectra are the primary methods for distinguishing between enantiomers. The spectra of this compound and (S)-(-)-Lactamide are mirror images.
| Spectroscopy | This compound | (S)-(-)-Lactamide |
| Electronic CD (ECD) | Exhibits specific Cotton effects (positive and negative bands) in the UV region (e.g., ~185-260 nm).[3] | Exhibits mirror-image Cotton effects to the (R)-enantiomer across the same UV region.[3] |
| Vibrational CD (VCD) | Shows distinct positive and negative bands in the IR region. For example, methyl asymmetric vibrations show opposite VCD signs, and many bands in the 1500 - 200 cm⁻¹ range have bisignate features.[1] | The VCD spectrum is an exact mirror image of the (R)-enantiomer's spectrum. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the lactamide enantiomer in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Raman Spectroscopy
-
Sample Preparation: Place the solid sample directly onto a microscope slide or into a capillary tube.
-
Instrumentation: Employ a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a desired spectral range (e.g., 3500-200 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.
-
-
Data Processing: Perform baseline correction and cosmic ray removal as needed.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the lactamide enantiomer (e.g., 0.0012 M) in a suitable solvent (e.g., aqueous solution).[3] The solvent must be transparent in the wavelength range of interest.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Data Processing: Subtract the solvent baseline from the sample spectrum. The data is typically reported in units of molar ellipticity ([(\theta)]).
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and (S)-(-)-Lactamide.
Caption: Workflow for the spectroscopic analysis of lactamide enantiomers.
This comprehensive guide outlines the expected spectroscopic behavior of this compound and (S)-(-)-Lactamide, supported by available data and standard experimental protocols. The key takeaway for researchers is the identical nature of their achiral spectroscopic signatures and the characteristic mirror-image relationship in their chiroptical spectra, which is fundamental for their identification and characterization.
References
Unraveling the Stereochemistry of Bioactivity: A Comparative Guide to (R)- and (S)-Lactamide
Lactamide, the amide derivative of lactic acid, is a chiral molecule existing as (R)- and (S)-enantiomers.[3] While (R)-(+)-Lactamide is utilized in pharmaceutical synthesis and biochemical research as a chiral building block, its specific biological effects remain largely uncharacterized.[4] The lactam structure is a common pharmacophore in many marketed drugs, and understanding the role of chirality is crucial for developing new, effective therapeutics.[5]
Theoretical Comparison of (R)- and (S)-Lactamide Bioactivity
Based on the established principles of stereoselectivity and the known biological activities of L- and D-lactic acid, we can hypothesize the potential differences between (R)- and (S)-lactamide. L-(+)-lactic acid, the physiological enantiomer, is a key metabolic intermediate and signaling molecule, whereas D-(-)-lactic acid is produced in smaller amounts and can have distinct physiological effects. It is plausible that (S)-lactamide, being structurally related to L-lactic acid, may interact more readily with biological systems evolved to recognize the L-configuration, while (R)-lactamide may exhibit different or less potent effects.
Table 1: Hypothetical Comparison of Biological Activities of Lactamide Enantiomers
| Biological Activity | (S)-Lactamide (Hypothesized) | (R)-Lactamide (Hypothesized) | Rationale |
| Metabolic Fate | More readily metabolized by stereospecific enzymes. | Potentially metabolized at a slower rate or via different pathways. | Enzymes often exhibit high stereoselectivity for their substrates. |
| Cellular Uptake | May be transported into cells via specific transporters that recognize the L-configuration. | May have lower affinity for cellular transporters. | Transporter proteins are chiral and can differentiate between enantiomers. |
| Signaling Pathways | Could potentially modulate signaling pathways associated with L-lactate, such as those involved in energy metabolism and cell proliferation.[6] | May have off-target effects or interact with different signaling cascades. | Receptor and enzyme binding sites are three-dimensional and stereospecific. |
| Cytotoxicity | Expected to have lower intrinsic cytotoxicity at physiological concentrations. | May exhibit higher cytotoxicity due to accumulation or off-target interactions. | Differences in metabolism and cellular interactions can lead to varied toxicological profiles. |
| Immunomodulatory Effects | Could potentially influence immune cell function in a manner similar to L-lactate. | May have distinct or no immunomodulatory effects. | Immune cell receptors and signaling pathways are stereoselective. |
Recommended Experimental Protocols
To empirically validate the hypothesized differences between (R)- and (S)-lactamide, a series of well-defined experiments are necessary.
Cell Viability and Cytotoxicity Assay
Objective: To determine and compare the cytotoxic effects of (R)- and (S)-lactamide on a relevant cell line (e.g., a cancer cell line like HeLa or a normal cell line like HEK293).
Methodology:
-
Cell Culture: Culture cells in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of (R)-lactamide and (S)-lactamide (e.g., 0.1, 1, 10, 100 µM, 1 mM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Assay: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The viable cells will reduce MTT to formazan.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each enantiomer at each time point.
Metabolic Profiling using Mass Spectrometry
Objective: To investigate the differential metabolism of (R)- and (S)-lactamide in a cellular model.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with a non-toxic concentration of either (R)-lactamide or (S)-lactamide.
-
Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular and extracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify lactamide and its potential metabolites.
-
Data Analysis: Compare the metabolic profiles of cells treated with (R)-lactamide versus (S)-lactamide to identify stereospecific metabolic pathways.
Western Blot Analysis of Signaling Pathways
Objective: To assess the impact of (R)- and (S)-lactamide on key signaling proteins.
Methodology:
-
Cell Culture and Treatment: Treat cells with (R)- and (S)-lactamide at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against proteins of interest (e.g., key enzymes in glycolysis, signaling molecules like Akt, ERK).
-
Detection and Quantification: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Compare the levels of protein expression and phosphorylation between the different treatment groups.
Visualizing the Path Forward: Diagrams for Research
To guide the experimental design and conceptual understanding, the following diagrams illustrate a hypothetical signaling pathway and a recommended experimental workflow.
Caption: Hypothetical differential signaling pathways for (R)- and (S)-lactamide.
References
Cost-Benefit Analysis of (R)-(+)-Lactamide in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable chiral auxiliary is a critical decision in the economic and stereochemical efficiency of asymmetric synthesis. (R)-(+)-Lactamide, a readily available and relatively inexpensive chiral molecule, presents a potentially cost-effective alternative to more established but often costly chiral auxiliaries. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, comparing its potential performance with well-established auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam. The comparison is supported by available experimental data for established auxiliaries and a theoretical framework for the application of this compound.
Executive Summary
This compound offers a compelling cost advantage as a chiral auxiliary precursor. Its simple structure, derived from natural L-lactic acid, makes it an attractive starting material for the synthesis of novel chiral auxiliaries. While extensive, direct comparative data against market leaders like Evans' oxazolidinones is limited in publicly available literature, the fundamental principles of asymmetric induction suggest that N-acyl lactamide derivatives could be effective in various stereoselective transformations. The primary benefits of exploring this compound lie in its low upfront cost and potential for high atom economy. However, the cost of derivatization and the potentially lower diastereoselectivities compared to highly optimized systems must be considered. This guide aims to provide a framework for researchers to evaluate the feasibility and potential economic benefits of incorporating this compound-based auxiliaries into their synthetic strategies.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators and cost considerations for this compound alongside established chiral auxiliaries. It is important to note that the data for this compound is largely projected based on its chemical structure and general principles of asymmetric synthesis, as direct comparative studies are not widely available.
Table 1: Performance Comparison in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-N-Propionyl-Lactamide (Projected) | N-Propionyl lactamide | Benzyl bromide | Moderate to High | Good | - |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans') | N-Propionyl oxazolidinone | Benzyl bromide | > 99:1 | 90-95 | [1] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's) | N-Propionyl camphorsultam | Methyl iodide | > 98:2 | 85-95 | [2] |
Table 2: Performance Comparison in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-N-Propionyl-Lactamide (Projected) | Isobutyraldehyde | Moderate | Moderate to Good | - |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans') | Isobutyraldehyde | > 99:1 (syn) | 80-90 | [2] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's) | Benzaldehyde | > 95:5 (syn) | 70-85 | [2] |
Table 3: Cost-Benefit Analysis
| Chiral Auxiliary | Approx. Cost (per 10g) | Recyclability | Key Advantages | Key Disadvantages |
| This compound | $20 - $50 | Potentially high | Low cost, readily available | Requires derivatization, limited performance data |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | $150 - $250 | High | High diastereoselectivity, well-established | High cost |
| (1S)-(-)-2,10-Camphorsultam | $100 - $200 | High | High diastereoselectivity, robust | High cost |
Disclaimer: Costs are estimates based on publicly available data from various chemical suppliers and may vary. Performance of this compound is projected and requires experimental validation.
Experimental Protocols
Detailed experimental protocols for the use of established chiral auxiliaries are widely available in the scientific literature. The following protocols for diastereoselective alkylation and aldol reaction using an Evans' oxazolidinone can serve as a template for developing procedures for N-acyl lactamide derivatives.
Protocol 1: Diastereoselective Alkylation of an N-Acyl Oxazolidinone
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the solution for 30 minutes.
-
Add propionyl chloride (1.1 equiv.) and stir for 1 hour at -78 °C, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
2. Alkylation:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv.).
-
Stir for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 equiv.) and stir for 4 hours at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the product by flash column chromatography.
3. Auxiliary Cleavage:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool to 0 °C and add hydrogen peroxide (30% aq.) and lithium hydroxide.
-
Stir vigorously for 4 hours.
-
Quench with sodium sulfite solution.
-
Extract the chiral auxiliary with ethyl acetate.
-
Acidify the aqueous layer and extract the desired carboxylic acid.
Protocol 2: Diastereoselective Aldol Reaction with an N-Acyl Oxazolidinone
1. Enolate Formation:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane at 0 °C, add di-n-butylboron triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.).
-
Stir for 30 minutes.
2. Aldol Addition:
-
Cool the solution to -78 °C and add the aldehyde (1.2 equiv.).
-
Stir for 2 hours at -78 °C, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a phosphate buffer (pH 7).
3. Work-up and Auxiliary Cleavage:
-
Extract the product with dichloromethane.
-
The cleavage of the auxiliary can be performed as described in the alkylation protocol to yield the corresponding β-hydroxy carboxylic acid.
Mandatory Visualization
Signaling Pathway of Asymmetric Induction
The following diagram illustrates the general principle of how a chiral auxiliary directs the stereochemical outcome of a reaction.
References
Literature review of successful applications of (R)-(+)-Lactamide
(R)-(+)-Lactamide in Asymmetric Synthesis: A Comparative Guide
This compound, a chiral molecule derived from the renewable resource lactic acid, has emerged as a versatile tool in the field of asymmetric synthesis. Its utility spans applications as a chiral building block, auxiliary, and resolving agent, proving essential for the creation of enantiomerically pure compounds crucial in pharmaceutical and agrochemical development.[1] This guide provides a comparative analysis of this compound's performance against other established methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic challenges.
Core Applications of this compound
This compound is primarily valued for its role as a chiral auxiliary.[1] In this capacity, it is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The inherent chirality of the lactamide moiety biases the reaction to favor the formation of one diastereomer over the other. Following the key reaction, the auxiliary can be cleaved and potentially recycled.[2][3] This general workflow is a cornerstone of modern asymmetric synthesis.[4]
Beyond its role as an auxiliary, this compound serves as an intermediate in the synthesis of various pharmaceuticals, where it can enhance drug efficacy by improving solubility and bioavailability.[1] It is also utilized in biochemical research and incorporated into cosmetic formulations for its moisturizing properties.[1]
Comparative Performance in Chiral Lactam Synthesis
The synthesis of chiral γ-lactams is a significant area of research due to their prevalence in biologically active compounds, including drugs like (R)-rolipram and (R)-baclofen.[5][6] Various methods have been developed to achieve high enantioselectivity in these syntheses. Below is a comparison of different catalytic and auxiliary-based approaches.
| Method/Catalyst System | Substrate Type | Yield | Enantiomeric Ratio (er) / ee | Key Advantages | Reference |
| Asymmetric Nitrogen Insertion | Prochiral/meso Cycloalkanones | Up to 97% | Up to 97:3 er | High yields and selectivity for 5- to 7-membered lactams. | [6][7] |
| (Brønsted Acid + Lewis Acid Promoter) | |||||
| Rhodium-Catalyzed Asymmetric Hydrogenation | NH free α,β-unsaturated lactams | Up to 99% | Up to 99% ee | Highly practical pathway with excellent yields and enantioselectivity. | [5] |
| (Rh/bisphosphine-thiourea) | |||||
| Ring-to-Thread Chirality Transfer | [7]Rotaxanes with chiral macrocycle | Good to Excellent | 69:31 to 84:16 er | Mechanical bond controls selectivity for trans-β-lactams. | [8] |
| Biocatalytic Amination/Resolution | Substituted γ- or δ-keto esters | Moderate to Good | High (via DKR) | Utilizes enzymes (transaminases) for stereoselectivity under mild conditions. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Nitrogen Insertion for Chiral Lactam Synthesis
This protocol is based on the method employing a combination of a Brønsted acid catalyst and a Lewis acid promoter for the synthesis of chiral lactams from prochiral cycloalkanones.[6][7]
-
Oxime Ester Formation (Condensation):
-
To a solution of the prochiral cycloalkanone (1.0 equiv.) and diphenylphosphinyl hydroxylamine (DPPH, 1.1 equiv.) in toluene (0.05 M) is added a chiral phosphoric acid (CPA) catalyst (e.g., R-TCYP, 5-10 mol%).
-
The reaction mixture is stirred at a specified temperature (e.g., -20°C to room temperature) for a designated period (e.g., 24 hours) until the condensation is complete, as monitored by TLC or LC-MS.
-
The intermediate oxime ester can be isolated by removing the solvent under reduced pressure.
-
-
Beckmann Rearrangement:
-
The crude or purified oxime ester is redissolved in a fresh solvent (e.g., toluene).
-
A Lewis acid promoter (e.g., BF₃·OEt₂ or Et₂AlCl, 1.0-2.5 equiv.) is added to the solution at a controlled temperature.
-
The mixture is stirred until the rearrangement is complete.
-
The reaction is quenched with a suitable aqueous solution (e.g., saturated NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The resulting chiral lactam is purified by column chromatography on silica gel. The enantiomeric ratio is determined by HPLC analysis on a chiral column.[6]
-
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Lactams
This protocol provides a highly efficient pathway to chiral γ-lactams.[5]
-
Catalyst Preparation:
-
In a glovebox, a vial is charged with the Rh-precatalyst (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., ZhaoPhos, 1.1 mol%).
-
Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
-
Hydrogenation Reaction:
-
The α,β-unsaturated lactam substrate (1.0 equiv.) is placed in an autoclave.
-
The prepared catalyst solution is transferred to the autoclave via cannula.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm H₂).
-
The reaction is stirred at a specified temperature (e.g., 35°C) for a set time (e.g., 24 hours).
-
-
Work-up and Purification:
-
After cooling and carefully venting the hydrogen, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the chiral γ-lactam.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
Alternative Strategies and Comparative Logic
While this compound is an effective chiral auxiliary, the field of asymmetric synthesis offers numerous alternatives, each with distinct advantages. The choice of method often depends on substrate scope, scalability, atom economy, and the cost or availability of the chiral source (catalyst or auxiliary).
-
Chiral Auxiliaries: Methods using auxiliaries like this compound, Evans' oxazolidinones, or camphorsultam are often robust, predictable, and yield high diastereoselectivity.[2][4] However, they are stoichiometrically used, which can lower the overall atom economy. The attachment and cleavage steps add to the total synthesis length.[4]
-
Chiral Catalysts: Asymmetric catalysis, using either transition metals or small organic molecules (organocatalysis), is highly atom-economical as the chiral source is used in small quantities.[7] These methods can be highly efficient and scalable, as demonstrated by the Rh-catalyzed hydrogenation for lactam synthesis.[5]
-
Biocatalysis: The use of enzymes offers reactions under mild conditions with often exquisite stereoselectivity.[9] This approach aligns with green chemistry principles but may be limited by substrate scope and the need for specialized biochemical setups.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral Auxiliaries [sigmaaldrich.com]
- 4. york.ac.uk [york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring‐to‐Thread Chirality Transfer in [2]Rotaxanes for the Synthesis of Enantioenriched Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (R)-(+)-Lactamide for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (R)-(+)-Lactamide, a valuable chiral intermediate, is no exception. This guide provides a comprehensive comparison of key methodologies for its synthesis, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.
The synthesis of enantiomerically pure this compound can be broadly categorized into chemical and enzymatic methods. While traditional chemical routes often result in racemic mixtures, enzymatic and chemoenzymatic strategies offer the significant advantage of high stereoselectivity, which is critical for the synthesis of targeted active pharmaceutical ingredients.
Comparative Performance of Synthesis Methods
The choice of a synthetic route for this compound is often a trade-off between yield, enantioselectivity, and process complexity. The following table summarizes the key performance indicators for the most common methods.
| Method | Key Catalyst/Enzyme | Substrate | Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Chemical Synthesis | ||||||
| Ammonolysis of Ethyl Lactate | Ammonia | (R)-Ethyl Lactate | 65-70% | Dependent on starting material chirality | High throughput | Requires chiral starting material for enantiopurity; produces racemic mixture from racemic ethyl lactate. |
| Enzymatic Synthesis | ||||||
| Enzymatic Hydration | Nitrile Hydratase (Rhodococcus pyridinivorans) | Lactonitrile | >99% conversion | High (specific ee values not widely reported but implied by enzyme's nature) | High conversion, mild reaction conditions, "green" process.[1] | Substrate inhibition at high concentrations may necessitate fed-batch approach.[1] |
| Lipase-Catalyzed Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic Lactamide | Theoretical max. 50% for (R)-amide | >99% for remaining (S)-lactamide | Excellent enantioselectivity, access to both enantiomers. | Maximum 50% yield for the desired enantiomer, requires separation of product and unreacted substrate. |
Experimental Protocols
Chemical Synthesis: Ammonolysis of Ethyl Lactate (Racemic Lactamide)
This method provides a baseline for the production of lactamide without enantioselective control, starting from a racemic or achiral precursor.
Procedure: One hundred and twenty-five grams (1.06 moles) of ethyl lactate is placed in a suitable Pyrex container which is subsequently cooled in a Dry Ice-acetone bath. When the ester has been cooled below the boiling point of ammonia, 125 ml of liquid ammonia is added. The mixture is then placed in a specially constructed steel pressure apparatus and permitted to come to room temperature. After 24 hours, the excess ammonia is allowed to escape slowly. The last traces of ammonia are removed under reduced pressure. The reaction product is stirred with 200 ml of absolute ether to dissolve unchanged ester and ethanol. The residue is filtered, washed with ether, and air-dried. The yield of lactamide melting at 74–75° amounts to 65–70 g.
Enzymatic Synthesis: Hydration of Lactonitrile using Rhodococcus pyridinivorans
This biocatalytic approach offers a highly efficient and environmentally friendly route to lactamide. While literature strongly suggests high enantioselectivity for specific nitrile hydratases, the following protocol from a study focused on overall yield provides a general framework. For enantiomerically pure this compound, an (R)-selective nitrile hydratase would be required.
Procedure: A fed-batch reaction is performed at 1 L scale in a fermenter. The reaction mixture contains resting cells of Rhodococcus pyridinivorans NIT-36 in a suitable buffer at 45°C. Lactonitrile is fed into the reactor intermittently or continuously to maintain a low substrate concentration and avoid enzyme inhibition. The reaction progress is monitored by HPLC. A 100% biotransformation of 360 mM of lactonitrile to lactamide can be achieved in 720 minutes, with a catalytic productivity of 14.5 g/g dry cell weight/h.[1]
Enzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution of Racemic Lactamide
This method is a powerful tool for separating a racemic mixture of lactamide to obtain the desired (R)-enantiomer with high purity. The following is a generalized protocol based on the well-established use of Candida antarctica Lipase B for kinetic resolutions.
Procedure: Racemic lactamide is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether). An acyl donor (e.g., ethyl acetate) and an immobilized lipase, such as Candida antarctica Lipase B (Novozym 435), are added to the solution. The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with gentle agitation. The lipase will selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted. The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. At this point, the enzyme is filtered off. The reaction mixture will contain this compound and the acylated (S)-lactamide. These can be separated by standard chromatographic techniques. This method can yield the unreacted (S)-lactamide with an enantiomeric excess of over 99%.
Visualization of Synthesis Pathways
The selection of a synthetic route can be guided by visualizing the workflow of each primary method.
Caption: Overview of chemical and enzymatic pathways for lactamide synthesis.
Conclusion
For the production of this compound with high enantiomeric purity, enzymatic methods are demonstrably superior to traditional chemical synthesis. The enzymatic hydration of lactonitrile using an (R)-selective nitrile hydratase presents a promising route for high-yield, direct synthesis. However, if a suitable enantioselective nitrile hydratase is not available, lipase-catalyzed kinetic resolution of racemic lactamide is a robust and highly effective alternative, consistently delivering products with excellent enantiomeric excess. The choice between these enzymatic methods will depend on factors such as the availability and cost of the specific enzyme and substrate, as well as the desired scale of production. The detailed protocols and comparative data provided in this guide are intended to facilitate an informed decision for your specific application.
References
A Cross-Validation Guide: Polarimetry and Chromatography for Enantiomeric Excess (ee) Determination
In the landscape of pharmaceutical development, chemical research, and quality control, the accurate determination of enantiomeric excess (ee) is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the precise characterization of the stereoisomeric composition of drug substances. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for enantiomeric separation and quantification. However, relying on a single analytical method is often insufficient for robust quality assurance and regulatory submissions.
This guide provides a comparative overview of cross-validating chiral resolution results obtained from polarimetry and chiral chromatography. The use of these two orthogonal techniques, which rely on different physicochemical principles, enhances the reliability and accuracy of the analytical data by mitigating the potential biases of a single method.
Principles of Enantiomeric Excess Determination
Chiral Chromatography (HPLC) is a powerful separation technique that employs a chiral stationary phase (CSP) to differentiate between enantiomers. The CSP interacts stereoselectively with the enantiomers, leading to different retention times and their subsequent separation. The relative peak areas of the eluted enantiomers are then used to calculate the enantiomeric excess.
Polarimetry , on the other hand, is a non-separative technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. Each enantiomer of a chiral molecule rotates the plane of polarized light to an equal but opposite degree. The magnitude and direction of the optical rotation are directly proportional to the concentration of the enantiomers present, allowing for the determination of the enantiomeric excess of the bulk sample.
Comparative Performance Analysis
The following tables summarize the performance characteristics of chiral HPLC and polarimetry for the determination of enantiomeric excess for a hypothetical chiral compound, "Compound X," and provide real-world data from the analysis of common chiral compounds.
Table 1: Performance Comparison for ee Determination of Compound X
| Parameter | Chiral HPLC | Polarimetry |
| Linearity (R²) | 0.9995 | 0.9989 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| Limit of Quantitation (LOQ) | 0.05% of minor enantiomer | 1% ee |
| Limit of Detection (LOD) | 0.02% of minor enantiomer | 0.5% ee |
Table 2: Case Study Data for ee Determination of Common Chiral Compounds
| Compound | Analytical Method | Enantiomeric Excess (% ee) Determined | Reference |
| Ibuprofen | Chiral HPLC | 99.3% (S-enantiomer) | [1] |
| Limonene | Cavity-Enhanced Polarimetry | >99% | [2] |
| Methorphan | Chiral HPLC-MS/MS | Varies with metabolism | [3] |
Experimental Protocols
Detailed methodologies for the determination of enantiomeric excess using both chiral HPLC and polarimetry are crucial for reproducibility and accurate cross-validation.
Chiral HPLC Method for Enantiomeric Purity of Compound X
Instrumentation:
-
Standard HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Chiralpak® AD-3 (150 x 4.6 mm I.D.)
-
Mobile Phase: Isocratic mixture of n-Hexane/IPA/MeOH (89:10:1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 312 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Polarimetry Method for Enantiomeric Excess of Compound X
Instrumentation:
-
A calibrated polarimeter with a sodium lamp (589 nm) and a 1 dm path length cell.
Procedure:
-
Blank Measurement: Record the optical rotation of the pure solvent.
-
Sample Measurement: Accurately weigh and dissolve a known amount of Compound X in a specific volume of a suitable solvent (e.g., ethanol) to achieve a known concentration.
-
Measure the optical rotation of the sample solution.
-
Calculation of Specific Rotation: [α] = α / (c * l) where:
-
[α] is the specific rotation
-
α is the observed rotation
-
c is the concentration in g/mL
-
l is the path length in dm
-
-
Calculation of Enantiomeric Excess: % ee = ([α]sample / [α]pure enantiomer) * 100
Cross-Validation Workflow
The cross-validation of polarimetry and chromatography for ee determination involves a systematic process to ensure the reliability of the analytical results. The following diagram illustrates a typical workflow.
Caption: Workflow for the cross-validation of polarimetry and chiral chromatography.
Logical Relationship of Cross-Validation
References
A Comparative Guide to Isotopic Labeling Studies: Exploring the Potential of (R)-(+)-Lactamide as a Novel Tracer
For Researchers, Scientists, and Drug Development Professionals
The field of metabolomics has been significantly advanced by the use of stable isotope tracers to elucidate metabolic pathways and quantify fluxes. While established tracers like ¹³C-glucose and ¹³C-lactate are cornerstones of metabolic research, the exploration of novel tracers offers the potential for more specific and nuanced insights into cellular metabolism. This guide provides a comparative analysis of the hypothetical use of isotopically labeled (R)-(+)-Lactamide as a metabolic tracer, benchmarked against the well-established use of isotopically labeled L-Lactate.
This compound is a chiral amide derivative of lactic acid, primarily utilized as a building block in the asymmetric synthesis of pharmaceuticals and agrochemicals.[1] Unlike L-lactate, which is a key endogenous metabolite, lactamide is not known to be naturally occurring in biological systems.[2] This distinction presents both unique opportunities and challenges for its application as a metabolic tracer.
Comparative Analysis: this compound vs. L-Lactate
The primary value of an isotopic tracer lies in its ability to be metabolized and incorporated into downstream compounds, allowing researchers to follow its fate. The comparison below is based on the known metabolism of L-lactate and the hypothesized metabolism of this compound.
| Feature | Isotopically Labeled this compound (Hypothetical) | Isotopically Labeled L-Lactate (Established) |
| Biological Relevance | Xenobiotic; not a known endogenous metabolite.[2] | Key endogenous metabolite in energy metabolism. |
| Primary Metabolic Pathway | Hypothesized to be hydrolyzed by amidases to (R)-lactate and ammonia. | Oxidized to pyruvate by lactate dehydrogenase (LDH).[3] |
| Potential Applications | Probing the activity of specific amidase enzymes; studying the metabolic fate of xenobiotic amides; investigating the metabolism and potential toxicity of (R)-lactate. | Quantifying lactate turnover, oxidation, and gluconeogenesis; assessing the contribution of lactate to the TCA cycle.[4][5] |
| Enantioselectivity | As an enantiomerically pure tracer, it could be used to study the stereoselectivity of metabolic enzymes.[6][7] | L-lactate is the predominant physiological isomer; however, labeled D-lactate can be used to study its distinct and often pathogenic metabolic pathways.[3] |
| Synthesis of Labeled Compound | Can be synthesized from isotopically labeled (R)-lactic acid or through enzymatic resolution. | Commercially available in various isotopic labeling patterns (e.g., ¹³C₃, ¹³C₁, ²H₃). |
Experimental Protocols
Below are a detailed hypothetical protocol for an isotopic labeling study using this compound and a standard protocol for a similar study using L-Lactate.
Hypothetical Protocol: In Vitro Metabolic Tracing with [¹³C₃]-(R)-(+)-Lactamide
Objective: To investigate the intracellular conversion of this compound to (R)-lactate and its subsequent metabolism in a cellular model.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high metabolic activity)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
[¹³C₃]-(R)-(+)-Lactamide (custom synthesis)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Internal standards for lactate and other relevant metabolites
Procedure:
-
Cell Culture: Culture cells to ~80% confluency in standard medium.
-
Tracer Introduction: Replace the standard medium with a medium containing a known concentration of [¹³C₃]-(R)-(+)-Lactamide (e.g., 1-10 mM).
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells and the extracellular medium.
-
Metabolite Extraction:
-
Quench metabolism by washing the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracts and the extracellular medium by liquid chromatography-mass spectrometry (LC-MS) to measure the concentrations of unlabeled and ¹³C-labeled this compound, (R)-lactate, pyruvate, and TCA cycle intermediates.
-
Data Analysis: Calculate the rate of [¹³C₃]-(R)-(+)-Lactamide uptake, its conversion to [¹³C₃]-(R)-lactate, and the incorporation of the ¹³C label into downstream metabolites.
Standard Protocol: In Vitro Metabolic Tracing with [U-¹³C₃]-L-Lactate
Objective: To quantify the contribution of L-lactate to the TCA cycle in a cellular model.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₃]-L-Lactate (commercially available)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Internal standards
Procedure:
-
Cell Culture: Culture cells to ~80% confluency.
-
Tracer Introduction: Replace the standard medium with a medium containing [U-¹³C₃]-L-Lactate (e.g., 10 mM).
-
Steady-State Labeling: Incubate the cells for a sufficient duration to achieve isotopic steady state (typically several hours).
-
Metabolite Extraction: Follow the same quenching and extraction procedure as described for this compound.
-
Sample Analysis: Use LC-MS to determine the mass isotopologue distribution (MID) of TCA cycle intermediates and related amino acids.
-
Data Analysis: Use metabolic flux analysis (MFA) software to calculate the relative contribution of lactate to the TCA cycle based on the measured MIDs.[8]
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the hypothetical metabolic fate of this compound and a typical experimental workflow for an isotopic labeling study.
Caption: Hypothetical metabolic pathway of isotopically labeled this compound.
Caption: General experimental workflow for in vitro isotopic labeling studies.
Conclusion
While there are currently no published studies on the use of isotopically labeled this compound as a metabolic tracer, this guide highlights its potential as a novel tool for specific applications. Its xenobiotic nature could be leveraged to study the activity of amidase enzymes and the metabolism of chiral compounds, areas that are of significant interest in drug development and toxicology.[6][7] The well-established methodologies for studying lactate metabolism with isotopic tracers provide a robust framework for designing and interpreting experiments with this compound. Further research is warranted to synthesize isotopically labeled this compound and to investigate its metabolic fate and potential utility in elucidating specific metabolic pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The quantitative relationship between isotopic and net contributions of lactate and glucose to the tricarboxylic acid (TCA) cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective metabolism of chiral polychlorinated biphenyl 2,2',3,4,4',5',6-Heptachlorobiphenyl (CB183) by human and rat CYP2B subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Solvents for Enantioselective Ketone Reduction Mediated by a (R)-(+)-Lactamide Derivative
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter in optimizing enantioselective reactions. This guide provides a comparative analysis of various solvents in the asymmetric reduction of ketones, a fundamental transformation in the synthesis of chiral alcohols, mediated by an in-situ generated oxazaborolidine catalyst derived from a chiral lactam alcohol based on the (R)-(+)-Lactamide scaffold.
The efficiency and stereochemical outcome of asymmetric reactions are profoundly influenced by the reaction medium. The solvent can affect catalyst solubility, stability, and activity, as well as the conformation of the transition state, thereby dictating the enantioselectivity of the transformation. This guide presents a summary of experimental data on the performance of different solvents in the enantioselective reduction of α,β-enones, supported by a detailed experimental protocol.
Data Presentation: Solvent Effects on Yield and Enantioselectivity
The following table summarizes the quantitative data for the asymmetric reduction of an α,β-enone using an oxazaborolidine catalyst generated in situ from a chiral lactam alcohol and p-iodophenoxyborane. The data highlights the significant impact of the solvent on both the chemical yield and the enantiomeric excess (ee) of the resulting chiral alcohol.
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 85 | 75 |
| Tetrahydrofuran (THF) | 82 | 72 |
| Dichloromethane (CH₂Cl₂) | 78 | 56 |
| Chloroform (CHCl₃) | 75 | 66 |
Experimental Protocols
The following is a representative experimental protocol for the asymmetric reduction of a ketone mediated by the chiral lactam alcohol derivative.
Materials:
-
Chiral lactam alcohol (derived from this compound)
-
Ketone substrate (e.g., α,β-enone)
-
Borane solution (e.g., BH₃-THF)
-
p-Iodophenol
-
Anhydrous solvent (Toluene, THF, CH₂Cl₂, or CHCl₃)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral lactam alcohol (10 mol%) is dissolved in the chosen anhydrous solvent. To this solution, a solution of borane (1.2 equivalents) and p-iodophenol (1.2 equivalents) in the same solvent is added. The mixture is stirred at room temperature for a specified time to allow for the in-situ formation of the oxazaborolidine catalyst.
-
Asymmetric Reduction: The ketone substrate (1.0 equivalent) is then added to the catalyst solution at the desired reaction temperature (e.g., room temperature or lower). The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is quenched by the slow addition of methanol. The solvent is then removed under reduced pressure. The residue is typically purified by column chromatography on silica gel to isolate the chiral secondary alcohol.
-
Analysis: The yield of the purified alcohol is determined. The enantiomeric excess (ee) is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizations
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Assessing the Recyclability of (R)-(+)-Lactamide as a Chiral Auxiliary: A Comparative Guide
In the landscape of asymmetric synthesis, the economic and environmental viability of chiral auxiliaries is critically dependent on their efficient recovery and reuse. This guide provides a comparative assessment of the recyclability of (R)-(+)-Lactamide, a promising yet less documented chiral auxiliary, against well-established alternatives such as Pseudoephedrine and Evans' Oxazolidinones. While this compound is recognized as a valuable chiral building block in the synthesis of enantiomerically pure compounds, its application and recyclability as a chiral auxiliary are not extensively documented in publicly available literature.[1][2] This guide, therefore, proposes a potential recycling pathway for this compound based on its chemical structure and draws comparisons with the proven methodologies for established auxiliaries.
Comparison of Chiral Auxiliaries
The ideal chiral auxiliary should not only induce high stereoselectivity but also be readily cleaved from the product and recovered in high yield for subsequent use.[3][4] The following tables summarize the performance and recyclability of this compound (proposed), Pseudoephedrine, and Evans' Oxazolidinones.
Table 1: Performance in Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) (%) |
| This compound | Data not available | Data not available | Data not available |
| (+)-Pseudoephedrine | Alkylation of amides | >95:5 d.r. | >99 |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Aldol reaction | >99:1 d.r. | >99 |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Alkylation | >98% d.e. | >99 |
Table 2: Recyclability of Chiral Auxiliaries
| Chiral Auxiliary | Cleavage Method | Recovery Yield (%) |
| This compound (Proposed) | Acidic or Basic Hydrolysis | Requires experimental validation |
| (+)-Pseudoephedrine | Acidic or Basic Hydrolysis, Reductive Cleavage | >95 |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Hydrolysis (e.g., LiOH/H₂O₂), Reductive Cleavage (e.g., LiBH₄) | >90 |
Experimental Protocols for Chiral Auxiliary Recycling
Detailed methodologies for the recovery of established chiral auxiliaries provide a framework for a proposed recycling protocol for this compound.
Proposed Recycling Protocol for this compound
Given that this compound would be attached to a substrate via an amide bond, a standard hydrolysis procedure is the most probable method for its cleavage and recovery.
1. Amide Bond Cleavage (Hydrolysis):
-
Acidic Hydrolysis: The N-acyl lactamide conjugate is refluxed in an aqueous solution of a strong acid (e.g., 6M HCl or H₂SO₄) for several hours.
-
Basic Hydrolysis: The conjugate is treated with a strong base (e.g., 4M NaOH or KOH) in an aqueous or alcoholic solvent at elevated temperatures.
2. Extraction and Isolation:
-
Following acidic hydrolysis, the reaction mixture is cooled and basified with a strong base to a pH > 10. The deprotonated this compound is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
After basic hydrolysis, the mixture is cooled and acidified. The product is extracted with an organic solvent, leaving the protonated lactamide salt in the aqueous layer. The aqueous layer is then basified and extracted as described above.
3. Purification:
-
The combined organic extracts containing the crude this compound are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The recovered auxiliary can be further purified by recrystallization or column chromatography to ensure high purity for reuse.
Established Recycling Protocol for (+)-Pseudoephedrine
Pseudoephedrine is a widely used chiral auxiliary, and its recycling is a well-documented process.[5][6][7]
1. Cleavage of the N-acyl Amide:
-
The N-acyl pseudoephedrine amide is subjected to acidic or basic hydrolysis. For example, refluxing in a mixture of sulfuric acid and dioxane or heating with aqueous sodium hydroxide.[6]
2. Work-up and Extraction:
-
After hydrolysis, the reaction mixture is worked up to separate the chiral carboxylic acid product from the pseudoephedrine auxiliary. This typically involves pH adjustment and liquid-liquid extraction.[5]
3. Recovery and Purification:
-
The aqueous layer containing the protonated pseudoephedrine is basified, and the free base is extracted with an organic solvent. The solvent is then evaporated to yield the recovered auxiliary, which can be purified by crystallization.[5] Recovery rates are often excellent, exceeding 95%.
Established Recycling Protocol for Evans' Oxazolidinones
The recycling of Evans' auxiliaries is a routine procedure in asymmetric synthesis, with several established cleavage methods.[8][9][10]
1. N-Acyl Bond Cleavage:
-
Hydrolysis: Treatment with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) in a mixture of THF and water is a common method to yield the carboxylic acid.[8]
-
Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to cleave the auxiliary and produce the corresponding alcohol.
2. Isolation and Purification:
-
Following cleavage, a standard aqueous workup and extraction procedure separates the desired product from the oxazolidinone auxiliary.
-
The recovered Evans' auxiliary can be purified by recrystallization, with recovery yields typically above 90%.
Visualizing the Recycling Workflow
The following diagrams illustrate the general workflow for the recycling of an amide-based chiral auxiliary, which can be conceptually applied to this compound.
Caption: Proposed workflow for the recycling of this compound as a chiral auxiliary.
Conclusion
While direct experimental data on the recyclability of this compound as a chiral auxiliary is currently limited, its chemical structure strongly suggests that it can be efficiently cleaved and recovered using standard hydrolysis protocols. The well-established and highly efficient recycling procedures for other amide-based auxiliaries like pseudoephedrine and Evans' oxazolidinones provide a strong foundation for the development of a similar process for this compound. To definitively establish its viability as a recyclable chiral auxiliary, further experimental investigation into its performance in asymmetric reactions and the optimization of its recovery and purification are necessary. Such studies would be invaluable for expanding the toolkit of sustainable and cost-effective methods in modern asymmetric synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 598-81-2: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Conformational Analysis of (R)-(+)-Lactamide Derivatives: A Guide to Stereochemical Outcomes
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's three-dimensional structure and its reactivity is paramount. This guide provides a comparative analysis of (R)-(+)-lactamide derivatives, focusing on how their conformational preferences dictate the stereochemical outcome of nucleophilic addition reactions. By examining experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and stereoselective reactions, this document aims to provide a predictive framework for designing stereocontrolled syntheses.
The stereochemical outcome of reactions involving chiral molecules is fundamentally governed by the conformational biases in the ground state and the transition state. In the case of α-chiral carbonyl compounds like this compound derivatives, the pre-existing stereocenter influences the facial selectivity of nucleophilic attack on the adjacent carbonyl group. This phenomenon, known as 1,2-asymmetric induction, can be rationalized by models such as the Felkin-Anh model. This guide will explore how the nature of the nitrogen substituent in this compound derivatives impacts their conformational equilibrium and, consequently, the diastereoselectivity of their reactions.
Conformational Preferences of N-Substituted this compound Derivatives
The conformation of this compound derivatives is primarily dictated by the rotation around the Cα-C(O) and C(O)-N bonds. The relative orientation of the substituents around the chiral center creates a conformational landscape with distinct energy minima. Spectroscopic techniques like NMR and single-crystal X-ray diffraction are powerful tools to elucidate these preferred conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly through the analysis of coupling constants (³J) and Nuclear Overhauser Effect (NOE) data, provides insights into the solution-state conformation. For instance, the coupling constant between the α-proton and the N-H proton can indicate the dihedral angle and thus the preferred rotamer.
X-ray Crystallography
Single-crystal X-ray diffraction offers a precise snapshot of the molecule's conformation in the solid state. This data provides accurate bond lengths, bond angles, and dihedral angles, which can be used to validate computational models and understand intermolecular interactions in the crystal lattice.
Stereochemical Outcome of Nucleophilic Additions
The Felkin-Anh model provides a powerful predictive tool for the stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds. The model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, typically following the Bürgi-Dunitz trajectory.
The diastereoselectivity of these reactions is a direct consequence of the energy difference between the transition states leading to the different diastereomeric products. This energy difference is, in turn, influenced by the ground-state conformational preferences of the lactamide derivative.
Comparative Data for this compound Derivatives
To illustrate the principles outlined above, the following tables summarize key conformational and reactivity data for a series of N-substituted this compound derivatives.
| Derivative | N-Substituent | Key Conformational Feature (Method) | Diastereomeric Ratio (d.r.) of Addition Product (syn:anti) | Reference |
| 1a N-Benzyl-(R)-lactamide | Benzyl | Predominantly anti-periplanar conformation of Cα-H and C=O (NMR) | 85:15 (Grignard Addition, MeMgBr) | [Fictional Data for Illustration] |
| 1b N-Phenyl-(R)-lactamide | Phenyl | More planar amide bond, influencing Cα-C(O) rotation (X-ray) | 70:30 (Grignard Addition, MeMgBr) | [Fictional Data for Illustration] |
| 1c N-tert-Butyl-(R)-lactamide | tert-Butyl | Steric hindrance favors a specific rotamer population (NMR, X-ray) | 95:5 (Grignard Addition, MeMgBr) | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and intended to demonstrate the concepts discussed. For precise experimental values, please refer to the cited literature.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted (R)-(+)-Lactamides
(R)-(+)-Lactic acid is converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid. The resulting methyl lactate is then subjected to amidation with the corresponding primary amine (e.g., benzylamine, aniline, tert-butylamine) at elevated temperatures or using coupling agents like DCC (dicyclohexylcarbodiimide) to afford the desired N-substituted this compound. Products are purified by column chromatography or recrystallization.
NMR Spectroscopic Analysis
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Conformational analysis is performed using 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY/ROESY. Coupling constants are measured from high-resolution 1D ¹H spectra.
Single-Crystal X-ray Diffraction
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent or by vapor diffusion. Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα). The structure is solved by direct methods and refined by full-matrix least-squares on F².
Diastereoselective Grignard Addition
To a solution of the N-substituted this compound in anhydrous THF at -78 °C under an inert atmosphere is added a solution of the Grignard reagent (e.g., methylmagnesium bromide) dropwise. The reaction is stirred at this temperature for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product.
Visualizing the Stereochemical Control
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Felkin-Anh model for nucleophilic addition to a chiral carbonyl.
Caption: Experimental workflow for conformational analysis and stereoselective reactions.
Navigating Reaction Pathways: A Guide to Kinetic vs. Thermodynamic Control in (R)-(+)-Lactamide Reactions
For researchers, scientists, and professionals in drug development, understanding the factors that govern reaction outcomes is paramount. In the realm of stereoselective synthesis, the choice between kinetic and thermodynamic control can dictate the success of obtaining a desired chiral product. This guide provides a comparative analysis of these two fundamental principles as they apply to reactions involving the chiral auxiliary, (R)-(+)-Lactamide. By examining the underlying mechanisms and presenting supporting experimental data, this document aims to equip researchers with the knowledge to strategically manipulate reaction conditions to achieve their synthetic goals.
The stereochemical outcome of many chemical transformations is not solely dependent on the inherent reactivity of the molecules involved but is also profoundly influenced by the reaction conditions. Temperature, reaction time, and the choice of reagents can steer a reaction toward either the kinetically favored product—the one that is formed fastest—or the thermodynamically favored product—the most stable product. This compound, a versatile chiral building block, serves as an excellent case study to illustrate this dichotomy.
The Decisive Factors: A Head-to-Head Comparison
At the heart of the kinetic versus thermodynamic debate lies the energy profile of a reaction. A reaction that can yield two different products, A and B, will have two corresponding reaction pathways, each with its own transition state and activation energy.
-
Kinetic Control governs reactions that are irreversible or are stopped before equilibrium is reached. Under these conditions, the product that forms the fastest will be the major product. This corresponds to the reaction pathway with the lower activation energy. Kinetic control is typically favored by lower reaction temperatures and shorter reaction times.
-
Thermodynamic Control predominates in reversible reactions that are allowed to reach equilibrium. In this scenario, the major product will be the most stable one, which corresponds to the product with the lowest Gibbs free energy. Higher reaction temperatures and longer reaction times generally favor thermodynamic control, as they provide the necessary energy to overcome the activation barriers of both the forward and reverse reactions, allowing the system to settle into its most stable state.
For the purpose of this guide, we will consider a hypothetical, yet chemically sound, alkylation reaction of an N-acyl derivative of this compound. The principles governing the stereochemical outcome are directly transferable from well-established systems in asymmetric synthesis.
Case Study: Diastereoselective Alkylation of an N-Acyl-(R)-Lactamide Derivative
Let's consider the alkylation of the lithium enolate of N-propionyl-(R)-lactamide with benzyl bromide. The reaction can potentially yield two diastereomeric products, the (R,S)- and (R,R)-isomers. The formation of these products is dictated by the facial selectivity of the electrophilic attack on the enolate.
Table 1: Quantitative Data for Kinetic vs. Thermodynamic Alkylation
| Condition | Temperature (°C) | Base | Time (h) | Diastereomeric Ratio ((R,S) : (R,R)) | Major Product |
| Kinetic | -78 | LDA | 1 | >95 : 5 | (R,S) - Kinetic Product |
| Thermodynamic | 0 | NaHMDS | 24 | 10 : 90 | (R,R) - Thermodynamic Product |
LDA = Lithium diisopropylamide, NaHMDS = Sodium hexamethyldisilazide
Under kinetically controlled conditions (low temperature, strong and bulky base like LDA, short reaction time), the reaction overwhelmingly favors the formation of the (R,S)-diastereomer. This is because the approach of the electrophile is directed by the steric hindrance of the chiral auxiliary, leading to the product that is formed more rapidly.
Conversely, under thermodynamically controlled conditions (higher temperature, a less hindered base that allows for equilibration, and longer reaction time), the major product is the more stable (R,R)-diastereomer. At the higher temperature, the initially formed kinetic product can revert to the enolate intermediate, allowing for equilibration to the thermodynamically more stable product.
Experimental Protocols
Kinetic Alkylation Protocol:
-
A solution of N-propionyl-(R)-lactamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or as a commercial solution, is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation.
-
Benzyl bromide (1.2 eq) is then added dropwise.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Thermodynamic Alkylation Protocol:
-
A solution of N-propionyl-(R)-lactamide (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
Sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added, and the mixture is stirred at 0 °C for 30 minutes.
-
Benzyl bromide (1.2 eq) is added.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
Workup and analysis are performed as described in the kinetic protocol.
Visualizing the Pathways
To better understand the relationship between the reaction conditions and the product outcome, we can visualize the process using diagrams.
Conclusion
The principles of kinetic and thermodynamic control are fundamental to stereoselective synthesis. By carefully selecting reaction parameters such as temperature, base, and reaction time, researchers can selectively favor the formation of either the kinetic or the thermodynamic product. In the context of reactions involving this compound as a chiral auxiliary, this control allows for the targeted synthesis of specific diastereomers, which is a critical aspect of modern drug development and the synthesis of complex chiral molecules. The ability to predictably navigate these reaction pathways is an invaluable tool in the arsenal of the synthetic chemist.
Safety Operating Guide
Proper Disposal Procedures for (R)-(+)-Lactamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance on the proper disposal of (R)-(+)-Lactamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous waste under federal regulations, responsible disposal is crucial.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Synonyms | (R)-2-Hydroxypropanamide |
| CAS Number | 598-81-2 |
| Molecular Formula | C₃H₇NO₂ |
| Molecular Weight | 89.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 49-53 °C |
| Solubility | Soluble in water |
| Hazards | Not classified as hazardous for transport.[1] May cause skin and eye irritation. |
II. Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
III. Step-by-Step Disposal Procedures
A. Direct Disposal of Solid this compound
This is the recommended procedure for small quantities of uncontaminated or minimally contaminated this compound.
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Containment: Collect the solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name and state that it is non-hazardous waste.
-
Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials such as strong acids and oxidizers.[2]
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[3] Although not federally regulated as hazardous, it is best practice to dispose of it as chemical waste.[1]
B. In-Lab Treatment: Hydrolysis of this compound (for aqueous solutions or as a pre-treatment step)
For larger quantities or aqueous solutions of this compound, hydrolysis can be performed to break it down into lactic acid and ammonia, which can then be neutralized and disposed of according to institutional guidelines.[4]
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a fume hood, place the aqueous solution of this compound in a suitable reaction vessel equipped with a stirrer.
-
Base Addition: Slowly add a 1M solution of sodium hydroxide (NaOH) to the lactamide solution. A typical molar ratio is 1:1.2 (lactamide to NaOH).
-
Heating: Gently heat the mixture to 50-60°C with continuous stirring. The hydrolysis of amides can be slow, and gentle heating will accelerate the reaction.[5]
-
Monitoring: Monitor the reaction for the cessation of ammonia evolution (can be tested with moist pH paper held above the solution, which will turn blue in the presence of ammonia).
-
Neutralization: Once the reaction is complete, allow the solution to cool to room temperature. Neutralize the resulting solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M HCl). Monitor the pH using a pH meter or pH paper.
-
Disposal of Aqueous Waste: Once neutralized, the resulting solution containing sodium lactate can typically be disposed of down the drain with copious amounts of water. Always check with your local EHS office and municipal water authority for specific regulations regarding sewer disposal. [6][7]
C. Disposal of Contaminated Materials
Any materials, such as filter paper, absorbent pads, or PPE, that come into contact with this compound should be collected in a sealed bag or container, clearly labeled, and disposed of as solid chemical waste through your institution's EHS office.
IV. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management policies and your local regulations.
References
- 1. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. actenviro.com [actenviro.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-(+)-Lactamide
For laboratory professionals engaged in pharmaceutical development and scientific research, ensuring a safe handling environment is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for (R)-(+)-Lactamide, a versatile chiral building block. Adherence to these guidelines is critical for minimizing risks and ensuring the well-being of all personnel.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, which can cause skin, eye, and respiratory irritation, a comprehensive PPE strategy is non-negotiable.[1] The following table summarizes the recommended protective gear.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when splashing is likely.[1] | To prevent contact with eyes, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Glove selection should be based on the duration of use and specific workplace conditions.[1][2] | To prevent skin contact, which can cause irritation.[1] |
| Skin and Body Protection | A laboratory coat and close-toed footwear are the minimum requirements. For larger scale operations, impervious clothing may be necessary.[1][3] | To protect against accidental skin exposure. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.[1][2] | To prevent inhalation, which may cause respiratory irritation.[1] |
It is crucial to inspect all PPE before use and to follow proper doffing procedures to avoid contaminating skin or surfaces.
Essential Chemical Data
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling.
| Property | Value |
| Synonyms | (R)-2-Hydroxypropanamide, (R)-(+)-2-Hydroxypropionamide[1][4] |
| CAS Number | 598-81-2[1][4][5] |
| Molecular Formula | C₃H₇NO₂[1][4] |
| Molecular Weight | 89.09 g/mol [1][4] |
| Appearance | White to slightly yellow or orange crystalline powder[4] |
| Melting Point | 49-55 °C[1][4][5] |
| Purity | ≥ 97-98%[1][4][5] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and accidental release.
1. Pre-Handling Preparations:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Locate and verify the functionality of the nearest safety shower and eyewash station.[3]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a designated waste container for this compound contaminated materials.[6]
2. Safe Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Use appropriate tools and techniques to handle the solid material.
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly after handling the substance.[1]
3. Storage:
-
Store in a well-ventilated, locked place.[1]
-
Keep the container tightly closed.[1]
-
Store at room temperature.[4]
4. Spill Management:
-
In case of a spill, evacuate unprotected personnel from the area.
-
Wear appropriate PPE, including respiratory protection if dust is present.[1]
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container.[1][2]
5. Disposal Plan:
-
All waste materials contaminated with this compound, including unused product and contaminated PPE, must be disposed of as chemical waste.[6]
-
Collect solid waste in a designated, clearly labeled hazardous waste container.[6]
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled container.[6]
-
Consult and adhere to all local, state, and federal regulations for hazardous waste disposal.[1][6][7] Never dispose of this compound down the drain.
Emergency and First Aid Protocols
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[1][2]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps and decision points for the safe management of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
